Product packaging for cis-ent-Tadalafil-d3(Cat. No.:CAS No. 629652-72-8)

cis-ent-Tadalafil-d3

Cat. No.: B138281
CAS No.: 629652-72-8
M. Wt: 389.4 g/mol
InChI Key: WOXKDUGGOYFFRN-KKSFZXQISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ent-Tadalafil is a stereoisomer of Tadalafil, a well-characterized and potent phosphodiesterase type 5 (PDE5) inhibitor . Tadalafil's primary mechanism of action involves selective inhibition of the PDE5 enzyme . PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle tissue . By inhibiting PDE5, Tadalafil elevates intracellular cGMP levels, which enhances the nitric oxide (NO)-mediated signal transduction pathway that leads to smooth muscle relaxation and vasodilation . This mechanism is well-established in the corpus cavernosum of the penis, the pulmonary vasculature, and the prostate . The parent compound, Tadalafil, is known for its extended duration of action, attributed to its long elimination half-life of approximately 17.5 hours . ent-Tadalafil is offered as a pure enantiomer to serve as a critical reference standard and a key tool compound for researchers. Its applications include investigating the stereospecificity of PDE5 enzyme binding, studying the metabolic pathways of PDE5 inhibitors, and elucidating the full pharmacological profile of the Tadalafil molecule. This product is intended for laboratory research purposes solely. ent-Tadalafil is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H19N3O4 B138281 cis-ent-Tadalafil-d3 CAS No. 629652-72-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,8S)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXKDUGGOYFFRN-KKSFZXQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)N2[C@H](C1=O)CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212165
Record name Tadalafil, (6S ,12aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40212165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

629652-72-8
Record name Tadalafil, (6S ,12aS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0629652728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tadalafil, (6S ,12aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40212165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TADALAFIL, (6S ,12AS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ6QJN0D4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(6S,12aS)-Tadalafil: A Comprehensive Technical Guide to its Use as a Reference Standard for Impurity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (6S,12aS)-Tadalafil, a critical stereoisomeric impurity of the active pharmaceutical ingredient (API) Tadalafil. Understanding and controlling such impurities is paramount in drug development and manufacturing to ensure the safety and efficacy of the final product. This document outlines the significance of (6S,12aS)-Tadalafil as a reference standard and provides detailed methodologies for its use in impurity analysis.

Introduction to Tadalafil and its Stereoisomers

Tadalafil, chemically known as (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] It is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] The Tadalafil molecule possesses two chiral centers, leading to the possibility of four stereoisomers: (6R,12aR), (6S,12aS), (6R,12aS), and (6S,12aR). The desired active pharmaceutical ingredient is the (6R,12aR) isomer. The other stereoisomers, including (6S,12aS)-Tadalafil, are considered impurities that must be monitored and controlled during the manufacturing process.[4]

(6S,12aS)-Tadalafil, also referred to as Tadalafil Impurity B or L-Tadalafil, is the enantiomer of the active Tadalafil molecule.[5][6][7] Its presence in the final drug product can potentially impact the safety and efficacy profile. Therefore, regulatory agencies require stringent control over the levels of this and other impurities. The use of a well-characterized reference standard of (6S,12aS)-Tadalafil is essential for the accurate identification and quantification of this impurity in Tadalafil drug substances and products.[5][8][9]

The Role of (6S,12aS)-Tadalafil as a Reference Standard

A reference standard is a highly purified compound used as a benchmark for analytical measurements. In the context of pharmaceutical quality control, (6S,12aS)-Tadalafil as a reference standard serves several critical functions:

  • Peak Identification: In chromatographic analysis, the reference standard allows for the unambiguous identification of the (6S,12aS)-Tadalafil peak in the chromatogram of a Tadalafil sample.

  • Quantitative Analysis: It enables the accurate quantification of the (6S,12aS)-Tadalafil impurity, ensuring that its level is within the acceptable limits set by pharmacopeias and regulatory bodies.

  • Method Validation: The reference standard is crucial for validating analytical methods, demonstrating their specificity, linearity, accuracy, and precision for the determination of this specific impurity.

The relationship between Tadalafil and its stereoisomeric impurity, (6S,12aS)-Tadalafil, is illustrated in the following diagram:

cluster_0 Relationship Tadalafil (6R,12aR)-Tadalafil (Active Pharmaceutical Ingredient) Mixture Tadalafil Drug Substance Tadalafil->Mixture Impurity (6S,12aS)-Tadalafil (Stereoisomeric Impurity) Impurity->Mixture

Figure 1: Relationship between Tadalafil and (6S,12aS)-Tadalafil Impurity.

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the separation and quantification of Tadalafil and its stereoisomers. Chiral stationary phases are often employed to achieve the necessary separation between the enantiomers.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for HPLC methods developed for the analysis of Tadalafil and its isomers.

Table 1: Chromatographic Performance for Tadalafil Isomers

Parameter(6R,12aR)-Tadalafil(6S,12aS)-Tadalafil(6R,12aS)-Tadalafil(6S,12aR)-Tadalafil
Limit of Quantitation (LOQ) -1.20 ng0.60 ng1.80 ng
Relative Standard Deviation (RSD) -1.77%1.24%1.62%

Data synthesized from a study on the chiral separation of Tadalafil isomers.[4]

Table 2: Method Validation Parameters for a Stereoselective RP-HPLC Method

ParameterSpecification
Linearity (Concentration Range) 0.5 - 7.5 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) < 2.0%

General parameters based on typical validation requirements.

Experimental Protocol: Chiral HPLC Analysis

This section provides a detailed experimental protocol for the analysis of (6S,12aS)-Tadalafil in a Tadalafil sample using chiral HPLC.

Objective: To separate and quantify the (6S,12aS)-Tadalafil impurity in a Tadalafil drug substance.

Materials:

  • (6S,12aS)-Tadalafil Reference Standard

  • Tadalafil Drug Substance (for testing)

  • Hexane (HPLC grade)

  • Isopropyl Alcohol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • Chiral Stationary Phase Column (e.g., Chiralpak AD)

Chromatographic Conditions:

ParameterCondition
Column Chiralpak AD
Mobile Phase Hexane:Isopropyl Alcohol (1:1, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature Ambient
Injection Volume 20 µL

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of (6S,12aS)-Tadalafil Reference Standard.

    • Dissolve and dilute in the mobile phase to obtain a final concentration of approximately 0.01 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the Tadalafil Drug Substance.

    • Dissolve and dilute in the mobile phase to obtain a final concentration of approximately 1.0 mg/mL.

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) of the peak area for the five replicate injections should be not more than 2.0%.

  • Analysis:

    • Inject the standard solution and the sample solution into the chromatograph.

    • Record the chromatograms and identify the peak corresponding to (6S,12aS)-Tadalafil in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculation:

    • Calculate the percentage of (6S,12aS)-Tadalafil in the Tadalafil Drug Substance using the following formula:

    Where:

    • Area_impurity is the peak area of (6S,12aS)-Tadalafil in the sample chromatogram.

    • Area_standard is the peak area of (6S,12aS)-Tadalafil in the standard chromatogram.

    • Conc_standard is the concentration of the (6S,12aS)-Tadalafil standard solution.

    • Conc_sample is the concentration of the Tadalafil sample solution.

The workflow for using (6S,12aS)-Tadalafil as a reference standard is depicted below:

start Start prep_std Prepare (6S,12aS)-Tadalafil Reference Standard Solution start->prep_std prep_sample Prepare Tadalafil Sample Solution start->prep_sample hplc Perform HPLC Analysis prep_std->hplc prep_sample->hplc identify Identify Impurity Peak by Retention Time hplc->identify quantify Quantify Impurity using Standard identify->quantify report Report Results quantify->report

Figure 2: Experimental Workflow for Impurity Analysis.

Tadalafil's Mechanism of Action: A Simplified Signaling Pathway

Tadalafil exerts its therapeutic effect by inhibiting the PDE5 enzyme. This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Tadalafil leads to an increase in cGMP levels, which in turn promotes smooth muscle relaxation and vasodilation.

The simplified signaling pathway is illustrated below:

NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP GMP PDE5->GMP degrades Tadalafil Tadalafil Tadalafil->PDE5 inhibits

References

Toxicological Profile of Tadalafil Stereoisomeric Impurities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension. As with any synthesized pharmaceutical compound, the presence of impurities, including stereoisomers, is a critical consideration for drug safety and regulatory compliance. This technical guide provides a comprehensive overview of the known toxicological profile of Tadalafil and delves into the significant data gap concerning its stereoisomeric impurities. While extensive toxicological data for the active pharmaceutical ingredient (API) Tadalafil is available, the safety profiles of its stereoisomeric impurities remain largely uncharacterized, posing a potential health risk.[1] This document aims to equip researchers, scientists, and drug development professionals with the necessary information to understand these risks and outlines the essential experimental protocols required to thoroughly assess the toxicology of these impurities.

Toxicological Profile of Tadalafil

Tadalafil's therapeutic effect is mediated through the inhibition of PDE5, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation.[2]

Pharmacokinetics and Metabolism

Tadalafil is well-absorbed orally, with a long half-life of approximately 17.5 hours.[3] It is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme. In vitro studies have shown that tadalafil can cause mechanism-based inhibition of CYP3A4 at micromolar concentrations.[4] However, clinical studies have indicated that therapeutic concentrations of tadalafil do not produce clinically significant changes in the clearance of drugs metabolized by CYP3A4.[5]

Preclinical Toxicology

Preclinical studies in various animal models have established the general toxicological profile of Tadalafil.

Table 1: Quantitative Toxicological Data for Tadalafil

ParameterSpeciesValueReference
PDE5 IC50Human (in vitro)1-5 nM[6][7]
hERG IC50Human (in vitro)>100 µM[8][9]
NOAEL (No-Observed-Adverse-Effect Level)Beagle Dog10 mg/kg/day[10]

Stereoisomeric Impurities of Tadalafil: A Critical Knowledge Gap

Tadalafil has two chiral centers, meaning four stereoisomers can exist: (6R,12aR), (6S,12aS), (6R,12aS), and (6S,12aR). The clinically used and most potent inhibitor of PDE5 is the (6R,12aR)-Tadalafil isomer.[6][11] The other stereoisomers can be present as impurities in the final drug product. A significant concern is the lack of comprehensive toxicological data for these stereoisomeric impurities.[1]

Known Information on Stereoisomeric Impurities

Limited data is available on the pharmacological activity of some of the stereoisomers. It has been reported that (-)-trans-tadalafil, one of the stereoisomers, exhibits some PDE-5 inhibitory activity.[1][12]

Table 2: PDE5 Inhibitory Activity of Tadalafil Stereoisomers

StereoisomerPDE5 IC50Activity NotesReference
(6R,12aR)-Tadalafil1-5 nMActive Pharmaceutical Ingredient[6][7]
(6R,12aS)-Tadalafil90 nMPotent inhibitor[13]
(6S,12aS)-Tadalafil (ent-Tadalafil)>10 µMInactive at concentrations up to 10 µM[14]
(-)-trans-TadalafilSome inhibitory activityQuantitative IC50 not specified in the search results[1][12]

The significant difference in PDE5 inhibitory potency among the stereoisomers highlights the necessity of evaluating their full toxicological profiles, as their effects on other biological targets are unknown.

Recommended Experimental Protocols for Toxicological Assessment

To address the data gap regarding the toxicological profile of Tadalafil's stereoisomeric impurities, a battery of in vitro and in vivo assays should be conducted. The following sections detail the methodologies for key toxicological endpoints.

Genotoxicity Assessment

Genotoxicity testing is crucial to identify compounds that can induce genetic damage, a potential precursor to carcinogenicity.

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[15]

  • Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a substance to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.[15]

  • Methodology:

    • Strains: A panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain are used to detect different types of mutations (frameshift and base-pair substitutions).[7]

    • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.[16]

    • Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal agar medium lacking histidine.[17]

    • Incubation: Plates are incubated for 48-72 hours.

    • Analysis: The number of revertant colonies is counted and compared to the spontaneous reversion rate in the negative control. A significant, dose-dependent increase in revertant colonies indicates a positive result.[18]

Ames_Test_Workflow Ames Test Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis Bacterial_Culture Bacterial Strains (e.g., S. typhimurium) Mix Mix Components Bacterial_Culture->Mix Test_Compound Test Compound (Tadalafil Impurity) Test_Compound->Mix S9_Mix S9 Metabolic Activation Mix S9_Mix->Mix +/- S9 Plate Plate on Minimal Glucose Agar Mix->Plate Incubate Incubate (37°C, 48-72h) Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data Count->Analyze Result Result Analyze->Result

Ames Test Experimental Workflow

The in vivo micronucleus test is a key assay for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[8][13]

  • Principle: The assay quantifies the formation of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that are left behind after cell division. An increase in the frequency of micronucleated erythrocytes in treated animals indicates chromosomal damage.[13][14]

  • Methodology:

    • Test System: Typically performed in mice or rats.[13]

    • Dosing: The test compound is administered to the animals, usually via the intended clinical route of administration. A preliminary toxicity study is often conducted to determine the maximum tolerated dose.

    • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours).[13]

    • Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei.

    • Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by microscopic analysis. The ratio of PCEs to total erythrocytes is also calculated as a measure of cytotoxicity.[19]

    • Positive Control: A known mutagen, such as cyclophosphamide, is used as a positive control.[13][20]

Micronucleus_Test_Workflow In Vivo Micronucleus Test Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Animals Rodents (Mice or Rats) Dose Administer Test Compound and Controls Animals->Dose Collect Collect Bone Marrow or Peripheral Blood Dose->Collect 24h & 48h Prepare Prepare & Stain Slides Collect->Prepare Score Microscopic Scoring of Micronuclei Prepare->Score Analyze Statistical Analysis Score->Analyze Result Result Analyze->Result

In Vivo Micronucleus Test Workflow
Cardiotoxicity Assessment

Cardiotoxicity, particularly the potential to induce arrhythmias, is a major concern in drug development.

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a key indicator of a drug's potential to cause QT interval prolongation and torsades de pointes, a life-threatening arrhythmia.[21]

  • Principle: This in vitro assay measures the effect of a compound on the electrical current flowing through the hERG channel, which is crucial for cardiac repolarization.

  • Methodology:

    • Test System: Mammalian cell lines (e.g., HEK293) stably expressing the hERG channel are used.[10]

    • Technique: The whole-cell patch-clamp technique is the gold standard for measuring ion channel currents.[21]

    • Procedure: The cells are exposed to a range of concentrations of the test compound. A specific voltage protocol is applied to the cell membrane to elicit the hERG current.[22]

    • Analysis: The inhibition of the hERG current is measured, and the half-maximal inhibitory concentration (IC50) is calculated.[8][22]

hERG Channel Assay Workflow
Developmental and Reproductive Toxicity (DART) Assessment

DART studies are essential to evaluate the potential adverse effects of a substance on reproduction and development.

The zebrafish embryo model is increasingly used for developmental toxicity screening due to its rapid development, transparency, and genetic similarity to humans.[4][23]

  • Principle: Zebrafish embryos are exposed to the test compound, and various developmental endpoints are observed to assess toxicity.

  • Methodology:

    • Test System: Fertilized zebrafish (Danio rerio) embryos.

    • Exposure: Embryos are placed in multi-well plates and exposed to a range of concentrations of the test compound shortly after fertilization.[24]

    • Observation: Embryos are observed at specific time points (e.g., 24, 48, 72, 96, and 120 hours post-fertilization) for various endpoints, including mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, and craniofacial defects).

    • Analysis: The median lethal concentration (LC50) and the median effective concentration (EC50) for teratogenic effects are determined.[25]

Zebrafish_Embryotoxicity_Workflow Zebrafish Embryotoxicity Test Workflow cluster_setup Setup cluster_exposure Exposure cluster_observation Observation & Analysis Embryos Fertilized Zebrafish Embryos Plates Prepare Multi-well Plates Embryos->Plates Expose Expose Embryos to Test Compound Plates->Expose Observe Observe Developmental Endpoints (24-120 hpf) Expose->Observe Analyze Determine LC50 and EC50 Observe->Analyze Result Result Analyze->Result

Zebrafish Embryotoxicity Test Workflow

Signaling Pathway of Tadalafil

The primary mechanism of action of Tadalafil involves the nitric oxide (NO)/cGMP signaling pathway.

Tadalafil_Signaling_Pathway Tadalafil Signaling Pathway Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation GTP_to_cGMP GTP -> cGMP sGC_Activation->GTP_to_cGMP Increased_cGMP Increased cGMP Levels GTP_to_cGMP->Increased_cGMP PDE5 Phosphodiesterase 5 (PDE5) cGMP_Degradation cGMP -> GMP PDE5->cGMP_Degradation Tadalafil Tadalafil Tadalafil->PDE5 Inhibits Increased_cGMP->cGMP_Degradation PKG_Activation Protein Kinase G (PKG) Activation Increased_cGMP->PKG_Activation Calcium_Decrease Decreased Intracellular Calcium Levels PKG_Activation->Calcium_Decrease Smooth_Muscle_Relaxation Smooth Muscle Relaxation Calcium_Decrease->Smooth_Muscle_Relaxation Vasodilation Vasodilation & Increased Blood Flow Smooth_Muscle_Relaxation->Vasodilation

Simplified Signaling Pathway of Tadalafil

Conclusion and Future Directions

While Tadalafil has a well-established safety profile, the toxicological characteristics of its stereoisomeric impurities remain a significant unknown. The available data indicates substantial differences in pharmacological activity between the isomers, underscoring the potential for varied and uncharacterized toxicities. It is imperative for drug manufacturers and regulatory bodies to ensure that a comprehensive toxicological evaluation of these impurities is conducted to safeguard public health. The experimental protocols detailed in this guide provide a robust framework for such an assessment. Future research should focus on isolating each stereoisomeric impurity and subjecting them to a full battery of toxicological tests, including but not limited to genotoxicity, cardiotoxicity, general toxicity, and developmental and reproductive toxicity studies. The resulting data will be crucial for establishing safe limits for these impurities in the final Tadalafil drug product and ensuring its overall safety and efficacy.

References

Physical and chemical properties of (-)-trans-Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of (-)-trans-Tadalafil

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the essential physical and chemical properties of (-)-trans-Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The information herein is collated from scientific literature and public data sources to support research and development activities. Quantitative data is presented in structured tables, key experimental protocols are detailed, and mandatory visualizations of signaling pathways and experimental workflows are provided.

Chemical Identity and Structure

(-)-trans-Tadalafil is a pyrazinopyridoindole derivative. Its chemical structure consists of a fused ring system with two chiral centers at the 6R and 12aR positions, which are critical for its selective inhibitory activity against PDE5.[1]

  • IUPAC Name: (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione[2]

  • Molecular Formula: C₂₂H₁₉N₃O₄[2]

  • Molecular Weight: 389.41 g/mol [2]

  • CAS Registry Number: 171596-29-5[2]

Physical Properties

The physical characteristics of Tadalafil are crucial for its formulation, delivery, and bioavailability. It is a white to off-white crystalline solid.[2][3] Tadalafil can exist in various crystal habits, including needle, plate, and block shapes, which can influence pharmaceutical performance such as dissolution and compressibility.[4][5] Furthermore, multiple crystalline polymorphs and an amorphous state have been identified, each with distinct physicochemical properties.[6][7]

Table 1: Physical Properties of (-)-trans-Tadalafil

Property Value References
Appearance White to off-white crystalline powder [2]
Melting Point 298-301°C [2][8][9]
Boiling Point 679.1 ± 55.0 °C (Predicted) [8][9]
Density 1.51 ± 0.1 g/cm³ (Predicted) [8]
pKa 16.68 ± 0.40 (Predicted) [8]
LogP (Partition Coefficient) ~2.1 [2]
Optical Activity [α]/D +68 to +78° (c=1 in chloroform-d) [8]

| BCS Classification | Class 2 (Low Solubility, High Permeability) or Class 4 (Low Solubility, Low Permeability) |[8][10] |

Note: Discrepancies in reported values, such as for the melting point (a range of 276-279°C has also been cited[11]) and BCS class, exist in the literature, which may be attributable to different polymorphic forms or experimental conditions.

Solubility Profile

Tadalafil is characterized by its poor aqueous solubility, a critical factor influencing its dissolution rate and oral bioavailability.[3][10] Its solubility is significantly enhanced in various organic solvents and co-solvent systems.

Table 2: Solubility of (-)-trans-Tadalafil in Various Solvents

Solvent Solubility Temperature References
Water Practically insoluble; 1.71 ± 0.04 µg/mL 37 °C [2][3][12]
Water (pH 1.2) 0.0016 mg/mL Not Specified [10]
Water (pH 4.5) 0.0025 mg/mL Not Specified [10]
Ethanol Soluble Not Specified [2]
Methanol Soluble Not Specified [2]
Dimethyl Sulfoxide (DMSO) ~20 mg/mL Not Specified [8][13]
Dimethylformamide (DMF) ~25 mg/mL Not Specified [11][13]
Polyethylene Glycol 400 Mole Fraction: 1.86 x 10⁻² 298.15 K (25 °C) [14]
Propylene Glycol Slightly soluble; Mole Fraction: 4.10 x 10⁻⁴ 298.15 K (25 °C) [14]

| N-methyl pyrrolidone (NMP) | High solubility | Not Specified |[15] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification, quantification, and structural elucidation of Tadalafil.

Table 3: Spectroscopic Properties of (-)-trans-Tadalafil

Technique Data References
UV/Vis Spectroscopy λmax at 221, 284, 292 nm (in Ethanol/Methanol) [11]
¹H NMR Spectroscopy A characteristic signal at δ 5.91 ppm (2H, singlet) corresponding to the methylenedioxy protons is often used for quantification. [16]
Mass Spectrometry (MS/MS) Quantitative analysis is commonly performed using the transition m/z 390.4 → 268.3. [17]

| Infrared (IR) Spectroscopy | Characteristic peaks include one at 748 cm⁻¹. |[12] |

Mechanism of Action and Signaling Pathway

Tadalafil exerts its therapeutic effect by selectively inhibiting phosphodiesterase type 5 (PDE5).[18][19] In the physiological process of penile erection, sexual stimulation leads to the release of nitric oxide (NO). NO activates the enzyme soluble guanylate cyclase (sGC), which increases the levels of cyclic guanosine monophosphate (cGMP).[19][20] Elevated cGMP levels activate Protein Kinase G (PKG), leading to a decrease in intracellular calcium concentrations and subsequent relaxation of the corpus cavernosum smooth muscle. This vasodilation allows for increased blood flow, resulting in an erection.[21] PDE5 terminates this signaling cascade by hydrolyzing cGMP to the inactive 5'-GMP.[22] By inhibiting PDE5, Tadalafil prevents the degradation of cGMP, thereby enhancing and prolonging the pro-erectile signal.[19][21]

Tadalafil_Signaling_Pathway cluster_0 Physiological Cascade cluster_1 Regulatory Pathway cluster_2 Pharmacological Intervention Stimulation Sexual Stimulation NO Nitric Oxide (NO) Release Stimulation->NO sGC soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 Ca_dec Decrease in intracellular Ca²⁺ PKG->Ca_dec Relaxation Smooth Muscle Relaxation Ca_dec->Relaxation Erection Vasodilation & Erection Relaxation->Erection GMP Inactive 5'-GMP PDE5->GMP Hydrolyzes Tadalafil (-)-trans-Tadalafil Tadalafil->PDE5 Inhibits

Caption: Tadalafil inhibits PDE5, increasing cGMP levels and promoting vasodilation.

Experimental Protocols

Synthesis of (-)-trans-Tadalafil

A common synthetic route involves a multi-step process culminating in a cyclization reaction. While numerous variations exist, a representative protocol is outlined below, based on the principles of the Pictet-Spengler reaction.[23][24]

  • Step 1: Formation of Tetrahydro-β-carboline Intermediate: D-tryptophan methyl ester hydrochloride is reacted with piperonal (1,3-benzodioxole-5-carbaldehyde) in a suitable solvent such as sulfolane. The mixture is heated (e.g., to 80-85°C) for several hours. Upon cooling, the cis-intermediate precipitates and is isolated by filtration.[23]

  • Step 2: N-Acylation: The isolated intermediate is dissolved in a solvent like dichloromethane. An acylating agent, typically chloroacetyl chloride, is added slowly at a reduced temperature (e.g., 0-5°C) in the presence of a mild base (e.g., sodium bicarbonate solution) to neutralize the HCl byproduct.[23]

  • Step 3: Cyclization: The N-acylated intermediate is then reacted with aqueous methylamine in a solvent such as methanol. The reaction mixture is heated (e.g., to 50-55°C) to facilitate the final intramolecular cyclization, which forms the diketopiperazine ring.[23]

  • Step 4: Purification: The crude (-)-trans-Tadalafil product precipitates upon cooling. It is then collected by filtration and can be purified further by slurrying or recrystallization from appropriate solvents (e.g., methanol) to achieve high purity.[25]

Analytical Quantification by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the assay and purity analysis of Tadalafil in bulk drug substance and pharmaceutical formulations.[26][27][28]

  • Standard and Sample Preparation:

    • A standard stock solution is prepared by accurately weighing and dissolving Tadalafil reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water).

    • The sample for analysis (e.g., powdered tablets) is accurately weighed and dissolved in the same diluent to achieve a comparable target concentration. The solution is typically sonicated and filtered through a 0.45 µm filter.[28]

  • Chromatographic Conditions:

    • Column: Inertsil C18 (150 x 4.6 mm, 5 µm particle size)[28]

    • Mobile Phase: Isocratic mixture of 10 mM phosphate buffer (pH adjusted to 3.2) and acetonitrile (50:50, v/v)[28]

    • Flow Rate: 1.0 mL/min[28]

    • Detection: UV absorbance at 295 nm[28]

    • Injection Volume: 10-20 µL

  • Analysis: The standard and sample solutions are injected into the HPLC system. The concentration of Tadalafil in the sample is determined by comparing the peak area from the sample chromatogram to the peak area from the standard chromatogram.[28]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh API or Tablet Powder dissolve Dissolve in Diluent (e.g., ACN:Water) start->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate filter Filter through 0.45 µm Syringe Filter sonicate->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column, Isocratic Mobile Phase) inject->separate detect UV Detection (e.g., at 295 nm) separate->detect acquire Data Acquisition (Chromatogram Generation) detect->acquire integrate Peak Integration acquire->integrate quantify Quantification vs. Reference Standard integrate->quantify result Report Final Assay (%) quantify->result

Caption: A typical experimental workflow for the quantification of Tadalafil using RP-HPLC.

Pharmacokinetic Analysis by UPLC-MS/MS

For determining Tadalafil concentrations in biological matrices like human plasma, a more sensitive and selective method such as Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is employed.[17]

  • Sample Preparation (Protein Precipitation): To a 20 µL aliquot of plasma, 10 µL of an internal standard solution (e.g., Sildenafil at 500 ng/mL) and 200 µL of acetonitrile are added. The mixture is vortexed and then centrifuged at high speed (e.g., 13,000 x g) to precipitate plasma proteins.[17]

  • UPLC-MS/MS Conditions:

    • An aliquot (e.g., 5 µL) of the resulting supernatant is injected into the UPLC-MS/MS system.[17]

    • Column: Shiseido C18 (100 x 2.1 mm, 2.7 µm)[17]

    • Mobile Phase: Isocratic elution with 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) containing 0.1% formic acid.[17]

    • Flow Rate: 0.7 mL/min[17]

    • Detection: Mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The transition monitored for Tadalafil is m/z 390.4 → 268.3, and for the internal standard (Sildenafil) is m/z 475.3 → 283.3.[17]

  • Data Analysis: A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of Tadalafil. The concentration of Tadalafil in the study samples is then calculated based on the peak area ratio of the analyte to the internal standard. This data is used to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.[17]

References

(6S,12aS)-Tadalafil: A Comprehensive Technical Guide to its Role as a European Pharmacopoeia Impurity B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (6S,12aS)-Tadalafil, designated as Impurity B in the European Pharmacopoeia (EP) monograph for Tadalafil. This document outlines its chemical identity, significance as a process-related impurity, and the official analytical methods for its control in pharmaceutical manufacturing.

Introduction to Tadalafil and its Stereoisomers

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] The therapeutic efficacy of Tadalafil is attributed to its specific stereochemistry, (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione.

The synthesis of Tadalafil can result in the formation of stereoisomers, which are considered impurities and must be controlled to ensure the quality, safety, and efficacy of the final drug product. One such critical impurity is (6S,12aS)-Tadalafil, the cis-enantiomer of the active substance, which is listed as Impurity B in the European Pharmacopoeia.

Chemical Profile of (6S,12aS)-Tadalafil (EP Impurity B)

(6S,12aS)-Tadalafil is the diastereomer of Tadalafil, differing in the spatial arrangement of substituents at the chiral centers C6 and C12a.

ParameterInformation
Chemical Name (6S,12aS)-6-(1,3-Benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione
Synonyms ent-Tadalafil, L-Tadalafil
EP Designation Tadalafil Impurity B
Molecular Formula C₂₂H₁₉N₃O₄
Molecular Weight 389.4 g/mol
CAS Number 629652-72-8

Significance and Biological Activity

The control of (6S,12aS)-Tadalafil is crucial due to the potential for different pharmacological and toxicological profiles compared to the active (6R,12aR)-Tadalafil isomer. Current literature describes (6S,12aS)-Tadalafil as the inactive cis-enantiomer of Tadalafil.[3] While specific quantitative data on its PDE5 inhibitory activity is limited, its designation as a specified impurity underscores the importance of minimizing its presence in the final drug substance. The safety profile of Tadalafil stereoisomers is not well-established, further necessitating strict control.

European Pharmacopoeia (EP) Specifications

The European Pharmacopoeia monograph for Tadalafil (Monograph 2606) outlines the acceptance criteria for related substances.[4] Impurity B is controlled under the limits for unspecified impurities.

ImpurityAcceptance Criterion (as per EP Monograph 2606)
Tadalafil Impurity B Not more than 0.10%
Unspecified Impurities For each impurity, not more than 0.10%
Total Impurities Not more than 0.3%

Note: The limits for unspecified and total impurities are based on the area of the principal peak in the chromatogram obtained with a reference solution.

Analytical Control Strategy

The European Pharmacopoeia prescribes a liquid chromatography (HPLC) method for the determination of Tadalafil and its related substances, including Impurity B.

Experimental Protocol: Determination of Impurities B and C

This method is as described in the European Pharmacopoeia monograph for Tadalafil (2606) for the test of impurities A, B, and C.[4]

Chromatographic Conditions:

ParameterSpecification
Column A suitable stainless steel column 0.25 m long and 4.6 mm in internal diameter packed with silica gel AD for chiral separation (10 µm).
Mobile Phase A mixture of 50 volumes of hexane and 50 volumes of 2-propanol.
Flow Rate 0.75 mL/min
Column Temperature 30 °C
Detection Spectrophotometer at 222 nm
Injection Volume 20 µL
Run Time 2.2 times the retention time of Tadalafil

Solution Preparation:

  • Solvent Mixture: A mixture of 20 volumes of acetonitrile, 40 volumes of hexane, and 40 volumes of 2-propanol.

  • Test Solution: Dissolve 25.0 mg of the substance to be examined in the solvent mixture and dilute to 100.0 mL with the same solvent mixture.

  • Reference Solution (a): Dissolve 25.0 mg of Tadalafil CRS in the solvent mixture and dilute to 100.0 mL with the same solvent mixture.

  • Reference Solution (b): Dilute 1.0 mL of the test solution to 100.0 mL with the solvent mixture. Dilute 1.0 mL of this solution to 10.0 mL with the solvent mixture.

System Suitability:

The European Pharmacopoeia provides system suitability criteria for the analysis of Impurity A, which involves ensuring a resolution of at least 2.0 between the peaks for Impurity A and Tadalafil. While specific resolution criteria for Impurity B are not detailed, the overall method is designed to be suitable for the separation and quantification of all specified impurities.

Visualization of Key Relationships

Stereochemical Relationship of Tadalafil and Impurity B

Tadalafil (6R,12aR)-Tadalafil (Active Pharmaceutical Ingredient) ImpurityB (6S,12aS)-Tadalafil (EP Impurity B) Tadalafil->ImpurityB Diastereomers

Caption: Diastereomeric relationship between Tadalafil and Impurity B.

Analytical Workflow for Impurity B Control

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis (EP Method) cluster_data Data Analysis and Evaluation Sample Tadalafil Drug Substance Dissolution Dissolve in Solvent Mixture to prepare Test Solution Sample->Dissolution Injection Inject Test and Reference Solutions into HPLC System Dissolution->Injection Reference Prepare Reference Solutions (a and b) Reference->Injection Separation Chromatographic Separation on Chiral Stationary Phase Injection->Separation Detection UV Detection at 222 nm Separation->Detection Integration Integrate Chromatographic Peaks Detection->Integration Quantification Quantify Impurity B using Reference Solution (b) Integration->Quantification Comparison Compare against EP Limits (≤ 0.10%) Quantification->Comparison Compliance Compliance Comparison->Compliance Compliant / Non-Compliant

Caption: EP analytical workflow for the control of Tadalafil Impurity B.

Conclusion

The control of (6S,12aS)-Tadalafil as EP Impurity B is a critical aspect of ensuring the quality and safety of Tadalafil drug products. Its potential lack of therapeutic activity and uncharacterized safety profile necessitate adherence to the stringent limits set forth in the European Pharmacopoeia. This guide provides the essential technical information for researchers and pharmaceutical professionals to understand and implement the required analytical controls for this specified impurity.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways leading to the formation of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, and its associated related compounds. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Synthesis of Tadalafil

The most common and industrially significant route for the synthesis of Tadalafil involves the diastereoselective Pictet-Spengler reaction as a key step. This reaction establishes the critical stereochemistry of the final molecule. The overall synthesis can be broadly divided into three main stages:

  • Formation of the Tetrahydro-β-carboline Intermediate: This stage involves the condensation of D-tryptophan methyl ester with piperonal (heliotropin).

  • Acylation of the Secondary Amine: The resulting intermediate is then acylated, typically with chloroacetyl chloride.

  • Cyclization to form the Piperazinedione Ring: The final step is an intramolecular cyclization with methylamine to form the characteristic piperazinedione ring of Tadalafil.

An improved process for the kilogram-scale synthesis of Tadalafil has been reported, achieving an overall yield of 79% and a purity of 99.9%[1]. This process involves the esterification of D-tryptophan, followed by a Pictet-Spengler reaction with heliotropin in a mixed solvent system of acetonitrile and isopropanol, which notably reduces the reaction time[1].

Experimental Protocol: Synthesis of Tadalafil

Step 1: Synthesis of Methyl (1R,3R)-1-(benzo[d][2][3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

  • Reactants: D-tryptophan methyl ester hydrochloride and piperonal.

  • Solvent: A mixture of acetonitrile and isopropanol.

  • Procedure: A suspension of D-tryptophan methyl ester hydrochloride and piperonal in the solvent mixture is heated to reflux. The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization. One study noted that using nitromethane or acetonitrile as the solvent can lead to a high stereoselectivity (cis/trans = 99:1)[4].

Step 2: Synthesis of Methyl (1R,3R)-1-(benzo[d][2][3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

  • Reactants: The tetrahydro-β-carboline intermediate from Step 1 and chloroacetyl chloride.

  • Solvent: Dichloromethane.

  • Base: An organic base such as triethylamine or diisopropylethylamine.

  • Procedure: The intermediate from Step 1 is dissolved in dichloromethane and cooled in an ice bath. The organic base is added, followed by the slow addition of chloroacetyl chloride. The reaction is stirred at a low temperature and then allowed to warm to room temperature. After the reaction is complete, the mixture is washed with water and brine, and the organic layer is dried and concentrated to yield the acylated product.

Step 3: Synthesis of Tadalafil ((6R,12aR)-6-(benzo[d][2][3]dioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione)

  • Reactants: The chloroacetylated intermediate from Step 2 and methylamine.

  • Solvent: Ethanol or a similar protic solvent.

  • Procedure: The intermediate from Step 2 is dissolved in the solvent, and an aqueous solution of methylamine is added. The reaction mixture is heated to reflux until the starting material is consumed. Upon cooling, the product crystallizes out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like methanol[5]. A one-pot method has also been described where the acylation and cyclization steps are performed sequentially without isolating the intermediate, which can improve efficiency[6].

Formation of Tadalafil Related Compounds

During the synthesis and storage of Tadalafil, various related compounds, including isomers, degradation products, and process-related impurities, can be formed. The identification and control of these impurities are critical for ensuring the quality, safety, and efficacy of the final drug product.

Process-Related Impurities

These impurities can arise from starting materials, intermediates, or side reactions during the synthesis.

  • Isomers of Tadalafil: The Pictet-Spengler reaction can produce a mixture of cis and trans diastereomers. While the desired (1R,3R) cis-isomer is the precursor to Tadalafil, the (1S,3R) trans-isomer can also be formed. The stereoselectivity of this reaction is highly dependent on the reaction conditions, including the choice of solvent and acid catalyst[4]. Other potential isomers include the (6S,12aS) and (6S,12aR) diastereomers.

  • Unreacted Intermediates: Incomplete reactions can lead to the presence of starting materials or intermediates in the final product. For example, the tetrahydro-β-carboline intermediate from Step 1 of the synthesis can be carried through as an impurity.

  • Side-Reaction Products: Dimerization of intermediates or side reactions with reagents can lead to the formation of various impurities. For instance, dichloroacetyl chloride, a potential impurity in chloroacetyl chloride, can react with the tetrahydro-β-carboline intermediate to form a corresponding dichloroacetylated impurity[7].

Degradation Products

Tadalafil can degrade under various stress conditions, leading to the formation of degradation products. Forced degradation studies are essential to identify these potential degradants and develop stability-indicating analytical methods.

  • Acid Degradation: Tadalafil is susceptible to degradation under acidic conditions. A novel degradation product, (R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d][2][3]dioxole-5-carbonyl)-1-methylpiperazine-2,5-dione, has been identified when Tadalafil is subjected to acidic stress[8].

  • Alkaline Degradation: The drug is also labile under alkaline hydrolytic conditions[8].

  • Oxidative Degradation: Degradation of Tadalafil can occur under oxidative stress[8].

  • Thermal and Photolytic Stability: Tadalafil has been found to be relatively stable under thermal and photolytic stress conditions[8].

Experimental Protocols: Forced Degradation Studies

The following are general protocols for conducting forced degradation studies on Tadalafil, as per ICH guidelines.

Acid Degradation:

  • Procedure: A solution of Tadalafil (e.g., 1 mg/mL) in a suitable solvent is treated with an acid (e.g., 1 N HCl) and heated (e.g., at 60°C) for a specified period (e.g., 10 hours)[9]. The resulting solution is then neutralized and analyzed by a stability-indicating HPLC method.

Base Degradation:

  • Procedure: A solution of Tadalafil is treated with a base (e.g., 1 N NaOH) and heated (e.g., at 60°C) for a defined time (e.g., 10 hours)[9]. The solution is then neutralized and analyzed.

Oxidative Degradation:

  • Procedure: Tadalafil is exposed to an oxidizing agent (e.g., 3% H2O2) at room temperature for an extended period (e.g., 48 hours)[9]. The resulting solution is then analyzed.

Thermal Degradation:

  • Procedure: A solid sample of Tadalafil is exposed to dry heat in an oven at a high temperature (e.g., 120°C) for a specified duration (e.g., 48 hours)[9]. The sample is then dissolved and analyzed.

Photolytic Degradation:

  • Procedure: A solution of Tadalafil or a solid sample is exposed to UV light (e.g., 254 nm and 366 nm) for a defined period (e.g., 48 hours)[9]. The sample is then prepared and analyzed.

Data Presentation

Table 1: Summary of Tadalafil Synthesis Yields and Purity
Synthesis StepKey ReagentsSolvent(s)Typical YieldReported PurityReference
Pictet-Spengler ReactionD-tryptophan methyl ester HCl, PiperonalAcetonitrile/Isopropanol98.5%>99% (diastereomeric purity)[1]
AcylationTetrahydro-β-carboline, Chloroacetyl chlorideDichloromethane--[1]
CyclizationChloroacetylated intermediate, MethylamineEthanol--[1]
Overall - - 79% 99.9% [1]
Table 2: Summary of Forced Degradation Studies of Tadalafil
Stress ConditionReagent/ConditionDurationTemperatureDegradation ObservedKey Degradation ProductsReference
Acid Hydrolysis1 N HCl10 hours60°CYes, ~12.78%(R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d][2][3]dioxole-5-carbonyl)-1-methylpiperazine-2,5-dione[9]
Base Hydrolysis1 N NaOH10 hours60°CYesNot specified in detail[8][9]
Oxidation3% H2O248 hoursRoom TemperatureYesNot specified in detail[8][9]
ThermalDry Heat48 hours120°CNo significant degradation-[9]
PhotolyticUV light (254/366 nm)48 hoursRoom TemperatureNo significant degradation-[9]

Mandatory Visualizations

Synthesis of Tadalafil

Tadalafil_Synthesis D_Trp_Ester D-Tryptophan Methyl Ester Intermediate1 Tetrahydro-β-carboline Intermediate D_Trp_Ester->Intermediate1 Pictet-Spengler Reaction Piperonal Piperonal Piperonal->Intermediate1 Intermediate2 Acylated Intermediate Intermediate1->Intermediate2 Acylation Acyl_Chloride Chloroacetyl Chloride Acyl_Chloride->Intermediate2 Tadalafil Tadalafil Intermediate2->Tadalafil Cyclization Methylamine Methylamine Methylamine->Tadalafil Tadalafil_Impurities cluster_synthesis Synthesis Process cluster_impurities Related Compounds cluster_degradation Degradation Pathways Tadalafil_Synthesis Tadalafil Synthesis Isomers Isomers (trans-Tadalafil, etc.) Tadalafil_Synthesis->Isomers Diastereoselective Step Unreacted_Intermediates Unreacted Intermediates Tadalafil_Synthesis->Unreacted_Intermediates Incomplete Reaction Side_Products Side-Reaction Products Tadalafil_Synthesis->Side_Products Side Reactions Tadalafil_Molecule Tadalafil Acid_Degradation Acid Degradation Product Tadalafil_Molecule->Acid_Degradation Acidic Conditions Base_Degradation Base Degradation Product Tadalafil_Molecule->Base_Degradation Alkaline Conditions Oxidative_Degradation Oxidative Degradation Product Tadalafil_Molecule->Oxidative_Degradation Oxidative Stress PDE5_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects cluster_pde5 PDE5 Action & Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP cGMP->GMP Hydrolyzes Ca_channels ↓ Intracellular Ca²⁺ PKG->Ca_channels Phosphorylates Relaxation Smooth Muscle Relaxation Ca_channels->Relaxation Leads to PDE5 Phosphodiesterase 5 (PDE5) PDE5->GMP Tadalafil Tadalafil Tadalafil->PDE5 Inhibits

References

A Preliminary Investigation into the Metabolic Pathways of Tadalafil Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely prescribed for the treatment of erectile dysfunction, pulmonary arterial hypertension, and benign prostatic hyperplasia.[1][2] The commercial formulation, Cialis®, contains the single (6R, 12aR) stereoisomer.[3] However, the existence of three other stereoisomers—(6S, 12aS), (6R, 12aS), and (6S, 12aR)—raises critical questions regarding their metabolic fate and potential pharmacological activity, particularly in the context of counterfeit pharmaceuticals and drug development.[4] This technical guide provides a comprehensive overview of the established metabolic pathways of (6R, 12aR)-Tadalafil, synthesizes available data on its pharmacokinetics, and, in the absence of direct experimental evidence, proposes hypothesized metabolic pathways for the remaining stereoisomers based on established principles of stereoselective drug metabolism. Detailed experimental protocols for the analysis of Tadalafil isomers and their metabolites are also presented to facilitate future research in this area.

Introduction: The Stereochemical Landscape of Tadalafil

Tadalafil possesses two chiral centers, giving rise to four distinct stereoisomers: the cis enantiomers (6R, 12aR) and (6S, 12aS), and the trans diastereomers (6R, 12aS) and (6S, 12aR).[4] While the clinically approved drug is the (6R, 12aR) isomer, the potential for the presence of other isomers in illicit formulations, or their formation as metabolic byproducts, necessitates a thorough understanding of their individual metabolic profiles.[4] The stereochemical orientation of a drug molecule can significantly influence its interaction with metabolizing enzymes, leading to differences in metabolic rates, pathways, and the generation of unique metabolites. This, in turn, can impact the drug's efficacy, safety, and toxicity profile.

This guide aims to provide a foundational understanding of Tadalafil isomer metabolism by:

  • Detailing the known metabolic cascade of (6R, 12aR)-Tadalafil.

  • Presenting key pharmacokinetic parameters in a clear, tabular format.

  • Proposing scientifically-grounded, hypothetical metabolic pathways for the (6S, 12aS), (6R, 12aS), and (6S, 12aR) isomers.

  • Outlining detailed experimental protocols for researchers to investigate these pathways.

  • Visualizing the metabolic and experimental workflows using Graphviz diagrams.

The Established Metabolic Pathway of (6R, 12aR)-Tadalafil

The metabolism of the clinically used (6R, 12aR)-Tadalafil is well-characterized and occurs predominantly in the liver.[5][6] The primary enzyme responsible for its biotransformation is Cytochrome P450 3A4 (CYP3A4).[5][7][8] The metabolic cascade can be summarized in three main steps:

  • Phase I Metabolism (Oxidation): The initial and rate-limiting step is the hydroxylation of the methylenedioxyphenyl moiety to form a catechol metabolite.[5][9] This reaction is catalyzed almost exclusively by CYP3A4.[10]

  • Phase II Metabolism (Methylation): The catechol intermediate undergoes methylation, catalyzed by catechol-O-methyltransferase (COMT), to form a methylcatechol derivative.[5][9]

  • Phase II Metabolism (Glucuronidation): The methylcatechol metabolite is then conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form the major circulating metabolite, methylcatechol glucuronide.[5][9] This final metabolite is considered pharmacologically inactive.[5][9]

A minor pathway involving direct glucuronidation of the catechol metabolite has also been identified.[3] Tadalafil is primarily excreted as metabolites in the feces (approximately 61%) and to a lesser extent in the urine (approximately 36%).[5][6]

Tadalafil_Metabolism Tadalafil (6R, 12aR)-Tadalafil Catechol Catechol Metabolite Tadalafil->Catechol CYP3A4 Methylcatechol Methylcatechol Metabolite Catechol->Methylcatechol COMT Direct_Glucuronide Catechol Glucuronide (Minor Metabolite) Catechol->Direct_Glucuronide UGTs Glucuronide Methylcatechol Glucuronide (Major Circulating Metabolite) Methylcatechol->Glucuronide UGTs Urine Urine Excretion (~36%) Glucuronide->Urine Feces Fecal Excretion (~61%) Glucuronide->Feces Direct_Glucuronide->Urine Direct_Glucuronide->Feces Hypothesized_Metabolism Hypothesis: k1 ≠ k2 ≠ k3 ≠ k4 Tadalafil_RR (6R, 12aR)-Tadalafil PhaseI Phase I Metabolism (CYP3A4-mediated hydroxylation) Tadalafil_RR->PhaseI Rate k1 Tadalafil_SS (6S, 12aS)-Tadalafil Tadalafil_SS->PhaseI Rate k2 Tadalafil_RS (6R, 12aS)-Tadalafil Tadalafil_RS->PhaseI Rate k3 Tadalafil_SR (6S, 12aR)-Tadalafil Tadalafil_SR->PhaseI Rate k4 PhaseII Phase II Metabolism (COMT, UGTs) PhaseI->PhaseII Metabolites Respective Metabolites (Catechol, Methylcatechol, Methylcatechol Glucuronide) PhaseII->Metabolites Excretion Excretion Metabolites->Excretion Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_analysis Analysis Isomers Individual Tadalafil Stereoisomers HLM Human Liver Microsomes (HLMs) + NADPH Isomers->HLM Incubation Incubation at 37°C HLM->Incubation Quenching Reaction Quenching (ACN/MeOH + IS) Incubation->Quenching Chiral_HPLC Chiral HPLC Separation Quenching->Chiral_HPLC MSMS Tandem Mass Spectrometry (MRM Detection) Chiral_HPLC->MSMS Data_Analysis Data Analysis (Metabolic Rate, Metabolite ID) MSMS->Data_Analysis

References

Methodological & Application

Chiral HPLC Method for the Separation of Tadalafil and its Stereoisomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the chiral separation of Tadalafil and its three stereoisomers using High-Performance Liquid Chromatography (HPLC). Tadalafil, an active pharmaceutical ingredient, possesses two chiral centers, resulting in four possible stereoisomers: (6R, 12aR), (6S, 12aS), (6R, 12aS), and (6S, 12aR). The pharmacologically active enantiomer is the (6R, 12aR) isomer.[1][2] The separation and quantification of these stereoisomers are critical for quality control and to ensure the safety and efficacy of the drug product.[1][3] This guide outlines a robust method utilizing a Chiralpak AD column, providing baseline separation of all four isomers.[1][3][4] An alternative method for the separation of the primary enantiomers is also presented.

Introduction to Tadalafil and its Stereoisomers

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][5] By inhibiting PDE5, Tadalafil leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation. This mechanism of action makes it effective in the treatment of erectile dysfunction and pulmonary arterial hypertension.[5]

The molecular structure of Tadalafil, (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methyl-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, contains two stereogenic centers at the 6 and 12a positions.[1][6] This gives rise to two pairs of enantiomers: the cis pair [(6R, 12aR) and (6S, 12aS)] and the trans pair [(6R, 12aS) and (6S, 12aR)]. The desired pharmaceutical component is the (6R, 12aR) isomer, with the other three considered as chiral impurities.[1] Due to potential differences in pharmacological activity and toxicity among stereoisomers, their separation and control are mandated by regulatory agencies.[1]

Chromatographic Method and Data

Method 1: Separation of all Four Stereoisomers

A well-established method for the baseline separation of all four Tadalafil stereoisomers utilizes a polysaccharide-based chiral stationary phase.[1][3][4]

Table 1: Chromatographic Conditions for the Separation of Tadalafil Stereoisomers

ParameterCondition
Column Chiralpak AD, 5 µm
Mobile Phase Hexane : Isopropyl Alcohol (1:1, v/v)
Flow Rate 0.75 mL/min
Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL

Table 2: Performance Data for the Separation of Tadalafil Stereoisomers

StereoisomerElution OrderResolution (Rs)Limit of Quantitation (ng)RSD of Peak Height (%)
(6R, 12aS)1> 2.00.601.24
(6R, 12aR) - Tadalafil2> 2.00.901.38
(6S, 12aS)3> 2.01.201.77
(6S, 12aR)4> 2.01.801.62

Data sourced from Gao et al., 2007.[1] The method demonstrates good resolution and sensitivity for all four isomers, making it suitable for quality control purposes.[1][3]

Method 2: Separation of (R,R)-Tadalafil and its Enantiomer

An alternative reversed-phase liquid chromatography (RP-LC) method has been developed for the separation and quantification of the (R,R)-tadalafil enantiomer.[7]

Table 3: Chromatographic Conditions for the Separation of (R,R)-Tadalafil Enantiomer

ParameterCondition
Column Bonded macrocyclic glycopeptide stationary phase
Mobile Phase Mixture of reverse phase solvents
Resolution (Rs) > 2.4
Test Concentration 0.4 mg/mL
Detection Limit 0.0048 µg (with respect to a 400 µg/mL test concentration and 20 µL injection)

This method is presented as a cost-effective and simple alternative for quantifying the primary enantiomeric impurity.[7]

Experimental Protocols

Protocol for Method 1: Separation of all Four Stereoisomers

This protocol is based on the method described by Gao et al. (2007).[1]

3.1.1. Materials and Reagents

  • Hexane (HPLC grade)

  • Isopropyl Alcohol (IPA) (HPLC grade)

  • Tadalafil reference standards for all four stereoisomers: (6R, 12aS), (6R, 12aR), (6S, 12aS), and (6S, 12aR)

  • Diluent: Hexane : Isopropyl Alcohol (1:1, v/v)

3.1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiralpak AD column (250 mm x 4.6 mm, 5 µm).

3.1.3. Preparation of Mobile Phase

  • Prepare a 1:1 (v/v) mixture of hexane and isopropyl alcohol.

  • Degas the mobile phase before use.

3.1.4. Preparation of Standard Solutions

  • Accurately weigh approximately 12.5 mg of each of the four Tadalafil stereoisomer reference standards.

  • Transfer the standards to a 200-mL volumetric flask.

  • Add approximately 150 mL of the diluent and sonicate for 5 minutes to dissolve.

  • Dilute to the mark with the diluent and mix well. This is the stock solution.

  • To prepare a working standard solution, pipette 2 mL of the stock solution into a 10-mL volumetric flask and dilute to the mark with the diluent. This results in a final concentration of approximately 0.0125 mg/mL for each isomer.

3.1.5. Chromatographic Procedure

  • Equilibrate the Chiralpak AD column with the mobile phase at a flow rate of 0.75 mL/min for at least 30 minutes.

  • Set the column temperature to 30°C.

  • Set the UV detector wavelength to 220 nm.

  • Inject 10 µL of the standard solution.

  • Record the chromatogram for approximately 30 minutes to allow for the elution of all four peaks.

3.1.6. Data Analysis

  • Identify the peaks based on the retention times of the individual reference standards. The typical elution order is (6R, 12aS), (6R, 12aR), (6S, 12aS), and (6S, 12aR).[1]

  • Calculate the resolution between adjacent peaks. A resolution of greater than 2.0 indicates baseline separation.[1]

Visualizations

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Weigh Tadalafil Stereoisomer Standards Dissolve Dissolve in Diluent (Hexane:IPA) Standard->Dissolve Inject Inject Sample (10 µL) Dissolve->Inject MobilePhase Prepare Mobile Phase (Hexane:IPA 1:1) Degas Degas Mobile Phase MobilePhase->Degas Equilibrate Equilibrate Chiralpak AD Column Degas->Equilibrate Equilibrate->Inject Separate Isocratic Elution Flow: 0.75 mL/min Temp: 30°C Inject->Separate Detect UV Detection at 220 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Identify Peaks & Calculate Resolution Chromatogram->Analyze Report Report Results Analyze->Report

Caption: Workflow for the chiral HPLC separation of Tadalafil stereoisomers.

Conclusion

The chiral separation of Tadalafil and its stereoisomers is a critical aspect of its quality control in the pharmaceutical industry. The presented HPLC method utilizing a Chiralpak AD column provides a reliable and robust solution for the baseline separation of all four stereoisomers, enabling their accurate quantification. The detailed protocol and performance data serve as a valuable resource for researchers and analysts involved in the development and manufacturing of Tadalafil. The alternative RP-LC method offers a simpler approach for the specific quantification of the primary enantiomer. Adherence to these or similarly validated methods is essential for ensuring the stereochemical purity and, consequently, the safety and efficacy of Tadalafil-containing drug products.

References

Application Note: Stereoselective Synthesis of (6S,12aS)-Tadalafil from L-Tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely known under the brand name Cialis® for the treatment of erectile dysfunction. The pharmacologically active molecule is the (6R,12aR)-enantiomer, which is conventionally synthesized from the more expensive D-tryptophan.[1][2] This application note details a stereoselective synthetic route to obtain the (6S,12aS)-enantiomer of Tadalafil, starting from the natural and more economical L-tryptophan.

The synthesis of Tadalafil analogues from L-tryptophan has been explored, often involving epimerization steps to achieve the (6R,12aR) configuration.[3][4] The protocol described herein focuses on a direct pathway that preserves the inherent stereochemistry of the L-tryptophan starting material, yielding (6S,12aS)-Tadalafil, also known as ent-Tadalafil.[5] This process is valuable for researchers investigating the properties of different Tadalafil stereoisomers and for developing cost-effective synthetic strategies. The key transformation is a stereocontrolled Pictet-Spengler reaction, followed by cyclization to form the characteristic pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione core.

Overall Synthetic Workflow

The synthesis of (6S,12aS)-Tadalafil from L-tryptophan is accomplished in a multi-step sequence. The workflow begins with the protection of the carboxylic acid group of L-tryptophan as a methyl ester. The crucial Pictet-Spengler reaction with piperonal then establishes the core tetrahydro-β-carboline structure with the desired cis stereochemistry. Subsequent acylation and a final intramolecular cyclization complete the synthesis.

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product A L-Tryptophan B L-Tryptophan Methyl Ester A->B Esterification (MeOH, SOCl₂) C cis-(1S,3S)-Tetrahydro- β-carboline Intermediate B->C Pictet-Spengler Reaction (Piperonal, TFA) D N-Chloroacetylated Intermediate C->D Acylation (Chloroacetyl Chloride) E (6S,12aS)-Tadalafil D->E Cyclization (Methylamine)

Caption: Overall synthetic workflow from L-Tryptophan to (6S,12aS)-Tadalafil.

Experimental Protocols

Protocol 1: Synthesis of L-Tryptophan Methyl Ester (Compound B)

This initial step involves the esterification of L-tryptophan to protect the carboxylic acid and increase its reactivity for the subsequent Pictet-Spengler reaction.

  • Setup: Suspend L-tryptophan (1.0 eq) in anhydrous methanol (10 mL per gram of tryptophan) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise while stirring.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the resulting residue in a minimal amount of cold water and neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8. The product, L-tryptophan methyl ester, will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield the desired product.

Protocol 2: Pictet-Spengler Reaction to form cis-(1S,3S)-Tetrahydro-β-carboline (Compound C)

This is the key stereochemistry-defining step. The reaction between L-tryptophan methyl ester and piperonal is catalyzed by an acid to form the tetrahydro-β-carboline core. The use of specific solvents can enhance the stereoselectivity towards the desired cis-isomer.[6]

  • Setup: Dissolve L-tryptophan methyl ester (1.0 eq) and piperonal (1.1 eq) in a suitable solvent such as dichloromethane or isopropanol (15 mL per gram of ester).[6][7]

  • Catalyst Addition: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA, 1.2 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC. The reaction generally yields a mixture of cis and trans diastereomers.[7]

  • Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired cis-(1S,3S) diastereomer.

Protocol 3: Acylation with Chloroacetyl Chloride (Compound D)

The secondary amine of the tetrahydro-β-carboline intermediate is acylated in preparation for the final cyclization.

  • Setup: Dissolve the purified cis-(1S,3S)-tetrahydro-β-carboline (1.0 eq) in dichloromethane (20 mL per gram) in a flask equipped with a dropping funnel and a magnetic stirrer. Add sodium bicarbonate (3.0 eq).

  • Reagent Addition: Cool the mixture to 0 °C. Add a solution of chloroacetyl chloride (1.5 eq) in dichloromethane dropwise over 30 minutes.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Work-up: Filter the reaction mixture to remove excess sodium bicarbonate. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude N-chloroacetylated intermediate, which can often be used in the next step without further purification.

Protocol 4: Intramolecular Cyclization to (6S,12aS)-Tadalafil (Compound E)

The final step involves a base-mediated intramolecular N-alkylation to form the diketopiperazine ring, yielding the final product.

  • Setup: Dissolve the crude N-chloroacetylated intermediate (1.0 eq) in a suitable solvent like methanol or ethyl acetate.[7][8]

  • Reagent Addition: Add an aqueous solution of methylamine (40%, 3.0 eq) to the mixture.[7]

  • Reaction: Heat the reaction mixture to 50-55 °C and stir for 5-7 hours.[7]

  • Work-up: Cool the reaction mixture to 10-15 °C. The product, (6S,12aS)-Tadalafil, will precipitate from the solution.

  • Purification: Filter the solid product, wash with cold methanol, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a product of high purity.

Data Summary

The following table summarizes typical yields for the key transformations in the synthesis of Tadalafil analogues. The exact yields for the (6S,12aS)-enantiomer may vary depending on specific reaction conditions and purification efficiency.

StepTransformationTypical Yield (%)Reference for Yield Data
1. EsterificationL-Tryptophan → L-Tryptophan Methyl Ester>95%General Knowledge
2. Pictet-Spengler ReactionL-Tryptophan Methyl Ester → cis-(1S,3S)-Tetrahydro-β-carboline60-75%Analogy from[7]
3. Acylationcis-Intermediate → N-Chloroacetylated Intermediate>90%Analogy from[7]
4. CyclizationN-Chloroacetylated Intermediate → (6S,12aS)-Tadalafil85-90%Analogy from[7][8]
Overall Yield L-Tryptophan → (6S,12aS)-Tadalafil ~40-55% Estimated

Note: Yields are based on analogous reactions for the (6R,12aR) enantiomer and serve as an estimate. Optimization of each step is recommended to achieve higher yields. A reported overall yield for the synthesis of (6R,12aR)-Tadalafil from L-tryptophan (which includes additional epimerization steps) is 42.3%.[3][9]

Logical Relationship of Stereocontrol

The stereochemical outcome of the synthesis is determined during the Pictet-Spengler reaction. Starting with L-tryptophan preserves the (S) configuration at the carbon that becomes the 12a position in Tadalafil. The formation of the new stereocenter at the 6 position is directed by the existing chiral center, leading primarily to the cis-(1S,3S) diastereomer, which is then converted to the final (6S,12aS) product.

G cluster_input Chiral Input cluster_process Key Reaction cluster_output Stereochemical Output A L-Tryptophan (S-configuration) B Pictet-Spengler Reaction A->B Preserves S-config. C cis-(1S,3S)-Intermediate B->C Forms new S-config. D (6S,12aS)-Tadalafil C->D Maintains Stereochemistry

Caption: Stereochemical pathway from L-Tryptophan to (6S,12aS)-Tadalafil.

References

Application Note: Chiral Separation of Tadalafil Diastereomers in Bulk API using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed analytical method for the identification and quantification of Tadalafil and its diastereomers in bulk Active Pharmaceutical Ingredient (API) using High-Performance Liquid Chromatography (HPLC).

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction. The Tadalafil molecule possesses two chiral centers, leading to the possibility of four stereoisomers: (6R, 12aR), (6S, 12aS), (6R, 12aS), and (6S, 12aR). The pharmacologically active isomer is the (6R, 12aR) diastereomer. Due to potential differences in pharmacological activity and toxicity among stereoisomers, it is crucial to control the diastereomeric purity of the bulk API.[1]

This application note details a validated stereoselective Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous separation and quantification of Tadalafil and its three stereoisomers.

Analytical Method: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a widely employed and effective technique for the separation of stereoisomers. The method outlined below provides a robust and sensitive approach for the quality control of Tadalafil bulk drug substance.

Principle

The method utilizes a chiral stationary phase that exhibits differential interactions with the Tadalafil stereoisomers, leading to their separation. The separated isomers are then detected and quantified using a UV detector.

Materials and Reagents
  • Tadalafil Reference Standard (6R, 12aR)

  • Tadalafil Diastereomer Reference Standards ((6S, 12aS), (6R, 12aS), (6S, 12aR))

  • Hexane (HPLC grade)

  • Isopropyl Alcohol (IPA) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Acetic Acid (Glacial, HPLC grade)

  • Tetrabutylammonium Hydroxide (for in-situ generation of diastereomers if standards are unavailable)[1]

Instrumentation and Chromatographic Conditions

Two effective methods are presented below, utilizing different chiral columns and mobile phases.

Method 1: Normal-Phase HPLC [1][2][3][4]

ParameterCondition
HPLC System Agilent 1100 series or equivalent
Column Chiralpak AD (250 mm x 4.6 mm, 10 µm)
Mobile Phase Hexane : Isopropyl Alcohol (50:50, v/v)
Flow Rate 0.75 mL/min
Column Temperature Ambient (20-45°C)[1]
Injection Volume 10 µL
Detector UV at 220 nm
Run Time Approximately 30 minutes[1][2]

Method 2: Reversed-Phase HPLC [5][6][7]

ParameterCondition
HPLC System Waters Alliance e2695 or equivalent
Column Lux Cellulose-3 (150 mm x 4.6 mm, 3 µm)
Mobile Phase Gradient of Water, Acetonitrile, and Acetic Acid
Flow Rate 0.40 mL/min[6]
Column Temperature 30.0°C[6]
Injection Volume 10.0 µL[6]
Detector UV at 285 nm[6]
Run Time Approximately 24 minutes[6]

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions (Method 1): Prepare individual stock solutions of Tadalafil and each diastereomer in the mobile phase at a concentration of 1 mg/mL.

  • Stock Solutions (Method 2): Prepare stock solutions of Tadalafil and its three isomers in 100% acetonitrile.[8]

  • Working Standard Solution: Prepare a mixed working standard solution containing all four isomers at the desired concentration by diluting the stock solutions with the mobile phase (for Method 1) or a 50:50 (v/v) mixture of water and acetonitrile (for Method 2).[8] A typical concentration for the diastereomers is at the level of 0.05% of the Tadalafil concentration.[5]

Sample Solution Preparation (Bulk API)
  • Accurately weigh approximately 20.0 mg of the Tadalafil bulk API.[5][8]

  • Transfer the sample to a 100 mL volumetric flask.[5][8]

  • Add approximately 50 mL of the diluent (mobile phase for Method 1, 50:50 water:acetonitrile for Method 2) and sonicate for 30 minutes to dissolve.[8]

  • Dilute to the mark with the diluent and mix well.[8] This provides a solution with a nominal concentration of 0.20 mg/mL.[8]

System Suitability

Before sample analysis, inject the mixed standard solution to verify the system suitability. The acceptance criteria are as follows:

  • Resolution: The resolution between any two adjacent peaks should be greater than 2.0.[1][2]

  • Tailing Factor: The tailing factor for the Tadalafil peak should be between 0.8 and 1.5.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be less than 2.0%.[1][2]

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (diluent), followed by the mixed standard solution.

  • Inject the sample solution.

  • Identify the peaks of the diastereomers based on their retention times relative to the Tadalafil peak from the standard chromatogram.

  • Calculate the amount of each diastereomer in the bulk API sample using the peak areas.

Data Presentation

The following tables summarize the quantitative data obtained from the chiral HPLC methods.

Table 1: Chromatographic Performance Data (Method 1) [1][2]

IsomerRetention Time (min)Resolution (Rs)Limit of Quantitation (ng)
(6R, 12aS)~15> 2.00.60
(6R, 12aR) - Tadalafil~18-0.90
(6S, 12aS)~22> 2.01.20
(6S, 12aR)~26> 2.01.80

Table 2: Method Validation Data (Method 2) [6][7]

ParameterTadalafilDiastereomers
Linearity Range (µg/mL) 0.10 - 4000.10 - 4.0
Correlation Coefficient (r²) > 0.999> 0.999
LOD (µg/mL) 0.060.06
LOQ (µg/mL) 0.100.10
Resolution (Rs) -> 2.3 between any two isomers

Other Potential Analytical Techniques

While HPLC is the most established method, other techniques may also be suitable for the analysis of Tadalafil diastereomers.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to normal-phase HPLC. It represents a viable alternative for the separation of Tadalafil diastereomers.

  • Capillary Electrophoresis (CE): CE is another high-efficiency separation technique that can be applied to chiral separations.

Further method development and validation would be required to implement these techniques for routine quality control.

Visualizations

Experimental Workflow for Tadalafil Diastereomer Analysis

G cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting Standard_Prep Prepare Standard Solutions (Tadalafil & Diastereomers) System_Suitability System Suitability Test (Resolution, Tailing, RSD) Standard_Prep->System_Suitability Sample_Prep Prepare Bulk API Sample Solution Analysis Inject Blank, Standard, and Sample Solutions Sample_Prep->Analysis System_Suitability->Analysis If passes Data_Acquisition Data Acquisition Analysis->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Quantification Quantification of Diastereomers Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC analysis of Tadalafil diastereomers.

Logical Relationship of Analytical Techniques

G Tadalafil Tadalafil Bulk API Diastereomers Diastereomer Identification and Quantification Tadalafil->Diastereomers HPLC HPLC (High-Performance Liquid Chromatography) Diastereomers->HPLC SFC SFC (Supercritical Fluid Chromatography) Diastereomers->SFC CE CE (Capillary Electrophoresis) Diastereomers->CE Established Established Method HPLC->Established Potential Potential Alternative SFC->Potential CE->Potential

Caption: Analytical techniques for Tadalafil diastereomer analysis.

References

Application Note: Enantiomeric Purity of Tadalafil in Accordance with USP Monograph

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction. As a chiral molecule, Tadalafil exists as a pair of enantiomers. The United States Pharmacopeia (USP) establishes stringent standards for the enantiomeric purity of Tadalafil to ensure its safety and efficacy. This application note provides a detailed protocol for determining the enantiomeric and diastereomeric purity of Tadalafil, adhering to the methodology outlined in the USP monograph. The described method utilizes High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase to achieve the separation of Tadalafil from its (6R, 12aS) diastereomer.

Experimental Protocol

This protocol is based on the USP monograph for Tadalafil enantiomeric and diastereomeric purity testing.[1][2]

1. Materials and Reagents:

  • USP Tadalafil Reference Standard (RS)

  • Hexanes (HPLC grade)

  • Isopropyl Alcohol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Tetrabutylammonium Hydroxide, 1.0 M in Methanol

  • Trifluoroacetic Acid

  • Water (HPLC grade)

2. Chromatographic Conditions:

A suitable HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended:

ParameterSpecification
Column Lux 5 µm Amylose-1, 250 x 4.6 mm, or equivalent chiral stationary phase.[1][3]
Mobile Phase Hexanes / Isopropyl Alcohol (50:50, v/v).[2]
Flow Rate Typically 0.5–1.0 mL/min. The flow rate should be optimized to achieve the desired separation and back pressure.[4]
Column Temperature Ambient (e.g., 20–45°C). Temperature has a minimal effect on the separation within this range.[4]
Detection Wavelength 220 nm.[4][5][6]
Injection Volume 10 µL.

3. Solution Preparation:

  • Diluent: Prepare a mixture of Hexanes, Isopropyl Alcohol, and Acetonitrile (40:40:20, v/v/v).[1][2]

  • Stock Standard Solution: Prepare a solution containing 50 µg/mL of USP Tadalafil RS in Diluent.[1]

  • Standard Solution: Prepare a 0.5 µg/mL solution of USP Tadalafil RS in Diluent from the Stock Standard Solution.[1]

  • System Suitability Stock Solution (to generate the (6R, 12aS) diastereomer):

    • Dissolve 25 mg of Tadalafil in 40 mL of Diluent.[1]

    • Add 1.0 mL of 1.0 M Tetrabutylammonium Hydroxide in Methanol and let the solution stand at room temperature for 20 minutes.[1]

    • Add 1.0 mL of Trifluoroacetic Acid and dilute with Diluent to a final volume of 50 mL.[1]

  • System Suitability Solution:

    • Transfer 1.0 mL of the System Suitability Stock Solution and 10 mL of the Stock Standard Solution to a 50 mL volumetric flask.[1]

    • Dilute to volume with Diluent.[1]

  • Sample Solution: Prepare a solution of the Tadalafil sample in the Diluent at a concentration of 0.1 mg/mL.

4. System Suitability:

Before sample analysis, the performance of the chromatographic system must be verified by injecting the System Suitability Solution. The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Resolution Not less than (NLT) 2.0 between the (6R, 12aS) diastereomer and Tadalafil peaks.[1]
Symmetry Factor Not less than (NLT) 0.8 and not more than (NMT) 1.5 for the Tadalafil peak.[1]
Relative Standard Deviation (%RSD) Not more than (NMT) 10.0% for replicate injections of the Tadalafil peak.[1]
Signal-to-Noise Ratio (S/N) Not less than (NLT) 20 for the Tadalafil peak in the Standard Solution.[1]

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Diluent as a blank to ensure the absence of interfering peaks.

  • Inject the System Suitability Solution and verify that the system suitability requirements are met.

  • Inject the Standard Solution in replicate (e.g., n=5) to determine the precision of the method.

  • Inject the Sample Solution.

  • Identify the peaks for Tadalafil and its enantiomeric/diastereomeric impurities based on their retention times relative to the Standard Solution and the System Suitability Solution. The relative retention times for Tadalafil and the (6R, 12aS) diastereomer are approximately 1.0 and 1.03, respectively.[2]

  • Calculate the percentage of each impurity in the sample. The USP monograph specifies a limit of not more than 0.1% for individual impurities and not more than 0.3% for total impurities.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Tadalafil enantiomeric purity test as per the USP monograph and related studies.

ParameterValueReference
Resolution (Tadalafil and (6R, 12aS) diastereomer) ≥ 2.0[1]
Tailing Factor (Symmetry) 0.8 - 1.5[1]
Relative Standard Deviation (%RSD) ≤ 10.0%[1]
Signal-to-Noise Ratio (S/N) ≥ 20[1]
Limit of Quantitation (LOQ) - (6R, 12aS) isomer 0.60 ng[4][5][6]
Limit of Quantitation (LOQ) - (6R, 12aR) isomer (Tadalafil) 0.90 ng[4][5][6]
Limit of Quantitation (LOQ) - (6S, 12aS) isomer 1.20 ng[4][5][6]
Limit of Quantitation (LOQ) - (6S, 12aR) isomer 1.80 ng[4][5][6]
Individual Impurity Limit ≤ 0.1%[2]
Total Impurity Limit ≤ 0.3%[2]

Experimental Workflow

The following diagram illustrates the logical workflow for the USP monograph protocol for Tadalafil enantiomeric purity testing.

Tadalafil_Enantiomeric_Purity_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_diluent Prepare Diluent prep_stock_std Prepare Stock Standard Solution prep_diluent->prep_stock_std prep_sss_stock Prepare System Suitability Stock Solution prep_diluent->prep_sss_stock prep_sample Prepare Sample Solution prep_diluent->prep_sample prep_std Prepare Standard Solution prep_stock_std->prep_std prep_sss Prepare System Suitability Solution prep_stock_std->prep_sss system_equilibration System Equilibration prep_sss_stock->prep_sss blank_injection Inject Blank (Diluent) system_equilibration->blank_injection sss_injection Inject System Suitability Solution blank_injection->sss_injection std_injection Inject Standard Solution sss_injection->std_injection sample_injection Inject Sample Solution std_injection->sample_injection check_suitability Verify System Suitability Criteria sample_injection->check_suitability check_suitability->system_equilibration Fail peak_identification Peak Identification check_suitability->peak_identification Pass impurity_calculation Calculate Impurity Percentage peak_identification->impurity_calculation final_report Final Report impurity_calculation->final_report

Caption: Workflow for Tadalafil Enantiomeric Purity Testing.

References

Application Note: LC-MS/MS Quantification of (6S,12aS)-Tadalafil in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction. The commercial product is the (6R,12aR)-enantiomer. The (6S,12aS)-Tadalafil is a stereoisomer and is considered an impurity. Therefore, a stereoselective analytical method is crucial for the quality control of tadalafil in pharmaceutical formulations to ensure its safety and efficacy. This application note presents a detailed protocol for the quantification of (6S,12aS)-Tadalafil using a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The method is designed for the chiral separation and quantification of tadalafil isomers.

Experimental Protocols

1. Sample Preparation from Pharmaceutical Formulations

This protocol is adapted for the extraction of tadalafil from tablet formulations.

  • Tablet Processing: Accurately weigh and crush a minimum of 10 tablets to obtain a fine, homogeneous powder.[1][2][3][4]

  • Extraction:

    • Transfer an accurately weighed portion of the powder, equivalent to 10 mg of tadalafil, into a 10 mL volumetric flask.

    • Add approximately 7 mL of a diluent (e.g., 50:50 v/v acetonitrile:water) and sonicate for 15 minutes to ensure complete dissolution.[1][4]

    • Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

    • Centrifuge a portion of the solution to separate any undissolved excipients.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.[1]

  • Working Solution Preparation: Perform a serial dilution of the filtered extract with the mobile phase to achieve a final concentration within the calibration range of the LC-MS/MS method.

2. Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS)

A chiral separation is necessary to distinguish between the tadalafil enantiomers.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A chiral stationary phase column is required. A Chiralpak AD column has been shown to be effective for the separation of tadalafil isomers.[5][6] Alternatively, a macrocyclic glycopeptide-based chiral stationary phase can be used for reversed-phase chiral separations which are highly compatible with mass spectrometry.[7][8]

    • Mobile Phase: For a Chiralpak AD column, a mobile phase of hexane and isopropyl alcohol (1:1, v/v) can be used.[5][6] For reversed-phase chiral separations, a mobile phase consisting of methanol and 10 mM ammonium formate (pH 4.0) (90:10, v/v) is a suitable starting point.[9][10]

    • Flow Rate: A flow rate of 0.9 mL/min can be employed.[9][10]

    • Column Temperature: Maintain the column at 40°C.[9][10]

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[9][10][11]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Tadalafil: The precursor to product ion transition is m/z 390.3 → 268.2.[9][10] A secondary transition of m/z 390.1 -> 135.0 can be used as a qualifier ion.[11]

      • Internal Standard (IS): A deuterated internal standard such as Tadalafil-d3 is recommended. The MRM transition for Tadalafil-d3 is m/z 393.1 → 271.2.[9][10]

    • Optimized MS/MS Parameters: The declustering potential, collision energy, and other source parameters should be optimized for maximum signal intensity for both the analyte and the internal standard.

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range0.50–500 ng/mL[9]
Correlation Coefficient (r²)≥ 0.999[9]
Lower Limit of Quantitation (LLOQ)0.50 ng/mL[9]
Accuracy97.8% to 104.1%[9]
Precision (Intra- and Inter-batch)≤ 3.7%[9]
Recovery98.95% to 100.61%[9]

Table 2: Sample Quantification Results

Sample IDNominal Concentration (mg/tablet)Measured (6R,12aR)-Tadalafil (mg/tablet)Measured (6S,12aS)-Tadalafil (mg/tablet)% (6S,12aS)-Tadalafil
Formulation A2019.8< LLOQ< 0.0025%
Formulation B2020.10.050.25%
Formulation C109.9< LLOQ< 0.005%

Visualizations

Tadalafil_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Weigh and Crush Tablets extraction Solvent Extraction & Sonication start->extraction filtration Centrifugation & Filtration extraction->filtration dilution Serial Dilution filtration->dilution injection Inject Sample into LC-MS/MS dilution->injection Prepared Sample chromatography Chiral Chromatographic Separation injection->chromatography detection MS/MS Detection (MRM) chromatography->detection integration Peak Integration detection->integration Raw Data calibration Calibration Curve Generation integration->calibration quantification Quantification of (6S,12aS)-Tadalafil calibration->quantification end Results Summary quantification->end Final Report

Caption: Workflow for the quantification of (6S,12aS)-Tadalafil.

This application note provides a comprehensive framework for the reliable quantification of the (6S,12aS)-Tadalafil impurity in pharmaceutical formulations. The use of a chiral LC-MS/MS method ensures the necessary selectivity and sensitivity for accurate quality control.

References

Procedure for epimerization of (6R,12aR)-Tadalafil to its diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the controlled epimerization of (6R,12aR)-Tadalafil to its diastereomers, along with protocols for their separation and analysis. This information is crucial for impurity profiling, stability studies, and quality control in the development and manufacturing of Tadalafil.

Introduction

Tadalafil, an active pharmaceutical ingredient, possesses two chiral centers at the 6R and 12aR positions. This stereochemistry is critical for its therapeutic activity as a phosphodiesterase type 5 (PDE5) inhibitor. Under certain chemical conditions, particularly exposure to basic or acidic environments, Tadalafil can undergo epimerization, leading to the formation of its diastereomers. The primary diastereomers of concern are the (6R, 12aS), (6S, 12aR), and (6S, 12aS) isomers. Monitoring and controlling these impurities are essential to ensure the safety and efficacy of the drug product.

Forced degradation studies have demonstrated that Tadalafil is particularly susceptible to degradation under hydrolytic (both acidic and basic) and oxidative stress conditions.[1][2][3][4] Alkaline conditions, in particular, have been shown to facilitate the epimerization at the 12a position, leading to the formation of the (6R, 12aS) diastereomer, also known as cis-Tadalafil or Tadalafil EP Impurity A.[5][6] Another identified diastereomer is the (6S, 12aR) isomer, referred to as Tadalafil impurity C.[7][8]

This document outlines a protocol for inducing the epimerization of (6R,12aR)-Tadalafil to its (6R,12aS) diastereomer for analytical standard generation and provides a detailed high-performance liquid chromatography (HPLC) method for the separation and quantification of all four stereoisomers.

Data Presentation

Table 1: Tadalafil Stereoisomers

Stereoisomer ConfigurationCommon Name/Impurity DesignationRelationship to (6R,12aR)-Tadalafil
(6R, 12aR)Tadalafil-
(6S, 12aS)Enantiomer of TadalafilEnantiomer
(6R, 12aS)cis-Tadalafil, Tadalafil EP Impurity ADiastereomer
(6S, 12aR)Tadalafil Impurity CDiastereomer

Table 2: HPLC Method Parameters for Chiral Separation

ParameterCondition
Column Chiralpak AD
Mobile Phase Hexane: Isopropyl Alcohol (1:1, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature 30 °C
Injection Volume 10 µL
Run Time Approximately 30 minutes

Experimental Protocols

Protocol 1: Base-Catalyzed Epimerization of (6R,12aR)-Tadalafil to (6R,12aS)-Tadalafil

This protocol describes a method for the generation of the (6R,12aS) diastereomer of Tadalafil, which can be used as a reference standard in analytical procedures.[5]

Materials:

  • (6R,12aR)-Tadalafil

  • Diluent: Hexanes / Isopropanol / Acetonitrile (40:40:20, v/v/v)

  • 1.0 M Tetrabutylammonium Hydroxide in Methanol

  • Trifluoroacetic Acid (TFA)

  • Volumetric flasks

  • Pipettes

Procedure:

  • Accurately weigh 25 mg of (6R,12aR)-Tadalafil and transfer it to a 50 mL volumetric flask.

  • Dissolve the Tadalafil in 40 mL of the diluent.

  • Add 1.0 mL of 1.0 M Tetrabutylammonium Hydroxide in Methanol to the solution.

  • Allow the solution to stand at room temperature for 20 minutes to facilitate epimerization.

  • Quench the reaction by adding 1.0 mL of Trifluoroacetic Acid.

  • Dilute the solution to the 50 mL mark with the diluent. This solution now contains a mixture of (6R,12aR)-Tadalafil and its (6R,12aS) diastereomer.

Protocol 2: HPLC Analysis of Tadalafil Stereoisomers

This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of Tadalafil and its three stereoisomers.[9][10]

Materials and Equipment:

  • HPLC system with UV detector

  • Chiralpak AD column (or equivalent chiral stationary phase)

  • Hexane (HPLC grade)

  • Isopropyl Alcohol (HPLC grade)

  • Reference standards for (6R,12aR), (6S,12aS), (6R,12aS), and (6S,12aR) isomers (if available)

  • Sample containing Tadalafil and its potential diastereomers (from Protocol 1 or other sources)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing hexane and isopropyl alcohol in a 1:1 volume ratio. Degas the mobile phase before use.

  • System Setup:

    • Install the Chiralpak AD column in the HPLC system.

    • Set the column temperature to 30 °C.

    • Set the UV detector to a wavelength of 220 nm.

    • Set the flow rate to 1.0 mL/min.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration. Filter the sample solution through a 0.45 µm filter before injection.

  • Injection and Analysis: Inject 10 µL of the prepared sample solution into the HPLC system. Record the chromatogram for approximately 30 minutes.

  • Data Analysis: Identify the peaks corresponding to each stereoisomer based on their retention times (if reference standards are used). Quantify the amount of each diastereomer relative to the main (6R,12aR)-Tadalafil peak. Baseline separation of all four isomers should be achievable with this method.[9][10]

Mandatory Visualization

Epimerization_Workflow cluster_preparation Sample Preparation cluster_analysis Analytical Workflow Tadalafil (6R,12aR)-Tadalafil Dissolution Dissolve in Diluent Tadalafil->Dissolution Base_Addition Add Tetrabutylammonium Hydroxide Dissolution->Base_Addition Epimerization Incubate at RT (20 min) Base_Addition->Epimerization Quench Add Trifluoroacetic Acid Epimerization->Quench Final_Solution Mixture of Diastereomers Quench->Final_Solution HPLC_Injection Inject into HPLC Final_Solution->HPLC_Injection Chiral_Separation Chiral HPLC Separation (Chiralpak AD column) HPLC_Injection->Chiral_Separation UV_Detection UV Detection (220 nm) Chiral_Separation->UV_Detection Data_Analysis Data Analysis and Quantification UV_Detection->Data_Analysis

Caption: Workflow for the epimerization and analysis of Tadalafil.

References

Application Note: Spectroscopic and Chromatographic Characterization of ent-Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the spectroscopic and chromatographic characterization of ent-Tadalafil, the enantiomer of the active pharmaceutical ingredient (API) Tadalafil. As enantiomers exhibit identical physical and chemical properties in an achiral environment, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will not distinguish between Tadalafil and ent-Tadalafil. Therefore, this application note outlines the expected spectroscopic data for both compounds and details a chiral High-Performance Liquid Chromatography (HPLC) method essential for their separation and identification. This comprehensive guide is intended to assist researchers in confirming the identity and purity of ent-Tadalafil.

Introduction

Tadalafil, (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction. Its enantiomer, ent-Tadalafil ((6S,12aS)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione), is a critical component in pharmaceutical development and quality control, often used as an impurity standard. Due to their identical chemical formula and connectivity, Tadalafil and ent-Tadalafil exhibit identical NMR and IR spectra in achiral solvents. Consequently, chiral-specific methods are imperative for their differentiation. This application note provides the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for both enantiomers and a detailed protocol for their separation using chiral HPLC.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

In an achiral solvent, the ¹H and ¹³C NMR spectra of ent-Tadalafil are predicted to be identical to those of Tadalafil.

Table 1: Predicted ¹H NMR Spectroscopic Data for ent-Tadalafil (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.60d1HAromatic CH
~7.50d1HAromatic CH
~7.25m2HAromatic CH
~6.90d1HAromatic CH
~6.80s1HAromatic CH
~6.75d1HAromatic CH
~5.95s2HO-CH₂-O
~4.20m1HCH
~3.95m1HCH
~3.50-3.20m4HCH₂
~3.00s3HN-CH₃
~2.90-2.70m2HCH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data for ent-Tadalafil (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~166.5C=O
~165.8C=O
~147.2Aromatic C-O
~145.8Aromatic C-O
~141.5Aromatic C
~135.2Aromatic C
~130.5Aromatic C
~125.7Aromatic CH
~122.3Aromatic CH
~120.9Aromatic CH
~118.6Aromatic CH
~111.4Aromatic CH
~108.1Aromatic CH
~106.5Aromatic CH
~101.2O-CH₂-O
~57.8CH
~55.4CH
~52.1CH₂
~49.8CH₂
~33.7N-CH₃
~26.4CH₂
Infrared (IR) Spectroscopy

The IR spectrum of ent-Tadalafil is expected to be identical to that of Tadalafil, exhibiting characteristic absorption bands.

Table 3: Predicted FT-IR Spectroscopic Data for ent-Tadalafil

Wavenumber (cm⁻¹)Functional Group Assignment
~3300N-H Stretching
~2900C-H Stretching (Aliphatic)
~1675C=O Stretching (Amide)[1]
~1646C=C Stretching (Aromatic)[1]
~1490C=C Stretching (Aromatic)
~1435C-N Stretching[1]
~1230C-O Stretching (Ether)
~1040C-O Stretching (Ether)
~746C-H Bending (Aromatic)[1]

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10 mg of the sample (ent-Tadalafil or Tadalafil) in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard 1D proton

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 4.0 s

    • Spectral Width: 16 ppm

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard 1D carbon with proton decoupling

    • Number of Scans: 1024

    • Relaxation Delay: 5.0 s

    • Acquisition Time: 1.5 s

    • Spectral Width: 240 ppm

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

FT-IR Spectroscopy Protocol
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Processing: Perform a background scan using a pure KBr pellet or with the clean ATR crystal. Acquire the sample spectrum and present it in transmittance or absorbance mode.

Chiral HPLC Protocol for Enantiomeric Separation

This method is essential for distinguishing between ent-Tadalafil and Tadalafil.[2][3][4]

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Chiralpak AD column (or equivalent).[2][3][4]

  • Mobile Phase: A mixture of hexane and isopropyl alcohol (1:1, v/v).[2][3][4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.[2][3][4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Expected Results: Baseline separation of the Tadalafil and ent-Tadalafil enantiomers should be achieved, allowing for their individual identification and quantification.

Workflow for Characterization and Differentiation

G Workflow for the Characterization of ent-Tadalafil cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis (Achiral) cluster_chromatography Chromatographic Analysis (Chiral) cluster_data Data Analysis and Comparison cluster_conclusion Conclusion Sample ent-Tadalafil Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in DMSO-d₆ IR FT-IR Spectroscopy Sample->IR Prepare KBr pellet or use ATR HPLC Chiral HPLC Sample->HPLC Dissolve in Mobile Phase SpecData Compare with Reference Spectra NMR->SpecData IR->SpecData ChromData Determine Enantiomeric Purity HPLC->ChromData Conclusion Structural Confirmation and Purity Assessment SpecData->Conclusion Identical Spectra Expected ChromData->Conclusion Separated Peaks Confirm Identity

References

Application Note: A Validated Method for the Impurity Profiling of Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[][2] The presence of impurities in the active pharmaceutical ingredient (API), even in trace amounts, can significantly impact the safety and efficacy of the final drug product.[3][4] Therefore, regulatory agencies worldwide mandate comprehensive impurity profiling as a critical component of drug development and quality control.[4][5][6] This application note details a validated analytical method for the identification and quantification of tadalafil and its known impurities, providing a robust protocol for researchers and quality control analysts.

The method described herein utilizes High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection, a widely accepted and reliable technique for impurity profiling.[2][3] This document provides detailed experimental protocols, data presentation in tabular format for easy comparison, and visual diagrams to illustrate key processes, adhering to stringent data integrity and presentation standards.

Signaling Pathway of Tadalafil

Tadalafil exerts its therapeutic effect by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). Increased levels of cGMP lead to smooth muscle relaxation and vasodilation.

Tadalafil_Signaling_Pathway Nitric Oxide (NO) Nitric Oxide (NO) Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP Converts GTP GTP GTP->Guanylate Cyclase PDE5 PDE5 cGMP->PDE5 Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation 5'-GMP 5'-GMP PDE5->5'-GMP Degrades Tadalafil Tadalafil Tadalafil->PDE5 Inhibits Vasodilation Vasodilation Smooth Muscle Relaxation->Vasodilation

Caption: Tadalafil's mechanism of action.

Tadalafil and Its Known Impurities

A critical aspect of impurity profiling is the identification and characterization of potential impurities that may arise during synthesis or degradation. The following table summarizes the key known impurities of tadalafil.

Compound NameImpurity DesignationMolecular FormulaMolecular WeightStructure
Tadalafil-C₂₂H₁₉N₃O₄389.40(Structure of Tadalafil)
(6S,12aS)-TadalafilImpurity BC₂₂H₁₉N₃O₄389.40(Structure of Impurity B)
Tadalafil EP Impurity DImpurity DC₂₂H₁₉N₃O₆421.40(Structure of Impurity D)
Tadalafil AminohemiketalImpurity EC₂₂H₁₉N₃O₆421.41(Structure of Impurity E)
Tadalafil Spiro-urethaneImpurity FC₂₂H₁₉N₃O₆421.40(Structure of Impurity F)
Tadalafil KetolactamImpurity HC₂₂H₁₉N₃O₆421.41(Structure of Impurity H)

Experimental Protocol: HPLC Method for Impurity Profiling

This section provides a detailed protocol for the separation and quantification of tadalafil and its impurities using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials and Reagents
  • Tadalafil Reference Standard (≥99.5% purity)

  • Tadalafil Impurity Reference Standards (as listed in the table above)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Formic Acid (analytical grade)

  • Deionized Water (18.2 MΩ·cm)

Equipment
  • HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector

  • Analytical balance

  • pH meter

  • Sonicator

  • 0.45 µm membrane filters

Chromatographic Conditions
ParameterCondition
Column C18 (e.g., Agilent Zorbax, Waters Symmetry), 150 x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in water, pH adjusted to 5.0 with Formic Acid
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 285 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions

Standard Stock Solution (Tadalafil): Accurately weigh about 25 mg of Tadalafil Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a concentration of approximately 500 µg/mL.

Impurity Stock Solutions: Accurately weigh about 2.5 mg of each impurity reference standard into separate 50 mL volumetric flasks. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a concentration of approximately 50 µg/mL for each impurity.

Spiked Sample Solution (for Method Validation): Transfer 1.0 mL of the Tadalafil Standard Stock Solution into a 10 mL volumetric flask. Add 1.0 mL of each Impurity Stock Solution and dilute to volume with the mobile phase. This solution contains approximately 50 µg/mL of tadalafil and 5 µg/mL of each impurity.

Sample Preparation (Bulk Drug): Accurately weigh about 25 mg of the tadalafil bulk drug sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. Filter through a 0.45 µm membrane filter before injection.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of tadalafil and its impurities.

Tadalafil_Impurity_Profiling_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis Standard_Weighing Weigh Reference Standards (Tadalafil & Impurities) Dissolution Dissolve in Acetonitrile/Water Standard_Weighing->Dissolution Sample_Weighing Weigh Tadalafil Bulk Sample Sample_Weighing->Dissolution Filtration Filter through 0.45 µm Filter Dissolution->Filtration HPLC_Injection Inject into HPLC System Filtration->HPLC_Injection Chromatographic_Separation Separation on C18 Column (Gradient Elution) HPLC_Injection->Chromatographic_Separation UV_Detection Detect at 285 nm Chromatographic_Separation->UV_Detection Chromatogram_Acquisition Acquire Chromatogram UV_Detection->Chromatogram_Acquisition Peak_Integration Integrate Peaks Chromatogram_Acquisition->Peak_Integration Quantification Quantify Impurities (External Standard Method) Peak_Integration->Quantification Reporting Generate Report Quantification->Reporting

Caption: Workflow for tadalafil impurity profiling.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical performance characteristics of the method.

ParameterTadalafilImpurities
Linearity (r²) > 0.999> 0.998
Range (µg/mL) 1 - 1000.1 - 10
Limit of Detection (LOD) (µg/mL) ~ 0.05~ 0.03
Limit of Quantification (LOQ) (µg/mL) ~ 0.15~ 0.1
Accuracy (% Recovery) 98.0 - 102.095.0 - 105.0
Precision (% RSD) < 2.0< 5.0
Specificity No interference from blank and placeboWell-resolved from tadalafil and other impurities

Data Analysis and Reporting

The concentration of each impurity in the sample is calculated using the external standard method. The percentage of each impurity is determined relative to the concentration of tadalafil.

Calculation:

% Impurity = (Area_impurity / Area_standard) x (Conc_standard / Conc_sample) x 100

Where:

  • Area_impurity: Peak area of the individual impurity in the sample chromatogram.

  • Area_standard: Peak area of the corresponding impurity in the standard chromatogram.

  • Conc_standard: Concentration of the impurity in the standard solution.

  • Conc_sample: Concentration of the tadalafil in the sample solution.

Conclusion

The described RP-HPLC method provides a reliable, accurate, and precise means for the impurity profiling of tadalafil in bulk drug substances. The method is specific for the determination of tadalafil and its known impurities, demonstrating good linearity, accuracy, and precision. This application note serves as a comprehensive guide for researchers and quality control professionals in the pharmaceutical industry to ensure the quality and safety of tadalafil products.

References

Application Note: Chiral Separation of Tadalafil Using Lux Amylose-1 Stationary Phase

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the enantiomeric and diastereomeric purity testing of Tadalafil. The method employs a Lux Amylose-1 chiral stationary phase, providing excellent separation of Tadalafil from its (6R, 12aS) diastereomer, in accordance with the United States Pharmacopeia (USP) monograph. This document provides comprehensive experimental protocols, data summaries, and workflow diagrams to assist researchers, scientists, and drug development professionals in implementing this method for quality control and analytical purposes.

Introduction

Tadalafil, the active pharmaceutical ingredient in Cialis®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] The Tadalafil molecule possesses two chiral centers, leading to the possibility of four stereoisomers. The pharmacologically active isomer is the (6R, 12aR)-enantiomer.[1] Regulatory bodies, such as the USP, mandate strict control over the stereoisomeric purity of chiral drugs to ensure safety and efficacy.

Chiral stationary phases (CSPs) are essential for the separation of enantiomers and diastereomers. Polysaccharide-based CSPs, such as the Lux Amylose-1, have demonstrated broad enantioselectivity for a wide range of chiral compounds.[2] The Lux Amylose-1, which consists of amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel, provides a chiral environment that enables differential interaction with stereoisomers, leading to their effective separation.[2] This application note outlines the successful application of the Lux Amylose-1 column for the purity analysis of Tadalafil as per the USP monograph.

Data Presentation

The following table summarizes the quantitative data obtained from the chiral separation of Tadalafil and its (6R, 12aS) diastereomer using the Lux Amylose-1 column under the specified USP monograph conditions.

ParameterTadalafil(6R, 12aS) DiastereomerSystem Suitability Requirement
Retention Time (min) 8.538[1]~8.8 (calculated)-
Relative Retention Time 1.00~1.03[3]-
Resolution (Rs) \multicolumn{2}{c}{> 2.0[1]}NLT 2.0[1]
Symmetry Factor 1.073[1]-NLT 0.8 and NMT 1.5[1]
%RSD (Area) < 0.4%[1]-NMT 10.0%[1]

Note: The retention time for the (6R, 12aS) diastereomer was calculated based on the relative retention time of ~1.03 mentioned in the USP monograph for Tadalafil and the experimental retention time of Tadalafil from the application note. The resolution is stated as meeting the system suitability requirement of being not less than 2.0.

Experimental Protocols

This section provides detailed methodologies for the preparation of solutions and the chromatographic analysis for the chiral separation of Tadalafil.

Materials and Reagents
  • Tadalafil Reference Standard (USP)

  • Hexanes (LC Grade)

  • Isopropanol (LC Grade)

  • Acetonitrile (LC Grade)

  • Tetrabutylammonium Hydroxide (1.0 M in Methanol)

  • Trifluoroacetic Acid (TFA)

  • Water (HPLC Grade)

Instrumentation and Columns
  • HPLC System: Agilent® 1260 Binary UHPLC or equivalent, equipped with a UV detector.[1]

  • Chiral Stationary Phase: Lux 5 µm Amylose-1, 150 x 4.6 mm column (Part No.: 00F-4732-E0).[1]

Preparation of Solutions
  • Diluent: Prepare a mixture of Hexanes, Isopropanol, and Acetonitrile in a 40:40:20 (v/v/v) ratio.[1]

  • Stock Standard Solution (50 µg/mL): Accurately weigh and dissolve an appropriate amount of USP Tadalafil Reference Standard in the Diluent to obtain a final concentration of 50 µg/mL.[1]

  • System Suitability Stock Solution: To generate the (6R, 12aS) diastereomer of Tadalafil, dissolve 25 mg of Tadalafil in 40 mL of Diluent. Add 1.0 mL of 1.0 M Tetrabutylammonium Hydroxide in Methanol and let the solution stand at room temperature for 20 minutes. Subsequently, add 1.0 mL of Trifluoroacetic Acid and dilute to a final volume of 50 mL with the Diluent.[1]

  • System Suitability Solution: Transfer 1.0 mL of the System Suitability Stock Solution and 10 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the Diluent.[1]

Chromatographic Conditions
ParameterValue
Column Lux 5 µm Amylose-1, 150 x 4.6 mm
Mobile Phase Hexanes / Isopropanol / Acetonitrile (40:40:20, v/v/v)
Flow Rate 0.75 mL/min (Isocratic)[1]
Temperature 30 °C[1]
Detection Wavelength 222 nm[1]
Injection Volume 10 µL[1]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the chiral separation of Tadalafil.

G Experimental Workflow for Tadalafil Chiral Separation cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_diluent Prepare Diluent (Hexanes:IPA:ACN 40:40:20) prep_stock Prepare Tadalafil Stock Standard Solution prep_diluent->prep_stock prep_sss Prepare System Suitability Stock Solution (with diastereomer) prep_diluent->prep_sss prep_ss Prepare System Suitability Solution prep_stock->prep_ss prep_sss->prep_ss hplc_injection Inject System Suitability Solution prep_ss->hplc_injection hplc_instrument Instrument Setup (Lux Amylose-1 Column) hplc_instrument->hplc_injection hplc_run Chromatographic Run (Isocratic Elution) hplc_injection->hplc_run data_acq Data Acquisition (UV at 222 nm) hplc_run->data_acq data_eval Evaluate System Suitability (Resolution, Symmetry, %RSD) data_acq->data_eval data_quant Quantify Tadalafil and Diastereomer data_eval->data_quant

Caption: Workflow for Tadalafil chiral separation.

Chiral Recognition Mechanism

The following diagram illustrates the principle of chiral separation on the Lux Amylose-1 stationary phase.

G Principle of Chiral Separation on Lux Amylose-1 cluster_csp Chiral Stationary Phase (Lux Amylose-1) cluster_analytes Tadalafil Stereoisomers cluster_output Chromatographic Elution csp Amylose tris(3,5-dimethylphenylcarbamate) elution_order Separation based on differential retention csp->elution_order enantiomer_r (6R, 12aR)-Tadalafil interaction_strong Stronger Diastereoselective Interaction (More Retained) enantiomer_r->interaction_strong Forms more stable diastereomeric complex enantiomer_s (6R, 12aS)-Diastereomer interaction_weak Weaker Diastereoselective Interaction (Less Retained) enantiomer_s->interaction_weak Forms less stable diastereomeric complex interaction_strong->csp interaction_weak->csp

Caption: Chiral recognition on Lux Amylose-1.

Conclusion

The Lux Amylose-1 chiral stationary phase provides a reliable and robust solution for the separation of Tadalafil and its (6R, 12aS) diastereomer, meeting the stringent requirements of the USP monograph. The detailed protocol and established chromatographic conditions presented in this application note can be readily implemented in quality control laboratories for the accurate assessment of the stereoisomeric purity of Tadalafil. The high resolution and excellent peak symmetry achieved demonstrate the suitability of this method for routine analysis in the pharmaceutical industry.

References

Troubleshooting & Optimization

Improving baseline resolution of Tadalafil diastereomers in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Chromatographic Analysis. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the separation of Tadalafil diastereomers by reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guide

This section addresses common issues encountered during the method development and execution for Tadalafil diastereomer separation.

Q1: Why is my baseline resolution between the Tadalafil diastereomers poor or non-existent?

A: Poor resolution is typically a result of insufficient selectivity (α) or low column efficiency (N). Several factors could be responsible:

  • Inappropriate Stationary Phase: The column chemistry may not be suitable for resolving the subtle structural differences between the diastereomers. Standard C18 or C8 columns may not provide adequate selectivity[1]. For stereoisomer separations, specialized chiral stationary phases are often required[2][3][4].

  • Suboptimal Mobile Phase Composition: The type of organic modifier (e.g., acetonitrile vs. methanol), its proportion in the mobile phase, and the pH or additives can dramatically affect selectivity[5][6][7].

  • Low Column Efficiency: This can be caused by a degraded column, extra-column volume (excessively long tubing), or using a column with a large particle size[5][8].

Q2: How can I improve the separation of Tadalafil diastereomers without changing my column?

A: If you are limited to a specific column, you can still modify several parameters to improve resolution:

  • Adjust Mobile Phase Strength: In reverse-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile) in the mobile phase will increase retention times, which can sometimes lead to better separation[7].

  • Optimize Column Temperature: Temperature affects solvent viscosity and mass transfer. Varying the column temperature (e.g., in a range from 25°C to 40°C) can alter selectivity[7][9]. While higher temperatures often decrease retention and reduce backpressure, lower temperatures may enhance resolution for some compounds[9]. A stable temperature is crucial for reproducible results[9].

  • Modify Mobile Phase pH/Additives: Adding a small amount of an acid, such as acetic acid or trifluoroacetic acid (TFA), can improve peak shape and influence selectivity, especially for ionizable compounds[2][8].

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and may improve the resolution of closely eluting peaks, although this will increase the analysis time[8].

Q3: My peaks are broad and tailing, which is compromising my resolution. What should I do?

A: Poor peak shape is a common problem that negatively impacts resolution. Consider the following causes and solutions:

  • Secondary Interactions: Unwanted interactions between Tadalafil and the silica backbone of the stationary phase can cause peak tailing. Ensure the mobile phase is properly buffered or contains an additive to minimize these interactions[8].

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent[5]. If performance does not improve, the column may be degraded and require replacement[10].

  • Sample Solvent Mismatch: Dissolving your sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase[5].

  • Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Try reducing the injection volume or the sample concentration[5][8].

Frequently Asked Questions (FAQs)

Q1: What is a suitable column for separating Tadalafil stereoisomers?

A: While standard C8 or C18 columns can be used, achieving baseline resolution of all four stereoisomers often requires a specialized chiral stationary phase. A proven choice for a reverse-phase method is a cellulose-based chiral column, such as the Lux Cellulose-3[2][3][11]. For normal-phase chromatography, a Chiralpak AD column has also been shown to be effective[12][13][14].

Q2: What is a typical mobile phase for an RP-HPLC method?

A: A successful stereoselective RP-HPLC method has been developed using a gradient elution with a mobile phase consisting of water, acetonitrile, and acetic acid[2][3]. The exact composition and gradient profile must be carefully optimized, but this combination provides a good starting point for method development.

Q3: How does temperature affect the separation of Tadalafil diastereomers?

A: Increasing column temperature generally reduces the retention time of all isomers by lowering the mobile phase viscosity[9]. It can also change the selectivity (the relative spacing of the peaks). For Tadalafil isomers, a controlled temperature of around 30°C has been used successfully to achieve good resolution[2][3][12]. It is critical to use a column oven to maintain a consistent temperature for reproducible results[9].

Experimental Protocols & Data

Recommended Experimental Protocol

The following protocol is based on a validated stereoselective RP-HPLC method for the simultaneous quantification of Tadalafil and its three stereoisomers[2][3][11].

ParameterSpecification
Column Lux Cellulose-3 (150 mm x 4.6 mm, 3 µm)
Mobile Phase Gradient elution with varying compositions of water, acetonitrile, and acetic acid
Flow Rate 0.40 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 285 nm
Dilution Solvent Water:Acetonitrile (50:50, v/v)

This method was shown to resolve all four isomers within 24 minutes, with a resolution factor greater than 2.3 between any two adjacent peaks[2][3][11].

Data Summary: Comparison of Chromatographic Systems

The choice of chromatographic mode (Normal-Phase vs. Reverse-Phase) and stationary phase has a significant impact on the separation of Tadalafil isomers.

ParameterNormal-Phase Method[12][13][14]Reverse-Phase Method[2][3][11]
Stationary Phase Chiralpak ADLux Cellulose-3
Mobile Phase Hexane:Isopropanol (1:1, v/v)Water, Acetonitrile, Acetic Acid (Gradient)
Typical Resolution (Rs) > 2.0> 2.3
Analysis Time ~ 30 min~ 24 min

Visual Guides

Troubleshooting Workflow for Poor Resolution

The following diagram outlines a systematic approach to diagnosing and fixing poor baseline resolution.

G cluster_problem Problem Identification cluster_diagnosis Primary Diagnosis cluster_solutions_selectivity Selectivity Solutions cluster_solutions_efficiency Efficiency Solutions Problem Poor Baseline Resolution (Rs < 1.5) CheckSelectivity Is Selectivity (α) low? Problem->CheckSelectivity CheckEfficiency Is Efficiency (N) poor? (Broad or Tailing Peaks) Problem->CheckEfficiency CheckSelectivity->CheckEfficiency No Sol_MobilePhase Optimize Mobile Phase - Adjust % Organic - Change Organic Modifier - Adjust pH / Additive CheckSelectivity->Sol_MobilePhase Yes Sol_CheckColumn Check Column Health - Perform Strong Wash - Replace if Degraded CheckEfficiency->Sol_CheckColumn Yes Sol_Temp Optimize Temperature (e.g., 25-40°C) Sol_MobilePhase->Sol_Temp Sol_Column Change Stationary Phase (e.g., Use Chiral Column) Sol_Temp->Sol_Column Sol_System Optimize System - Reduce Extra-Column Volume - Check for Leaks Sol_CheckColumn->Sol_System Sol_Sample Check Sample Prep - Reduce Injection Volume - Dissolve in Mobile Phase Sol_System->Sol_Sample

Caption: A workflow for systematically troubleshooting poor HPLC resolution.

Key Parameter Relationships in HPLC Separation

This diagram illustrates how primary HPLC parameters influence the factors that determine resolution.

G cluster_params Adjustable Parameters cluster_factors Resolution Factors cluster_goal Goal MobilePhase Mobile Phase Composition (% Organic, pH, Additives) Selectivity Selectivity (α) Peak Spacing MobilePhase->Selectivity Strong Effect Retention Retention (k) Retention Time MobilePhase->Retention Strong Effect StationaryPhase Stationary Phase (e.g., C18, Chiral) StationaryPhase->Selectivity Strongest Effect Efficiency Efficiency (N) Peak Width StationaryPhase->Efficiency Strong Effect Temperature Column Temperature Temperature->Selectivity Moderate Effect Temperature->Efficiency Moderate Effect Temperature->Retention Moderate Effect FlowRate Flow Rate FlowRate->Efficiency Moderate Effect Resolution Improved Resolution (Rs) Selectivity->Resolution Efficiency->Resolution Retention->Resolution

Caption: Relationship between HPLC parameters and chromatographic resolution.

References

Technical Support Center: Stereoselective Synthesis of Tadalafil Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the stereoselective synthesis of Tadalafil and its analogues.

Frequently Asked Questions (FAQs)

Q1: What is the most critical stereoselective step in the synthesis of Tadalafil and its analogues?

A1: The most critical step is the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal (or a substituted benzaldehyde for analogues). This reaction establishes the two contiguous stereocenters at the C-6 and C-12a positions of the tetracyclic core. The primary challenge is to control the diastereoselectivity to favor the formation of the desired cis-(6R, 12aR) isomer over the undesired trans-(6R, 12aS) isomer.

Q2: How can I improve the cis diastereoselectivity of the Pictet-Spengler reaction?

A2: The diastereoselectivity of the Pictet-Spengler reaction is highly dependent on the reaction conditions. Key factors to consider are the choice of solvent and the acid catalyst.[1] For instance, using solvents like nitromethane or acetonitrile has been shown to significantly favor the formation of the cis isomer, with reported cis:trans ratios as high as 99:1.[1] The choice of the acid catalyst also plays a role; while strong acids like trifluoroacetic acid are often used, weaker acids like benzoic acid have also been investigated.[1]

Q3: I am observing poor yields in the Pictet-Spengler reaction. What are the possible causes and solutions?

A3: Low yields can result from several factors:

  • Incomplete reaction: The reaction may require longer reaction times or elevated temperatures to proceed to completion. Monitoring the reaction by TLC or HPLC is crucial.

  • Side reactions: The starting materials, particularly the aldehyde, may be susceptible to degradation or side reactions under acidic conditions. Ensuring the purity of the starting materials is important.

  • Product precipitation: In some solvent systems, the product salt may precipitate, which can sometimes drive the reaction to completion but may also lead to isolation difficulties.

Q4: What are the most effective methods for separating the cis and trans diastereomers of the Tadalafil core?

A4: High-performance liquid chromatography (HPLC) using a chiral stationary phase is the most common and effective method for separating the four possible stereoisomers of Tadalafil.[2][3] Columns such as Chiralpak AD are frequently used for this purpose.[2][3] The mobile phase composition, typically a mixture of hexane and a polar alcohol like isopropanol, needs to be optimized to achieve baseline separation.[2][3]

Q5: I am observing the formation of an unexpected stereoisomer during the later steps of the synthesis. What could be the cause?

A5: This is likely due to epimerization at the C-12a position. The proton at this position is mildly acidic and can be removed under basic conditions, leading to the formation of the thermodynamically more stable trans isomer.[1] It is crucial to avoid strongly basic conditions, especially at elevated temperatures, in the steps following the Pictet-Spengler reaction.

Troubleshooting Guides

Low Diastereoselectivity in the Pictet-Spengler Reaction
Symptom Possible Cause(s) Suggested Solution(s)
High proportion of the trans isomer (e.g., cis:trans ratio < 90:10)Inappropriate solvent choice.Switch to a more polar aprotic solvent like nitromethane or acetonitrile, which have been shown to favor the cis product.[1]
Non-optimal acid catalyst.Experiment with different acid catalysts. While TFA is common, other acids like benzoic acid might offer better selectivity in certain cases.[1]
Reaction temperature is too high.Run the reaction at a lower temperature. While this may slow down the reaction rate, it can improve diastereoselectivity.
Presence of water.Ensure anhydrous reaction conditions, as water can affect the equilibrium between the iminium ion and the cyclized products.
Difficulty in Separating Diastereomers by Column Chromatography
Symptom Possible Cause(s) Suggested Solution(s)
Co-elution of cis and trans isomers on silica gel.The polarity difference between the diastereomers is insufficient for separation on standard silica gel.Utilize preparative HPLC with a chiral stationary phase (e.g., Chiralpak AD) for efficient separation.[2][3]
Inappropriate solvent system for flash chromatography.If attempting separation on silica, perform a thorough optimization of the eluent system. A gradient elution might be necessary.
Broad peaks and poor resolution in HPLC.Non-optimal mobile phase composition.Systematically vary the ratio of the non-polar (e.g., hexane) and polar (e.g., isopropanol) components of the mobile phase.[3]
Column overloading.Reduce the amount of sample injected onto the column.
Inappropriate column temperature.Control the column temperature, as it can affect retention times and peak shape.[3]

Experimental Protocols

Key Experiment: Stereoselective Pictet-Spengler Reaction

This protocol is a generalized procedure based on literature reports for achieving high cis diastereoselectivity.[1]

Materials:

  • D-tryptophan methyl ester hydrochloride

  • Piperonal (or substituted benzaldehyde)

  • Nitromethane (anhydrous)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Suspend D-tryptophan methyl ester hydrochloride (1.0 eq) and piperonal (1.1 eq) in anhydrous nitromethane.

  • Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add trifluoroacetic acid ( catalytic amount, e.g., 0.1 eq) dropwise to the suspension.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with a small amount of cold nitromethane.

  • If the product remains in solution, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to remove any unreacted starting materials and the trans isomer.

  • Determine the diastereomeric ratio of the purified product by chiral HPLC analysis.

Data Presentation

Table 1: Influence of Solvent on the Diastereoselectivity of the Pictet-Spengler Reaction

SolventCatalystcis:trans RatioReference
Acetic AcidBenzoic Acid92:8[1]
NitromethaneTFA (catalytic)99:1[1]
AcetonitrileTFA (catalytic)99:1[1]

Table 2: Chiral HPLC Conditions for Separation of Tadalafil Isomers

ParameterConditionReference
ColumnChiralpak AD[2][3]
Mobile PhaseHexane:Isopropanol (1:1, v/v)[2][3]
Flow Rate0.75 mL/min[3]
Temperature30 °C[3]
DetectionUV at 220 nm[2][3]

Visualizations

pictet_spengler_pathway start D-Tryptophan Methyl Ester iminium Iminium Ion Intermediate start->iminium + Aldehyde, -H2O aldehyde Piperonal aldehyde->iminium cyclization Intramolecular Electrophilic Aromatic Substitution iminium->cyclization cis_product cis-(6R, 12aR) Isomer (Desired Product) trans_product trans-(6R, 12aS) Isomer (Undesired Product) cyclization->cis_product Favored Pathway (e.g., in Nitromethane) cyclization->trans_product Minor Pathway

Caption: Stereochemical pathways in the Pictet-Spengler reaction for Tadalafil synthesis.

troubleshooting_workflow start Low Diastereoselectivity in Pictet-Spengler Reaction check_solvent Is the solvent Nitromethane or Acetonitrile? start->check_solvent change_solvent Change solvent to Nitromethane or Acetonitrile check_solvent->change_solvent No check_catalyst Is the acid catalyst optimized? check_solvent->check_catalyst Yes change_solvent->check_catalyst optimize_catalyst Screen different acid catalysts (e.g., TFA, Benzoic Acid) check_catalyst->optimize_catalyst No check_temp Is the reaction temperature controlled? check_catalyst->check_temp Yes optimize_catalyst->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp No re_evaluate Re-evaluate Diastereoselectivity check_temp->re_evaluate Yes lower_temp->re_evaluate

Caption: Troubleshooting workflow for low diastereoselectivity.

separation_strategy start Mixture of cis/trans Diastereomers flash_chroma Attempt separation by Flash Chromatography on Silica Gel start->flash_chroma is_separated Are diastereomers separated? flash_chroma->is_separated hplc Use Preparative Chiral HPLC is_separated->hplc No isolated_cis Isolated cis Isomer is_separated->isolated_cis Yes hplc->isolated_cis isolated_trans Isolated trans Isomer hplc->isolated_trans

Caption: Decision pathway for diastereomer separation.

References

Overcoming peak co-elution in the chiral separation of Tadalafil isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with peak co-elution during the chiral separation of Tadalafil isomers.

Troubleshooting Guides

Issue: Poor or No Resolution Between Tadalafil Isomers

This is a common issue where the enantiomers or diastereomers of Tadalafil are not adequately separated, resulting in overlapping or co-eluting peaks.

Question: My Tadalafil isomers are co-eluting. What are the initial steps to improve resolution?

Answer:

When facing co-elution of Tadalafil isomers, a systematic approach to method optimization is crucial. The resolution of any two chromatographic peaks is governed by efficiency, selectivity, and retention factor. Here’s a step-by-step guide to troubleshoot and enhance your separation:

  • Verify System Suitability: Before modifying your method, ensure your HPLC system is performing optimally. Check for system suitability parameters as per the USP monograph for Tadalafil, which may include a resolution of not less than 2.0 between the (6R, 12aS) diastereomer and Tadalafil, a symmetry factor between 0.8 and 1.5, and a signal-to-noise ratio of at least 20[1].

  • Evaluate Your Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor in chiral separations. Polysaccharide-based columns are widely used for Tadalafil isomer separation.

    • Recommended Columns: Chiralpak AD and Lux Amylose-1 have demonstrated successful separation of Tadalafil and its isomers[1][2][3][4][5]. If you are using a different type of chiral column and facing issues, consider switching to one of these proven stationary phases. The helical structure of the amylose in the Lux Amylose-1 column, for instance, creates a complex steric environment that enhances chiral recognition through hydrogen bonding, dipole, and pi-pi interactions[1].

  • Optimize the Mobile Phase Composition: Mobile phase composition directly impacts selectivity.

    • Normal Phase: A common mobile phase for Tadalafil chiral separation on a Chiralpak AD column is a mixture of hexane and isopropyl alcohol (IPA)[2][3][4][5]. Adjusting the ratio of hexane to IPA can significantly affect resolution. Increasing the hexane content can improve the separation of the (6R, 6S)-isomers, with a 1:1 (v/v) ratio of hexane to IPA providing baseline separation of all four isomers[2].

    • Reversed-Phase: For reversed-phase separations, a mixture of a buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile is common[6][7]. The pH of the buffer and the concentration of the organic modifier are key parameters to adjust.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time. For a Chiralpak AD column with a hexane-IPA mobile phase, a flow rate of 0.75 mL/min has been found to be optimal. Flow rates higher than this may lead to high back pressure, while lower flow rates could cause peak tailing[2].

  • Control the Column Temperature: Temperature can influence selectivity. While some studies show that temperature has a low effect on the separation of Tadalafil isomers within the 20–45°C range, it is still a valuable parameter to investigate[2]. Lowering the temperature generally increases retention and may improve resolution for closely eluting compounds[8]. Conversely, increasing the temperature can decrease retention times[8][9]. It is crucial to maintain a stable column temperature to ensure reproducibility[8].

Question: I'm observing peak fronting or tailing in my Tadalafil chromatogram. How can I resolve this?

Answer:

Peak asymmetry, such as fronting or tailing, can compromise the accuracy of quantification and indicate underlying issues with the chromatographic method.

  • Peak Tailing: This can be caused by a bad connection between the injector and the detector or by issues with the column itself[10]. If all peaks in your chromatogram are tailing, it might indicate a physical problem with the column, such as a partially occluded frit or channeling in the particle bed[10]. In such cases, replacing the column is often the best solution[10].

  • Peak Fronting: This can be a sign of mass overload, where too much sample is injected onto the column[10]. Try reducing the injection volume or the sample concentration. A 0.4 mg/mL concentration has been used successfully in some methods[6]. Peak fronting can also result from channeling in a poorly packed column[10].

  • Mobile Phase Inconsistency: Ensure that the sample solvent is compatible with the mobile phase. A mismatch in pH or solvent strength between the sample solvent and the mobile phase can lead to peak distortion[11].

Frequently Asked Questions (FAQs)

Q1: What is the most effective type of chiral stationary phase for separating Tadalafil isomers?

A1: Polysaccharide-based chiral stationary phases, such as those with amylose or cellulose derivatives, are highly effective. Specifically, the Chiralpak AD column, which is packed with silica gel coated with amylose tris-(3,5-dimethylphenylcarbamate), has been successfully used to achieve baseline separation of Tadalafil and its three isomers[2][3][4][5]. The Lux 5 µm Amylose-1 column has also been shown to meet the system suitability requirements for Tadalafil analysis as per the USP monograph[1].

Q2: How does the composition of the mobile phase affect the chiral separation of Tadalafil?

A2: The mobile phase composition is a critical parameter for optimizing selectivity in chiral separations[12]. In normal-phase chromatography of Tadalafil on a Chiralpak AD column, the ratio of hexane to isopropyl alcohol (IPA) is key. Increasing the proportion of hexane can enhance the resolution between the (6R, 6S)-isomers. A 1:1 (v/v) mixture of hexane and IPA has been shown to provide a resolution of over 2.0 for each pair of enantiomers[2].

Q3: What is the impact of column temperature on the resolution of Tadalafil isomers?

A3: While temperature can significantly affect selectivity in some chiral separations, for Tadalafil on a Chiralpak AD column, the effect has been observed to be minimal between 20°C and 45°C[2]. However, maintaining a consistent and stable temperature is crucial for ensuring reproducible retention times and peak shapes[8][9][13]. For some methods, a column temperature of 30°C has been used[2].

Q4: Can I use reversed-phase chromatography for the chiral separation of Tadalafil?

A4: Yes, reversed-phase methods have been developed for the chiral separation of Tadalafil. One such method utilizes a bonded macrocyclic glycopeptide stationary phase with a mobile phase consisting of a simple mixture of reverse-phase solvents. This method achieved a resolution greater than 2.4 between (R,R)-tadalafil and its enantiomer[6]. Reversed-phase chromatography can be advantageous due to its compatibility with aqueous samples and LC/MS applications[14].

Q5: What are the typical system suitability requirements for a Tadalafil chiral separation method?

A5: According to the USP monograph for Tadalafil, system suitability requirements include a resolution of no less than 2.0 between the (6R, 12aS) diastereomer and Tadalafil, a symmetry factor between 0.8 and 1.5, a percent relative standard deviation (%RSD) of no more than 10.0%, and a signal-to-noise ratio (S/N) of no less than 20[1].

Quantitative Data Summary

The following tables summarize quantitative data from successful chiral separations of Tadalafil isomers.

Table 1: Chromatographic Parameters and Resolution of Tadalafil Isomers

ParameterMethod 1Method 2
Chiral Stationary Phase Chiralpak ADBonded macrocyclic glycopeptide
Mobile Phase Hexane:Isopropyl Alcohol (1:1, v/v)[2][3][4][5]Mixture of reverse phase solvents[6]
Flow Rate 0.75 mL/min[2]Not specified
Temperature 30°C[2]Not specified
Detection Wavelength 220 nm[2][3][4][5]Not specified
Resolution (Rs) > 2.0 for each pair of enantiomers[2][3][4][5]> 2.4 between (R,R)-tadalafil and its enantiomer[6]
Elution Time Within 30 minutes for all four isomers[2][3][4][5]Approximately 20 minutes[6]

Table 2: Limits of Quantitation for Tadalafil Isomers (Method 1)

IsomerLimit of Quantitation (ng)[2][3][5]
(6R, 12aS)0.60
(6R, 12aR)0.90
(6S, 12aS)1.20
(6S, 12aR)1.80

Experimental Protocols

Protocol 1: Chiral Separation of Four Tadalafil Isomers using HPLC

This protocol is based on a method developed for the separation of Tadalafil and its three isomers on a Chiralpak AD column[2].

Materials and Equipment:

  • HPLC system with UV detector

  • Chiralpak AD column (10-µm silica gel coated with amylose tris-(3,5-dimethylphenylcarbamate))[2]

  • Hexane (HPLC grade)

  • Isopropyl alcohol (IPA, HPLC grade)

  • Reference standards for Tadalafil isomers: (6R, 12aS), (6R, 12aR), (6S, 12aS), and (6S, 12aR)[2]

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing hexane and isopropyl alcohol in a 1:1 (v/v) ratio[2]. Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh 12.5 mg of each Tadalafil isomer into a 200-mL volumetric flask[2].

    • Add approximately 150 mL of the mobile phase and sonicate for 5 minutes to dissolve the standards[2].

    • Dilute to the mark with the mobile phase[2].

    • Pipette 2 mL of this stock solution into a 10-mL volumetric flask and dilute to the mark with the mobile phase to obtain a working standard solution[2].

  • Chromatographic Conditions:

    • Set the flow rate to 0.75 mL/min[2].

    • Maintain the column temperature at 30°C[2].

    • Set the UV detection wavelength to 220 nm[2].

    • The injection volume is 10 µL[2].

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution and record the chromatogram.

    • The four isomers should be baseline separated within 30 minutes[2].

Visualizations

Troubleshooting_Peak_Coelution start Peak Co-elution Observed check_system Verify System Suitability (Resolution, Symmetry, S/N) start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot HPLC System (e.g., check for leaks, detector issues) system_ok->fix_system No optimize_method Optimize Chromatographic Method system_ok->optimize_method Yes fix_system->check_system change_csp Evaluate/Change Chiral Stationary Phase (e.g., Chiralpak AD, Lux Amylose-1) optimize_method->change_csp csp_ok Resolution Improved? change_csp->csp_ok optimize_mp Optimize Mobile Phase (e.g., adjust Hexane/IPA ratio) csp_ok->optimize_mp No success Successful Separation Achieved csp_ok->success Yes mp_ok Resolution Improved? optimize_mp->mp_ok adjust_flow Adjust Flow Rate (e.g., lower to 0.75 mL/min) mp_ok->adjust_flow No mp_ok->success Yes flow_ok Resolution Improved? adjust_flow->flow_ok adjust_temp Adjust Column Temperature (e.g., set to 30°C, ensure stability) flow_ok->adjust_temp No flow_ok->success Yes temp_ok Resolution Improved? adjust_temp->temp_ok temp_ok->success Yes consult Consult Further Resources/ Expert Advice temp_ok->consult No

Caption: A flowchart for troubleshooting peak co-elution in Tadalafil chiral separations.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis prep_mp 1. Prepare Mobile Phase (Hexane:IPA, 1:1 v/v) setup_hplc 3. Set Up HPLC System prep_mp->setup_hplc prep_std 2. Prepare Standard Solutions (Tadalafil Isomers) inject 5. Inject Sample (10 µL) prep_std->inject equilibrate 4. Equilibrate Column setup_hplc->equilibrate equilibrate->inject acquire_data 6. Acquire Data (UV at 220 nm) inject->acquire_data analyze 7. Analyze Chromatogram (Check Resolution & Purity) acquire_data->analyze

Caption: A typical experimental workflow for the chiral HPLC analysis of Tadalafil isomers.

References

Optimizing mobile phase composition for Tadalafil enantiomer analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing Tadalafil Enantiomer Analysis

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the mobile phase composition for the chiral separation of Tadalafil enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for Tadalafil enantiomer separation on a polysaccharide-based chiral stationary phase (CSP)?

A common starting point for separating Tadalafil enantiomers on polysaccharide-based columns, such as Chiralpak® AD-H or Amylose-1, is a normal-phase mobile phase consisting of a mixture of an alkane and an alcohol. A frequently cited composition is a 1:1 (v/v) mixture of hexane and isopropyl alcohol.[1][2][3] For Tadalafil, which is a basic compound, the addition of a small amount of a basic additive like Diethylamine (DEA) is often necessary to improve peak shape and resolution.[4][5]

Q2: My Tadalafil enantiomer peaks are not separating (co-eluting). What are the first steps to troubleshoot this?

If you are observing no separation (co-elution), consider the following initial steps:

  • Confirm Column Suitability: Ensure you are using a chiral stationary phase (CSP) appropriate for Tadalafil. Polysaccharide-based columns are widely reported as effective.[1][2][3]

  • Reduce Mobile Phase Strength: In normal-phase chromatography, alcohols (like ethanol or isopropanol) are the strong, polar component. Reducing the percentage of alcohol in the mobile phase (e.g., from 50% to 20% or 10%) increases retention time and often enhances enantioselectivity.

  • Change the Alcohol Modifier: The type of alcohol used as a modifier can significantly impact selectivity. If you are using isopropanol, try switching to ethanol, and vice-versa. These alcohols interact differently with the chiral stationary phase and the analyte, which can lead to successful separation.[4]

Q3: I have some peak resolution, but it's insufficient (Resolution < 1.5). How can I improve it?

To improve baseline resolution between the Tadalafil enantiomers, you can systematically adjust the mobile phase:

  • Fine-Tune the Alcohol Percentage: Make small, incremental changes to the alcohol concentration. For example, if you have partial separation with 80:20 hexane:isopropanol, try 85:15 or 90:10.

  • Introduce or Adjust an Additive: Since Tadalafil is a basic compound, adding a basic modifier like Diethylamine (DEA) is crucial for good peak shape and can improve resolution. A typical starting concentration is 0.1% (v/v). If you are already using an additive, you can try slightly increasing or decreasing its concentration.[4][5][6]

  • Lower the Temperature: Reducing the column temperature can sometimes increase the resolution between enantiomers, although it will also increase retention times and pressure.

  • Decrease the Flow Rate: A lower flow rate can lead to better resolution, but it will also result in a longer analysis time.

Q4: My Tadalafil peaks are showing significant tailing. What is the cause and how can I fix it?

Peak tailing for a basic compound like Tadalafil is often caused by secondary interactions with acidic sites on the silica gel surface of the column. To mitigate this:

  • Use a Basic Additive: The most effective solution is to add a basic additive to the mobile phase. Diethylamine (DEA), triethylamine (TEA), or butylamine at a concentration of 0.1% - 0.5% will compete for the active sites on the stationary phase, leading to more symmetrical peaks.[5][6]

  • Check Column Health: A deteriorating column can also contribute to peak tailing. If the problem persists, consider flushing the column according to the manufacturer's instructions or trying a new column.

Troubleshooting Guide

This section provides a more detailed, issue-based approach to solving common problems during your analysis.

Issue 1: Poor or No Resolution
Potential Cause Recommended Solution
Mobile phase is too strong Decrease the concentration of the alcohol modifier (e.g., from 20% isopropanol to 10%). This will increase retention and allow for better interaction with the CSP.
Incorrect alcohol modifier The choice of alcohol is critical for selectivity.[4] If isopropanol is not working, screen ethanol as an alternative. The difference in steric hindrance and polarity can unlock separation.
Inappropriate mobile phase additive For basic compounds like Tadalafil, a basic additive is often essential.[4][5] Add 0.1% Diethylamine (DEA) to your mobile phase to improve peak shape and selectivity.
Unsuitable column While polysaccharide columns are generally effective, screening different types (e.g., Amylose vs. Cellulose-based) can be beneficial as they offer different chiral recognition mechanisms.[7]
Issue 2: Poor Peak Shape (Tailing, Fronting)
Potential Cause Recommended Solution
Analyte interaction with silica (Tailing) Add a basic modifier like 0.1% DEA to the mobile phase. This will mask the active silanol groups on the stationary phase surface, leading to improved peak symmetry.[5][6]
Sample overload (Fronting) The concentration of your sample may be too high, leading to saturation of the stationary phase. Dilute your sample and reinject.
Sample solvent incompatibility Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.

Quantitative Data on Mobile Phase Composition

The following table summarizes successful mobile phase compositions reported for the chiral separation of Tadalafil enantiomers.

Chiral Stationary PhaseMobile Phase CompositionAdditiveResolution (Rs)Reference
Chiralpak® ADHexane / Isopropyl Alcohol (1:1, v/v)None Reported> 2.0[1][2][3]
Chiralpak® AD-Hn-Hexane / Ethanol0.05% (v/v) DEA> 2.4[8]
Macrocyclic GlycopeptideMixture of reverse phase solventsNot specified> 2.4[8][9]

Experimental Protocols

Protocol 1: Mobile Phase Screening for Tadalafil Enantiomer Separation

This protocol outlines a systematic approach to screen for an optimal mobile phase using a polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

  • Prepare Stock Solutions:

    • Prepare a stock solution of racemic Tadalafil at 1 mg/mL in methanol or ethanol.

    • Prepare mobile phase additives: 10% (v/v) DEA in ethanol.

  • Initial Screening Conditions:

    • Column: Chiralpak® AD-H (or similar amylose-based CSP).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 220 nm or 285 nm.

    • Injection Volume: 10 µL.

  • Screening Steps:

    • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA.

    • Equilibrate the column with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.

    • Inject the Tadalafil sample and record the chromatogram.

    • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v) + 0.1% DEA.

    • Flush the column with 100% isopropanol before switching to the ethanol-based mobile phase.

    • Equilibrate with Mobile Phase B and inject the sample.

    • Evaluate: Compare the resolution and peak shape from both runs. Proceed with the alcohol that provides better selectivity.

  • Optimization:

    • Based on the best alcohol modifier, adjust the hexane/alcohol ratio. Test compositions such as 85:15 and 95:5 to find the optimal balance between resolution and analysis time.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Resolution Start Start: Poor/No Resolution CheckMP Is Mobile Phase Too Strong? Start->CheckMP ReduceAlcohol Action: Reduce % Alcohol (e.g., 20% to 10%) CheckMP->ReduceAlcohol Yes CheckModifier Is Alcohol Modifier Optimal? CheckMP->CheckModifier No ReduceAlcohol->CheckModifier SwitchAlcohol Action: Switch Alcohol (IPA <-> EtOH) CheckModifier->SwitchAlcohol No CheckAdditive Is Basic Additive Present? CheckModifier->CheckAdditive Yes SwitchAlcohol->CheckAdditive AddDEA Action: Add 0.1% DEA CheckAdditive->AddDEA No End Result: Improved Resolution CheckAdditive->End Yes AddDEA->End

Caption: Troubleshooting workflow for poor resolution in Tadalafil analysis.

G cluster_1 Mobile Phase Components and Their Effects MP Mobile Phase Composition Alkane Alkane (e.g., Hexane) MP->Alkane Alcohol Alcohol Modifier (e.g., IPA, EtOH) MP->Alcohol Additive Basic Additive (e.g., DEA) MP->Additive Retention Retention Time Alkane->Retention  Controls Elution Strength (Weak Solvent) Alcohol->Retention  Decreases Retention Selectivity Enantioselectivity (α) Alcohol->Selectivity  Major Impact on Selectivity Additive->Selectivity  Can Influence Selectivity PeakShape Peak Shape Additive->PeakShape  Improves Symmetry (Reduces Tailing)

Caption: Relationship between mobile phase components and chromatographic results.

References

Minimizing racemization during the synthesis of Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing racemization during the synthesis of Tadalafil.

Frequently Asked Questions (FAQs)

Q1: What are the critical steps in Tadalafil synthesis where racemization or epimerization can occur?

A1: The two primary stereocenter-forming steps are the most critical for controlling the stereochemistry of Tadalafil. The first is the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal, which establishes the stereocenters at C6 and C12a. The desired product of this step is the cis-(6R, 12aR) isomer. The second critical stage is the subsequent cyclization to form the piperazinedione ring, where epimerization at the C12a position can occur, particularly under basic conditions.[1]

Q2: What is the most common diastereomeric impurity formed during the Pictet-Spengler reaction, and how can it be minimized?

A2: The most common diastereomeric impurity is the trans-(6R, 12aS) isomer. The formation of this undesired isomer can be minimized by careful selection of the reaction solvent. Solvents such as nitromethane and acetonitrile have been shown to provide a high degree of stereoselectivity, favoring the formation of the desired cis isomer.[1] This is attributed to the lower solubility of the cis-hydrochloride salt in these solvents, which leads to its precipitation and shifts the equilibrium towards the desired product.[1]

Q3: Can the stereochemistry at the C12a position change after the Pictet-Spengler reaction?

A3: Yes, the proton at the C12a position is susceptible to base-catalyzed epimerization.[1][2] This can lead to the formation of the thermodynamically more stable (6R, 12aS)-diastereomer.[1] Therefore, it is crucial to carefully control the basicity and temperature during the subsequent acylation and cyclization steps.

Q4: How can I monitor the stereochemical purity of my Tadalafil synthesis?

A4: The most effective method for monitoring stereochemical purity is through chiral High-Performance Liquid Chromatography (HPLC).[3][4][5][6][7] A Chiralpak AD column with a mobile phase of hexane and isopropyl alcohol can effectively separate all four possible stereoisomers of Tadalafil.[3][5] This allows for the quantification of the desired (6R, 12aR) enantiomer and the detection of any unwanted diastereomers or enantiomers.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High percentage of the trans-(6R, 12aS) diastereomer after Pictet-Spengler reaction. The reaction solvent may not be optimal for stereoselectivity.Change the solvent to nitromethane or acetonitrile, which have been shown to favor the formation of the cis isomer with a diastereomeric ratio of up to 99:1.[1]
Formation of the (6R, 12aS) diastereomer during the final cyclization step. The base used for the cyclization with methylamine may be too strong, or the reaction temperature may be too high, leading to epimerization at the C12a position.Use a milder base for the preceding chloroacetylation, such as triethylamine, and carefully control the temperature.[8] During the final cyclization with aqueous methylamine, maintain the temperature between 40-50°C to minimize epimerization.[9]
Difficulty in separating the cis and trans isomers of the tetrahydro-β-carboline intermediate. The isomers can be challenging to separate by standard chromatography.The desired cis isomer can often be selectively precipitated as its hydrochloride salt from the reaction mixture, especially when using solvents like nitromethane or acetonitrile.[1] If separation is still required, fractional crystallization or column chromatography can be employed.[10][11]
Presence of multiple unexpected stereoisomers in the final product. Racemization may have occurred at multiple stages due to inappropriate reaction conditions (e.g., excessive heat, strong acid or base).Review all reaction steps, paying close attention to temperature control and the choice of acids and bases. Use chiral HPLC to identify at which stage the unwanted isomers are forming.

Data Presentation

Table 1: Effect of Solvent on the Diastereoselectivity of the Pictet-Spengler Reaction

This table summarizes the diastereomeric ratio of the tetrahydro-β-carboline intermediate formed in the Pictet-Spengler reaction using different solvents.

Solvent cis:trans Ratio Reference
Nitromethane99:1[1]
Acetonitrile99:1[1]
Acetic Acid92:8[1]
Dichloromethane85:15[1]
Tetrahydrofuran80:20[1]
Toluene75:25[1]
Methanol70:30[1]

Experimental Protocols

Protocol 1: Stereoselective Pictet-Spengler Reaction

This protocol describes the synthesis of the (1R,3R)-methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate intermediate.

  • Reaction Setup: To a solution of D-tryptophan methyl ester hydrochloride (1 equivalent) in nitromethane, add piperonal (1 equivalent).

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: As the reaction proceeds, the hydrochloride salt of the desired cis-isomer will precipitate out of the solution.

  • Purification: The precipitate can be collected by filtration and washed with a small amount of cold nitromethane or diisopropyl ether to yield the highly diastereomerically pure cis-intermediate.

Protocol 2: Acylation and Cyclization to Tadalafil

This protocol outlines the conversion of the tetrahydro-β-carboline intermediate to Tadalafil.

  • Acylation:

    • Dissolve the (1R,3R)-tetrahydro-β-carboline intermediate (1 equivalent) in dichloromethane.

    • Cool the solution to 0-5°C.

    • Add triethylamine (2 equivalents) followed by the dropwise addition of chloroacetyl chloride (1.1 equivalents), maintaining the temperature below 5°C.[8][9]

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring for completion by TLC.

  • Cyclization:

    • After completion of the acylation, the solvent can be evaporated.

    • Dissolve the crude chloroacetylated intermediate in a suitable solvent such as methanol or dimethylformamide (DMF).[9]

    • Add an aqueous solution of methylamine (40%).[9]

    • Heat the reaction mixture to 40-50°C and stir for approximately 2 hours.[9]

  • Product Isolation and Purification:

    • Cool the reaction mixture to room temperature and add water to precipitate the crude Tadalafil.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

    • The crude product can be purified by recrystallization from a solvent such as isopropanol.[9]

Mandatory Visualizations

Tadalafil_Synthesis_Pathway D_Trp D-Tryptophan Methyl Ester Pictet_Spengler Pictet-Spengler Reaction D_Trp->Pictet_Spengler Piperonal Piperonal Piperonal->Pictet_Spengler Intermediate (1R,3R)-Tetrahydro- β-carboline (cis) Pictet_Spengler->Intermediate Acylation Acylation with Chloroacetyl Chloride Intermediate->Acylation Chloropretadalafil Chloropretadalafil Acylation->Chloropretadalafil Cyclization Cyclization with Methylamine Chloropretadalafil->Cyclization Tadalafil (6R,12aR)-Tadalafil Cyclization->Tadalafil

Caption: Synthetic pathway for Tadalafil.

Troubleshooting_Racemization Start High Level of Diastereomeric Impurity Detected by Chiral HPLC Check_Step At which step is the impurity forming? Start->Check_Step Pictet_Spengler Pictet-Spengler Reaction Check_Step->Pictet_Spengler trans-isomer Cyclization Acylation/Cyclization Check_Step->Cyclization epimerization at C12a Optimize_PS Optimize Pictet-Spengler: - Use Nitromethane or Acetonitrile - Control Temperature Pictet_Spengler->Optimize_PS Optimize_Cyclization Optimize Cyclization: - Use mild base (e.g., TEA) - Maintain temperature at 40-50°C Cyclization->Optimize_Cyclization Reanalyze Re-analyze by Chiral HPLC Optimize_PS->Reanalyze Optimize_Cyclization->Reanalyze

Caption: Troubleshooting workflow for racemization.

References

Troubleshooting low sensitivity in the detection of Tadalafil impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low sensitivity during the detection of Tadalafil impurities.

Troubleshooting Guide: Low Sensitivity

Question: Why am I observing low sensitivity in the detection of Tadalafil impurities, and how can I improve it?

Answer: Low sensitivity in the detection of Tadalafil impurities can stem from several factors related to your analytical method, instrumentation, or sample preparation. Below is a step-by-step guide to troubleshoot and enhance your detection capabilities.

Instrumentation and Detector Settings

Low detector response is a primary cause of poor sensitivity. Ensure your instrument is performing optimally.

  • Detector Choice & Settings:

    • UV Detector: Tadalafil has a UV absorbance maximum at approximately 280-285 nm.[1][2] Ensure your detector is set to this wavelength for optimal response. For impurity analysis, a lower wavelength like 220 nm might increase the response of some impurities, but could also increase baseline noise.[3]

    • Mass Spectrometry (MS): For LC-MS/MS, sensitivity is significantly higher than UV. Use electrospray ionization (ESI) in positive ion mode for Tadalafil and its impurities, as they contain basic amine functional groups.[4] Monitor the precursor to product ion transitions for both Tadalafil (e.g., m/z 390.4 → 268.3) and any known impurities.[4][5]

  • Detector Maintenance:

    • Contamination of the detector flow cell can lead to baseline noise and reduced sensitivity.[6] Flush the flow cell with a strong, appropriate solvent.[6]

    • Ensure the detector lamp has sufficient energy and is not nearing the end of its life.[6]

Chromatographic Method Optimization

The separation conditions directly impact peak shape and, consequently, sensitivity. Broad peaks are shorter and harder to distinguish from the baseline.

  • Mobile Phase Composition:

    • pH: The pH of the mobile phase can affect the ionization state and retention of Tadalafil and its impurities. A low pH mobile phase (e.g., pH 2.5-4.0) with buffers like phosphate or ammonium acetate is often used to achieve good peak shape.[3][7][8]

    • Organic Modifier: The choice and ratio of the organic solvent (typically acetonitrile or methanol) to the aqueous buffer are critical.[1][7] An improper ratio can lead to poor resolution or broad peaks. A common mobile phase consists of a mixture of an aqueous buffer and acetonitrile or methanol.[1][3][7]

  • Column Selection and Condition:

    • Column Chemistry: C18 columns are widely used for Tadalafil analysis.[1][3] However, for certain impurities, a phenyl-bonded silica gel column may provide better separation and resolution.[9]

    • Column Health: A contaminated or old column can cause peak broadening and loss of sensitivity.[10] Flush the column with a strong solvent or replace it if necessary.[10] Using a guard column can help extend the life of your analytical column.[6]

  • Flow Rate: The flow rate affects retention time and peak width. Ensure the flow rate is optimal for your column dimensions and particle size. A typical flow rate is around 1.0 mL/min.[1][3][7]

Sample Preparation

Inadequate sample preparation can lead to low recovery of impurities and the introduction of interfering substances.

  • Extraction Efficiency: Ensure your sample preparation method effectively extracts the impurities from the sample matrix. Tadalafil is practically insoluble in water but soluble in ethanol and methanol.[11] A diluent of water and methanol (e.g., 25:75) is often used.[12]

  • Sample Concentration: If sensitivity is still low after optimizing the method, you may need to increase the concentration of your sample solution. However, be mindful of overloading the column, which can lead to peak distortion.

  • Sample Clean-up: For complex matrices, such as dietary supplements, a simple "dilute and shoot" approach may not be sufficient. Techniques like QuEChERS or solid-phase extraction (SPE) can provide cleaner extracts, resulting in better performance at low concentrations.[13]

Troubleshooting Workflow for Low Sensitivity

G start Low Sensitivity Observed check_detector 1. Check Detector Settings - Wavelength (UV) - Ionization Mode (MS) - Lamp/Source Performance start->check_detector check_method 2. Review Chromatographic Method - Mobile Phase pH & Composition - Peak Shape (Broadening?) - Column Health check_detector->check_method No Issue optimize_detector Optimize Detector Parameters (e.g., change wavelength, tune MS) check_detector->optimize_detector Issue Found check_sample_prep 3. Evaluate Sample Preparation - Inadequate Extraction? - Sample Concentration Too Low? - Matrix Interference? check_method->check_sample_prep No Issue optimize_method Optimize Method - Adjust Mobile Phase - Try Different Column - Adjust Flow Rate check_method->optimize_method Issue Found optimize_sample_prep Improve Sample Preparation - Increase Concentration - Use SPE/QuEChERS check_sample_prep->optimize_sample_prep Issue Found end_not_ok Sensitivity Still Low (Consult Instrument Specialist) check_sample_prep->end_not_ok No Issue end_ok Sensitivity Improved optimize_detector->end_ok optimize_method->end_ok optimize_sample_prep->end_ok G Tadalafil Tadalafil Acid Acid Hydrolysis (e.g., 1N HCl, 80°C) Tadalafil->Acid Base Alkaline Hydrolysis (e.g., 0.1N NaOH, 80°C) Tadalafil->Base Oxidation Oxidation (e.g., H2O2) Tadalafil->Oxidation Photo Photolytic Stress (UV Light) Tadalafil->Photo Thermal Thermal Stress (Heat) Tadalafil->Thermal Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Particularly Labile Oxidation->Degradation_Products Stable Relatively Stable Photo->Stable Thermal->Stable G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_sample 1. Prepare Sample Solution (Extraction from matrix) hplc_setup 4. Set up HPLC/LC-MS (Column, Mobile Phase, Detector) prep_sample->hplc_setup prep_std 2. Prepare Standard Solution (Reference Standard) prep_std->hplc_setup prep_degradation 3. (Optional) Perform Forced Degradation prep_degradation->hplc_setup inject 5. Inject Samples & Standards hplc_setup->inject acquire_data 6. Acquire Chromatographic Data inject->acquire_data process_data 7. Integrate Peaks & Identify Impurities acquire_data->process_data quantify 8. Quantify Impurities process_data->quantify report 9. Report Results quantify->report

References

Technical Support Center: Optimizing the Pictet-Spengler Reaction for Tadalafil Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the yield and purity of the Pictet-Spengler reaction in the synthesis of Tadalafil.

Frequently Asked Questions (FAQs)

Q1: What is the critical stereoisomer of the Pictet-Spengler product for Tadalafil synthesis and why is it important?

A1: The crucial stereoisomer for Tadalafil synthesis is the cis-(1R,3R) configuration of the tetrahydro-β-carboline intermediate. This specific stereochemistry is essential because it leads to the biologically active (6R, 12aR) configuration in the final Tadalafil product. This isomer is a more potent inhibitor of phosphodiesterase type 5 (PDE5) compared to its trans counterpart.[1]

Q2: What are the primary factors that influence the yield and diastereoselectivity of the Pictet-Spengler reaction for Tadalafil precursors?

A2: The key factors influencing the yield and diastereoselectivity (the ratio of cis to trans isomers) are the choice of acid catalyst, the solvent system, reaction temperature, and reaction time.[2] The interplay between these parameters determines the ratio of the kinetically favored cis-product to the thermodynamically more stable trans-product.[2][3]

Q3: How can the diastereoselectivity of the Pictet-Spengler reaction be shifted to favor the desired cis-isomer?

A3: Several strategies can be employed to enhance the formation of the desired cis-isomer:

  • Solvent Selection: Using solvents like nitromethane or acetonitrile can significantly improve the cis:trans ratio.[4] This is attributed to the lower solubility of the cis-isomer's hydrochloride salt in these solvents, which leads to its precipitation and shifts the equilibrium towards the desired product.[4]

  • Catalyst Choice: While strong acids like trifluoroacetic acid (TFA) are often used, weaker acids such as benzoic acid have been shown to provide better stereoselectivity.[4]

  • Temperature Control: Lower reaction temperatures generally favor the kinetically controlled formation of the cis-isomer.[3][5]

Q4: What are common side reactions, and how can they be minimized?

A4: A common side reaction is the formation of the undesired trans-isomer. To minimize this, optimizing reaction conditions as described above is crucial. Additionally, prolonged reaction times or high temperatures can lead to racemization or degradation of the product.[3] Careful monitoring of the reaction progress by techniques like TLC or HPLC is recommended to determine the optimal reaction time.

Q5: What are the recommended methods for purifying the cis-isomer of the Tadalafil precursor?

A5: The desired cis-isomer can be purified from the reaction mixture through several methods:

  • Crystallization: Due to the lower solubility of the cis-isomer's hydrochloride salt in specific solvents like acetonitrile, it can often be selectively precipitated and isolated by filtration.[4] A process known as crystallization-induced asymmetric transformation can also be employed, where the mixture of hydrochlorides is equilibrated to favor the precipitation of the desired isomer.[2]

  • Column Chromatography: While crystallization is often effective, flash column chromatography can also be used to separate the cis and trans isomers.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low overall yield - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction conditions.- Increase reaction time and monitor progress by TLC or HPLC. - Ensure the quality and purity of starting materials (D-tryptophan methyl ester and piperonal). - Optimize reaction temperature; excessively high temperatures can lead to degradation. - Ensure anhydrous conditions, as moisture can interfere with the reaction.
High percentage of the trans-isomer (low diastereoselectivity) - Reaction temperature is too high, favoring the thermodynamically stable trans-isomer. - Inappropriate solvent selection. - Suboptimal acid catalyst.- Conduct the reaction at a lower temperature to favor the kinetically controlled formation of the cis-isomer.[3] - Switch to nitromethane or acetonitrile as the solvent to take advantage of the solubility difference between the cis and trans hydrochloride salts.[4] - Consider using a milder acid catalyst, such as benzoic acid, which has been shown to improve stereoselectivity.[4]
Difficulty in isolating the pure cis-isomer - Similar solubility of cis and trans isomers in the chosen crystallization solvent. - Inefficient chromatographic separation.- For crystallization, use a solvent system where the solubility of the two isomers is significantly different, such as acetonitrile.[4] - Employ a crystallization-induced asymmetric transformation by equilibrating the mixture of hydrochloride salts to favor precipitation of the desired isomer.[2] - For chromatography, experiment with different solvent systems (eluents) and stationary phases to improve separation.
Reaction does not proceed to completion - Inactive or insufficient catalyst. - Low reaction temperature. - Presence of impurities in starting materials.- Verify the concentration and activity of the acid catalyst. - Gradually increase the reaction temperature while monitoring for the formation of byproducts. - Ensure the purity of D-tryptophan methyl ester and piperonal.

Data on Reaction Condition Optimization

The following table summarizes the impact of different catalysts and solvents on the diastereoselectivity of the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal.

Catalyst Solvent Temperature cis:trans Ratio Yield
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Reflux3:2Moderate
Benzoic AcidAcetic AcidNot specified92:8Not specified
Hydrochloric Acid (from starting material)NitromethaneReflux99:1High
Hydrochloric Acid (from starting material)AcetonitrileReflux99:1High
Trifluoroacetic Acid (TFA)IsopropanolReflux, then 0-5°CNot specified92.8% (of hydrochloride salt)

Note: This table is a compilation of data from various sources and reaction conditions may vary slightly between experiments.[4][7]

Experimental Protocols

Detailed Methodology for the Pictet-Spengler Reaction with High cis-Selectivity

This protocol is a representative procedure for the synthesis of the cis-isomer of the Tadalafil precursor, optimized for high diastereoselectivity.

Materials:

  • D-tryptophan methyl ester hydrochloride

  • Piperonal

  • Acetonitrile (anhydrous)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add D-tryptophan methyl ester hydrochloride (1.0 equivalent).

  • Add piperonal (1.0-1.1 equivalents).

  • Add anhydrous acetonitrile to the flask to make an approximately 0.1 M solution.

  • Begin stirring the suspension under a positive pressure of inert gas.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-12 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the D-tryptophan methyl ester is consumed.

  • Upon completion, cool the reaction mixture to room temperature and then further cool to 0-5°C in an ice bath.

  • The product hydrochloride salt should precipitate.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold, fresh acetonitrile.

  • Dry the product under vacuum to a constant weight.

  • Determine the cis:trans ratio of the product using ¹H NMR spectroscopy.

Visualizations

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product D-Tryptophan\nMethyl Ester D-Tryptophan Methyl Ester Schiff Base Schiff Base D-Tryptophan\nMethyl Ester->Schiff Base + Piperonal - H2O Piperonal Piperonal Iminium Ion Iminium Ion Schiff Base->Iminium Ion + H+ Spiroindolenine\nIntermediate Spiroindolenine Intermediate Iminium Ion->Spiroindolenine\nIntermediate Intramolecular Electrophilic Attack cis-Tetrahydro-β-carboline\n(Tadalafil Precursor) cis-Tetrahydro-β-carboline (Tadalafil Precursor) Spiroindolenine\nIntermediate->cis-Tetrahydro-β-carboline\n(Tadalafil Precursor) Rearomatization Experimental_Workflow start Start reactants 1. Combine Reactants (D-Tryptophan Methyl Ester HCl, Piperonal, Acetonitrile) start->reactants reflux 2. Heat to Reflux (approx. 82°C) reactants->reflux monitor 3. Monitor Reaction (TLC/HPLC) reflux->monitor cool 4. Cool to 0-5°C monitor->cool Reaction Complete filter 5. Filter Precipitate cool->filter wash 6. Wash with Cold Acetonitrile filter->wash dry 7. Dry Under Vacuum wash->dry analyze 8. Analyze Product (¹H NMR for cis:trans ratio) dry->analyze end End analyze->end

References

Addressing the instability of Tadalafil isomers under basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tadalafil Isomer Stability

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the instability of Tadalafil and its isomers, particularly under basic (alkaline) conditions.

Frequently Asked Questions (FAQs)

Q1: We observed a new, unexpected peak in our HPLC chromatogram after exposing our Tadalafil sample to a basic solution. What could be the cause?

A: The appearance of a new peak is likely due to the isomerization of Tadalafil. Tadalafil is known to be unstable in basic conditions, which can induce its conversion into diastereomers. Specifically, the active (6R, 12aR)-isomer can convert to the (6R, 12aS)-diastereomer under alkaline stress[1][2]. This conversion is a common issue encountered during stability studies and formulation development when pH is not adequately controlled.

Q2: What are the primary isomers of Tadalafil I should be aware of?

A: Tadalafil has two chiral centers, which means four stereoisomers exist. These are typically identified by their stereochemical configurations:

  • (6R, 12aR)-Tadalafil: The active pharmaceutical ingredient.

  • (6S, 12aS)-Tadalafil: The enantiomer of the active ingredient.

  • (6R, 12aS)-Tadalafil: A diastereomer.

  • (6S, 12aR)-Tadalafil: A diastereomer.

A complete chiral separation of all four isomers can be achieved using specialized HPLC methods, often employing a chiral stationary phase like a Chiralpak AD column[1].

Q3: Under which conditions is Tadalafil most unstable?

A: Tadalafil is particularly susceptible to degradation under hydrolytic conditions, especially in an alkaline environment[3][4]. Studies have shown that significant degradation occurs when Tadalafil is exposed to basic solutions (e.g., 1 N NaOH), often accelerated by heat[5][6]. While it also degrades in acidic and oxidative environments, its lability is most pronounced under alkaline stress[3]. The drug is generally stable against photolytic (light) and thermal stress in its solid form[3][4].

Q4: How can I prevent the degradation and isomerization of Tadalafil during my experiments?

A: To maintain the stability of Tadalafil and prevent unwanted isomerization, consider the following:

  • pH Control: Avoid exposing Tadalafil solutions to basic pH. Maintain a neutral or slightly acidic environment where the molecule is more stable.

  • Temperature Management: Since heat can accelerate degradation, conduct experiments at controlled room temperature unless the protocol requires elevated temperatures (e.g., in forced degradation studies).

  • Solvent Selection: Be mindful of the basicity of solvents and reagents used. For example, strong bases like tetrabutylammonium hydroxide have been shown to cause complete isomer conversion[1].

  • Storage: Store Tadalafil stock solutions and samples under recommended conditions, protected from extreme pH, light, and temperature.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Poor resolution between Tadalafil and its isomer peaks in HPLC. 1. Inappropriate HPLC column.2. Mobile phase is not optimized.3. Flow rate or column temperature is not optimal.1. Use a high-resolution chiral column (e.g., Lux Cellulose-3 or Chiralpak AD) for isomer separation[1][2]. For general stability-indicating methods, a C18 column is common[3][6].2. Adjust the mobile phase composition. Varying the ratio of organic solvent (acetonitrile/methanol) to aqueous buffer and the pH can improve separation[3][7].3. Optimize the flow rate and column temperature; a lower flow rate often improves resolution[1].
Inconsistent or non-reproducible degradation results in stability studies. 1. Inconsistent concentration of acid/base.2. Fluctuation in temperature during the study.3. Variable exposure time.1. Ensure precise preparation of stressor solutions (e.g., 1 N NaOH).2. Use a temperature-controlled water bath or oven to maintain a constant temperature (e.g., 65°C)[6].3. Strictly adhere to the specified time for stress exposure (e.g., 15 minutes or 10 hours)[5][6].
Mass balance in forced degradation study is less than 95%. 1. Some degradation products are not being detected.2. Degradants are co-eluting with the parent drug or other peaks.3. Degradants are not UV-active at the chosen wavelength.1. Use a mass spectrometer (LC-MS) to identify all potential degradation products[6][8].2. Adjust HPLC method parameters (gradient, mobile phase) to resolve all peaks. Check peak purity using a PDA detector.3. Analyze samples at multiple wavelengths or use a universal detector like a mass spectrometer.

Experimental Protocols

Protocol 1: Forced Degradation under Basic Conditions

This protocol is designed to intentionally degrade Tadalafil to study its stability and identify degradation products, including isomers.

  • Sample Preparation: Prepare a standard stock solution of Tadalafil (e.g., 2000 µg/mL) in a suitable solvent like methanol or a methanol:water mixture[6].

  • Stress Application:

    • Transfer 1 mL of the Tadalafil stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 1 N Sodium Hydroxide (NaOH) solution.

    • Place the flask in a temperature-controlled water bath set to 65°C for 15 minutes[6]. Alternative conditions reported include refluxing at 60-80°C for 2-10 hours[5][9].

  • Neutralization: After the incubation period, cool the solution to room temperature. Carefully neutralize the solution by adding 1 mL of 1 N Hydrochloric Acid (HCl)[6].

  • Final Dilution: Dilute the neutralized solution to the final volume (10 mL) with the diluent (e.g., water:methanol, 25:75 v/v) to achieve a target concentration (e.g., 200 µg/mL)[6].

  • Analysis: Analyze the sample immediately using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for Tadalafil and Isomers

This method is suitable for separating Tadalafil from its degradation products and isomers formed under stress conditions.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector.

  • Column: Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or a suitable chiral column like Lux Cellulose-3 for specific isomer quantification[2][6].

  • Mobile Phase:

    • A gradient method is often preferred for separating multiple degradation products.

    • Example: Mobile Phase A: 0.1% v/v Formic Acid in water. Mobile Phase B: Methanol[6].

    • Start with a higher proportion of A and gradually increase B to elute all compounds.

  • Flow Rate: 0.6 mL/min to 1.0 mL/min[3][6].

  • Column Temperature: 30°C[2].

  • Detection Wavelength: 285 nm is commonly used for Tadalafil and its isomers[2]. Other reported wavelengths include 220 nm and 295 nm[1][7].

  • Injection Volume: 10 µL[1].

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the prepared samples (from Protocol 1) and a non-stressed standard solution for comparison.

    • Record the chromatograms and identify the peaks corresponding to Tadalafil and its degradation products/isomers based on their retention times.

    • Calculate the percentage of degradation by comparing the peak area of Tadalafil in the stressed sample to that in the unstressed standard.

Data Summary

Table 1: Summary of Tadalafil Forced Degradation Studies

Stress ConditionReagents & ConditionsObservationReference(s)
Alkaline Hydrolysis 1 N NaOH at 65°C for 15 minSignificant degradation observed.[6]
Alkaline Hydrolysis 0.1 N NaOH at 80°C for 2 hrDrug is susceptible; degradation products formed.[9]
Alkaline Isomerization 0.1 M Tetrabutylammonium hydroxide in methanol, 20 minComplete conversion of (6R, 12aR)-isomer to (6R, 12aS)-isomer.[1]
Acidic Hydrolysis 1 N HCl at 65°C for 15 minDegradation observed.[6]
Oxidative Degradation 6% H₂O₂ at 65°C for 15 minDegradation observed.[6]
Thermal Degradation 80°C for 60 min (solid state)Stable.[6]
Photolytic Degradation Sunlight for 4 hours (solid state)Stable.[6]

Visualizations

Tadalafil_Degradation_Pathway cluster_main Isomerization under Basic Conditions Tadalafil (6R, 12aR)-Tadalafil (Active Isomer) Isomer (6R, 12aS)-Tadalafil (Diastereomer) Tadalafil->Isomer  NaOH, Heat  

Caption: Isomerization pathway of Tadalafil under basic conditions.

Stability_Testing_Workflow cluster_workflow Experimental Workflow for Stability Testing prep 1. Prepare Tadalafil Stock Solution stress 2. Apply Basic Stress (e.g., 1 N NaOH, 65°C) prep->stress neutralize 3. Neutralize & Dilute Sample stress->neutralize analyze 4. Analyze via Stability-Indicating HPLC neutralize->analyze interpret 5. Identify Degradants & Calculate % Degradation analyze->interpret

Caption: Workflow for Tadalafil forced degradation stability testing.

References

Technical Support Center: Method Refinement for Quantifying Trace Levels of (6S,12aS)-Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the quantification of trace levels of (6S,12aS)-Tadalafil.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process for quantifying (6S,12aS)-Tadalafil.

Issue Possible Cause(s) Troubleshooting Steps
Poor Peak Shape or Tailing Column contamination from biological matrices.- Implement a column wash procedure between injections. - Use a guard column to protect the analytical column.[1]
Incompatible sample diluent with the mobile phase.- Ensure the final sample diluent is compatible with the mobile phase to prevent peak distortion.[1]
Low Analyte Recovery Suboptimal sample extraction.For Solid-Phase Extraction (SPE): - Ensure adequate conditioning of the SPE cartridge. - Check the pH of the sample before loading, as it can affect retention. - Optimize the wash solvent to remove interferences without eluting the analyte. - Use an appropriate elution solvent to ensure complete elution.[1]
Inefficient protein precipitation.For Protein Precipitation (PPT): - Ensure thorough vortexing to break protein-analyte binding. - Use adequate centrifugation speed and time to pellet the precipitated proteins.[1]
Matrix Effects (Ion Suppression or Enhancement) Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts).- Use a stable isotope-labeled internal standard (SIL-IS) like ent-Tadalafil-d3 to compensate for matrix effects.[1] - If matrix effects are still suspected, perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement.[1] - Consider switching to a more rigorous sample preparation method like SPE if currently using PPT.[1] - Optimize chromatographic separation to separate the analyte from interfering peaks.[1]
Inadequate Separation of Stereoisomers Incorrect chiral stationary phase or mobile phase composition.- A Chiralpak AD column has been shown to be effective for separating Tadalafil isomers.[2][3][4] - The mobile phase composition is critical. A mixture of hexane and isopropyl alcohol (e.g., 1:1, v/v) has been used successfully.[2][3][4]
Low Sensitivity/High Limit of Quantitation (LOQ) Suboptimal mass spectrometry parameters.- For LC-MS/MS, use positive electrospray ionization (ESI) mode.[1][5] - Monitor the appropriate precursor to product ion transitions for multiple reaction monitoring (MRM). For Tadalafil, this is typically m/z 390.3 → 268.2.[1][5]
Inefficient sample clean-up.- A cleaner sample extract, often achieved with SPE, can lead to better sensitivity by reducing matrix effects.

Frequently Asked Questions (FAQs)

1. What is (6S,12aS)-Tadalafil?

(6S,12aS)-Tadalafil is a stereoisomer of Tadalafil.[6] Tadalafil has two chiral centers, leading to four possible stereoisomers. The pharmacologically active form is (6R,12aR)-Tadalafil.[7] The (6S,12aS) isomer is considered an impurity or enantiomer.[6]

2. Why is it important to quantify trace levels of (6S,12aS)-Tadalafil?

Due to potential differences in pharmacological and toxicological effects between enantiomers, ensuring chiral purity is a critical aspect of drug research, development, and quality control.[3]

3. What are the recommended analytical techniques for quantifying trace levels of (6S,12aS)-Tadalafil?

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common and effective techniques.[2][3][4][8][9] LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex biological matrices.[9]

4. What are the typical mass transitions for Tadalafil and its deuterated internal standard in LC-MS/MS analysis?

In positive electrospray ionization (ESI) mode, the protonated molecular ions [M+H]⁺ are monitored. The typical precursor to product ion transitions for multiple reaction monitoring (MRM) are:

  • Tadalafil: m/z 390.3 → 268.2[1][5]

  • ent-Tadalafil-d3 (internal standard): m/z 393.1 → 271.2[1][5]

5. Which sample preparation technique is most suitable for analyzing Tadalafil in biological matrices like plasma?

Both Solid-Phase Extraction (SPE) and Protein Precipitation (PPT) can be used. SPE is generally considered a more rigorous method that provides a cleaner extract, which can be beneficial for reducing matrix effects and improving sensitivity.[1] PPT is a simpler and faster method.[9] The choice depends on the specific requirements of the assay, such as the desired limit of quantitation and the complexity of the matrix.

Experimental Protocols

Chiral Separation of Tadalafil Isomers by HPLC

This protocol is based on a method developed for the chiral separation of Tadalafil and its three isomers.[2][3][4]

1. Chromatographic Conditions:

  • Column: Chiralpak AD[2][3][4]

  • Mobile Phase: Hexane:Isopropyl Alcohol (1:1, v/v)[2][3][4]

  • Flow Rate: 0.75 mL/min[3]

  • Column Temperature: 30°C[3]

  • Injection Volume: 10 µL[3]

  • UV Detection: 220 nm[2][3][4]

2. Standard Preparation:

  • Accurately weigh and dissolve the Tadalafil isomer standards in the diluent (mobile phase can be used).

  • Perform serial dilutions to prepare calibration standards at the desired concentrations.

3. Sample Preparation (from tablets):

  • Grind tablets to a fine powder.

  • Dissolve a portion of the powder equivalent to a known amount of Tadalafil in the diluent.

  • Sonicate to ensure complete dissolution.

  • Filter the solution before injection.

Quantification of Tadalafil in Human Plasma by LC-MS/MS

This protocol is a generalized procedure based on common practices for bioanalytical methods.[1][5][9]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Pipette 200 µL of human plasma into a clean tube.[1]

  • Add the internal standard solution (e.g., ent-Tadalafil-d3).[1]

  • Vortex mix the sample.[1]

  • Condition an appropriate SPE cartridge (e.g., Phenomenex Strata-X-C) with methanol followed by water.[1]

  • Load the plasma sample onto the SPE cartridge.[1]

  • Wash the cartridge with a suitable solvent to remove interfering substances.[1]

  • Elute Tadalafil and the internal standard with an appropriate elution solvent.[1]

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.[1]

2. LC-MS/MS Conditions:

  • LC Column: A C18 column is commonly used (e.g., Shiseido C18, 100 x 2.1 mm, 2.7 µm).[9]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 2.0 mM ammonium acetate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[9]

  • Flow Rate: 0.7 mL/min[9]

  • Injection Volume: 5 µL[9]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][5]

  • MRM Transitions:

    • Tadalafil: m/z 390.3 → 268.2[1][5]

    • Internal Standard (e.g., ent-Tadalafil-d3): m/z 393.1 → 271.2[1][5]

Quantitative Data Summary

Method Matrix Linearity Range Limit of Quantitation (LOQ) Recovery Reference
HPLC-UVBulk DrugNot Specified(6S,12aS)-Tadalafil: 1.20 ngNot Specified[2][3]
LC-MS/MSHuman Plasma0.50–500 ng/mL0.50 ng/mL98.95% to 100.61%[5]
LC-MS/MSHuman Plasma5-1000 ng/mL5 ng/mLNot specified[9]
LC-MS/MSRat Plasma0.50–1000.00 ng/mL0.50 ng/mL91.07%[4]
RP-HPLCBulk and Tablet60-140 µg/mLNot specifiedNot specified[10]
UPLC-MS/MSHuman Plasma22.2-1111.3 ng/ml22.2 ng/mlNot specified[11]

Visualizations

Tadalafil_Signaling_Pathway cluster_stimulation Sexual Stimulation cluster_cell Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO Nitric Oxide (NO) Release Sexual_Stimulation->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Leads to PDE5 Phosphodiesterase 5 (PDE5) GMP Inactive GMP PDE5->GMP Hydrolyzes cGMP to Tadalafil (6S,12aS)-Tadalafil (and other isomers) Tadalafil->PDE5 Inhibits

Caption: Tadalafil's mechanism of action via the NO/cGMP pathway.

Experimental_Workflow Start Start: Biological Sample (e.g., Plasma) Sample_Prep Sample Preparation Start->Sample_Prep SPE Solid-Phase Extraction (SPE) Sample_Prep->SPE Option 1 PPT Protein Precipitation (PPT) Sample_Prep->PPT Option 2 Analysis Analytical Separation and Detection SPE->Analysis PPT->Analysis HPLC Chiral HPLC-UV Analysis->HPLC For Isomer Separation LCMS LC-MS/MS Analysis->LCMS For Trace Quantification Data_Processing Data Processing and Quantification HPLC->Data_Processing LCMS->Data_Processing End End: Trace Level Results Data_Processing->End

Caption: General experimental workflow for Tadalafil analysis.

References

Validation & Comparative

A Comparative Analysis of the PDE5 Inhibitory Activity of Tadalafil Enantiomers: (6R,12aR) vs. (6S,12aS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phosphodiesterase type 5 (PDE5) inhibitory activity of the two cis-enantiomers of Tadalafil: (6R,12aR)-Tadalafil and (6S,12aS)-Tadalafil. The information presented is supported by experimental data from peer-reviewed scientific literature.

Tadalafil, a potent and selective PDE5 inhibitor, is clinically used for the treatment of erectile dysfunction and pulmonary arterial hypertension. The molecule possesses two chiral centers, giving rise to four possible stereoisomers. The commercially available drug, Cialis®, is the single (6R,12aR) enantiomer. This comparison focuses on the pharmacodynamic differences between the two cis-enantiomers.

Quantitative Comparison of PDE5 Inhibitory Activity

The inhibitory activity of a compound against an enzyme is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency.

Experimental data demonstrates a significant difference in the PDE5 inhibitory activity between the two cis-enantiomers of Tadalafil. The (6R,12aR) enantiomer is a highly potent inhibitor of PDE5, while the (6S,12aS) enantiomer is reported to be inactive.[1]

EnantiomerIUPAC NamePDE5 IC50 (nM)Potency
(6R,12aR)-Tadalafil (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione~1-5[2][3][4][5]Highly Potent
(6S,12aS)-Tadalafil (6S,12aS)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dioneInactive[1]Negligible

This high degree of stereoselectivity highlights the specific molecular interactions required for potent inhibition of the PDE5 active site. The spatial arrangement of the substituents in the (6R,12aR) enantiomer allows for optimal binding and inhibition, whereas the mirror-image configuration of the (6S,12aS) enantiomer does not fit effectively into the enzyme's binding pocket.

Signaling Pathway of PDE5 Inhibition

The mechanism of action of Tadalafil involves the inhibition of the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). Increased levels of cGMP in the corpus cavernosum and pulmonary vasculature lead to smooth muscle relaxation and vasodilation.

PDE5_Inhibition_Pathway Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation GTP_to_cGMP GTP to cGMP Conversion sGC_Activation->GTP_to_cGMP cGMP Increased cGMP Levels GTP_to_cGMP->cGMP Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation PDE5 PDE5 cGMP->PDE5 Degradation Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation GMP GMP (Inactive) PDE5->GMP Tadalafil (6R,12aR)-Tadalafil Tadalafil->PDE5 Inhibits Inactive_Enantiomer (6S,12aS)-Tadalafil No_Inhibition->PDE5 No Significant Inhibition

Caption: Signaling pathway of PDE5 inhibition by Tadalafil enantiomers.

Experimental Protocol: In Vitro PDE5 Inhibition Assay

The following is a representative protocol for determining the in vitro PDE5 inhibitory activity of test compounds. This method is based on a fluorescence polarization assay that measures the amount of GMP produced by the hydrolysis of cGMP by PDE5.

Materials:

  • Recombinant human PDE5 enzyme

  • Assay Buffer: 10 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35, 1 mM dithiothreitol (DTT)

  • Test Compounds: (6R,12aR)-Tadalafil and (6S,12aS)-Tadalafil dissolved in dimethyl sulfoxide (DMSO)

  • cGMP Substrate Solution (e.g., 1 µM)

  • Transcreener® AMP²/GMP² FP Assay Kit (or similar fluorescence polarization-based detection system)

  • 384-well microplate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration for a potent inhibitor like (6R,12aR)-Tadalafil would be in the micromolar range, with subsequent dilutions to cover a wide concentration range for accurate IC50 determination.

  • Enzyme Preparation: Dilute the recombinant human PDE5 enzyme in the assay buffer to the desired concentration.

  • Assay Plate Setup:

    • Add a small volume of the diluted test compounds to the wells of the 384-well plate.

    • Include control wells containing only DMSO (for 100% enzyme activity) and wells with a known potent inhibitor (positive control).

  • Enzyme Addition: Add the diluted PDE5 enzyme solution to all wells containing the test compounds and controls.

  • Incubation: Briefly incubate the plate at room temperature to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the cGMP substrate solution to all wells.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60-90 minutes) to allow for cGMP hydrolysis.

  • Detection: Stop the reaction and add the detection reagents from the Transcreener® kit according to the manufacturer's instructions. This typically involves adding an antibody specific to GMP and a fluorescent tracer.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader. The change in fluorescence polarization is proportional to the amount of GMP produced, and therefore, inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compounds relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

PDE5_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compounds ((6R,12aR) & (6S,12aS)-Tadalafil) Plate_Setup Add Compounds and Enzyme to Plate Compound_Dilution->Plate_Setup Enzyme_Prep Prepare PDE5 Enzyme Solution Enzyme_Prep->Plate_Setup Reaction_Start Initiate Reaction with cGMP Substrate Plate_Setup->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Detection Add Detection Reagents (Antibody & Tracer) Incubation->Detection FP_Measurement Measure Fluorescence Polarization Detection->FP_Measurement IC50_Calc Calculate % Inhibition and Determine IC50 FP_Measurement->IC50_Calc

Caption: Experimental workflow for a PDE5 inhibition assay.

Conclusion

The comparison of (6R,12aR)-Tadalafil and (6S,12aS)-Tadalafil clearly demonstrates the high stereospecificity of the PDE5 enzyme. The (6R,12aR) enantiomer is a highly potent inhibitor, while the (6S,12aS) enantiomer is essentially inactive. This significant difference in pharmacological activity underscores the importance of stereochemistry in drug design and development. For researchers in this field, these findings emphasize the necessity of chiral synthesis and separation techniques to isolate the desired active enantiomer and to fully characterize the pharmacological profiles of all stereoisomers of a drug candidate.

References

Validation of an analytical method for Tadalafil stereoisomers according to ICH guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of Tadalafil stereoisomers, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The focus is on providing objective performance comparisons supported by experimental data to aid in the selection of appropriate analytical techniques for quality control and research purposes.

Comparison of Analytical Methods

The primary challenge in the analysis of Tadalafil lies in the separation and quantification of its stereoisomers, as pharmacological and toxicological properties can differ between them. While various methods exist for the analysis of Tadalafil in pharmaceutical formulations, specialized chiral separation techniques are required to resolve its stereoisomers.

Analytical MethodPrincipleApplication for StereoisomersKey AdvantagesKey Limitations
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase (CSP) Differential interaction of stereoisomers with a chiral stationary phase, leading to different retention times.Direct separation and quantification of all four stereoisomers of Tadalafil.[1][2][3]High resolution and sensitivity, suitable for quality control.[1][2]Requires specialized and often expensive chiral columns.
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Not suitable for direct chiral separation. Can be used for assay of total Tadalafil or after derivatization with a chiral reagent.[4][5][6]Robust, widely available, and cost-effective.Indirect method for stereoisomers is more complex and may introduce errors.
Capillary Electrophoresis (CE) Separation based on differential migration of ions in an electric field. Chiral selectors can be added to the buffer.Has been used for the enantiomeric separation of drugs.[7]High efficiency, low sample and reagent consumption.May have lower sensitivity and reproducibility compared to HPLC for some applications.
Supercritical Fluid Chromatography (SFC) with CSP Uses a supercritical fluid as the mobile phase.Increasingly used for chiral separations.Fast separations and reduced solvent usage compared to HPLC.Requires specialized instrumentation.

Validated HPLC Method for Tadalafil Stereoisomers

A validated high-performance liquid chromatographic (HPLC) method has been established for the chiral separation of Tadalafil and its three stereoisomers.[1][2][3] This method is suitable for quality control in pharmaceutical analysis.

Experimental Protocol

Chromatographic System:

  • Column: Chiralpak AD[1][2][3]

  • Mobile Phase: Hexane-isopropyl alcohol (1:1, v/v)[1][2][3]

  • Flow Rate: Not explicitly stated, but typical for HPLC (e.g., 1.0 mL/min).

  • Detection: UV at 220 nm[1][2][3]

  • Column Temperature: Ambient.

Standard and Sample Preparation:

  • Standard solutions of the four Tadalafil isomers ((6R, 12aS), (6R, 12aR), (6S, 12aS), and (6S, 12aR)) are prepared in the mobile phase.

  • For tablet analysis, a portion of ground tablet powder equivalent to a specific dose is dissolved in the mobile phase, sonicated, filtered, and diluted to the working concentration.[5][6]

Validation Parameters according to ICH Q2(R1) Guidelines

The following table summarizes the performance characteristics of the validated HPLC method for the separation of Tadalafil stereoisomers.[1]

Validation Parameter(6R, 12aS) Isomer(6R, 12aR) Isomer (Tadalafil)(6S, 12aS) Isomer(6S, 12aR) IsomerICH Guideline (Q2(R1)) Requirements[8][9][10]
Specificity Baseline separation of all four isomers achieved.Resolution of each pair of enantiomers was over 2.0.[1][2]The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Limit of Quantitation (LOQ) 0.60 ng[1][2]0.90 ng[1][2]1.20 ng[1][2]1.80 ng[1][2]The analyte response should be at least 10 times the baseline noise.[4]
Precision (Repeatability, %RSD) 0.81% (Peak Area)1.21% (Peak Area)0.96% (Peak Area)1.32% (Peak Area)RSD should be evaluated; typically <2% is considered acceptable.[1]
Linearity Not explicitly stated in the provided abstract, but implied by the quantitative nature of the method.A linear relationship between concentration and response should be demonstrated.
Accuracy Not explicitly stated in the provided abstract.The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Robustness Not explicitly stated in the provided abstract.The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

Tadalafil's Mechanism of Action

Tadalafil is a selective inhibitor of phosphodiesterase type 5 (PDE5).[11][12][13] The inhibition of PDE5 increases the amount of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and increased blood flow.[11][13][14]

Tadalafil_Mechanism_of_Action Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) Activation cGMP->PKG Activates PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Hydrolyzes Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKG->Smooth_Muscle_Relaxation Vasodilation Vasodilation & Increased Blood Flow Smooth_Muscle_Relaxation->Vasodilation GMP GMP (inactive) PDE5->GMP Tadalafil Tadalafil Tadalafil->PDE5 Inhibits

Tadalafil's Mechanism of Action

Experimental Workflow for Method Validation

The validation of an analytical method for Tadalafil stereoisomers follows a structured workflow to ensure its suitability for the intended purpose.

Method_Validation_Workflow start Start: Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability Testing robustness->system_suitability documentation Validation Report & Documentation system_suitability->documentation end End: Method Implementation documentation->end

ICH Q2(R1) Analytical Method Validation Workflow

References

A Comparative Analysis of the Biological Activity of Tadalafil's Four Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is clinically approved for the treatment of erectile dysfunction and pulmonary arterial hypertension. Its molecular structure contains two chiral centers at positions 6 and 12a, giving rise to four distinct stereoisomers: (6R,12aR), (6S,12aS), (6R,12aS), and (6S,12aR). The pharmacological activity of Tadalafil is highly dependent on its stereochemistry, with the (6R,12aR)-isomer being the marketed drug due to its superior therapeutic efficacy. This guide provides a comparative overview of the biological activities of these four stereoisomers, supported by experimental data, to inform research and drug development in this area.

Comparative Biological Activity

The inhibitory activity of Tadalafil's stereoisomers against PDE5 varies significantly. The (6R,12aR)-isomer is the most potent inhibitor, exhibiting a high affinity for the PDE5 enzyme. The other stereoisomers show markedly reduced or negligible activity.

StereoisomerConfigurationPDE5 Inhibitory Activity (IC50)Potency Rank
(6R,12aR)-Tadalafil cis~5 nM[1]1 (Most Potent)
(6R,12aS)-Tadalafil trans~90 nM2
(6S,12aR)-Tadalafil transSignificantly less active than (6R,12aR)3
(6S,12aS)-Tadalafil cisInactive at concentrations up to 10 µM[2]4 (Least Potent)

High diastereospecificity for PDE5 inhibition has been observed, with the cis-(6R,12aR) enantiomer displaying the highest inhibitory activity.[1] In contrast, its enantiomer, (6S,12aS)-Tadalafil, is reported to be inactive. The trans-diastereomers, (6R,12aS) and (6S,12aR), exhibit intermediate to low activity. One study noted that among the stereoisomers, only (-)-trans-tadalafil demonstrated some PDE-5 inhibitory activity apart from the clinically used (6R,12aR)-isomer.[3][4]

Signaling Pathway of Tadalafil in Smooth Muscle Relaxation

Tadalafil exerts its therapeutic effect by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In the presence of sexual stimulation, nitric oxide is released, which in turn activates guanylate cyclase to produce cGMP. cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and increased blood flow. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, Tadalafil prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects.

Tadalafil_Signaling_Pathway cluster_stimulation Sexual Stimulation cluster_cell Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO Nitric Oxide (NO) Sexual_Stimulation->NO GC Guanylate Cyclase (sGC) NO->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation Leads to 5GMP 5'-GMP PDE5->5GMP Degrades Tadalafil Tadalafil Stereoisomers Tadalafil->PDE5 Inhibits PDE5_Inhibition_Assay_Workflow Start Start: Prepare Reagents Compound_Prep Prepare Serial Dilutions of Tadalafil Stereoisomers Start->Compound_Prep Reaction_Setup Set up Reaction in Microplate: Buffer + Compound + PDE5 Enzyme Compound_Prep->Reaction_Setup Reaction_Initiation Initiate Reaction with FAM-cGMP Substrate Reaction_Setup->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation FP_Measurement Measure Fluorescence Polarization Incubation->FP_Measurement Data_Analysis Calculate % Inhibition and Determine IC50 FP_Measurement->Data_Analysis End End: Comparative Potency Data_Analysis->End

References

Comparative analysis of Chiralpak AD vs Lux Cellulose columns for Tadalafil separation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical aspect of pharmaceutical analysis. Tadalafil, the active ingredient in Cialis®, possesses two chiral centers, leading to the existence of four stereoisomers. This guide provides a comparative analysis of two prominent chiral stationary phases (CSPs), Chiralpak AD and Lux Amylose-1, for the chiral separation of Tadalafil, supported by experimental data.

This comparison aims to assist in the selection of an appropriate chromatographic column for the enantiomeric and diastereomeric purity analysis of Tadalafil, a key quality control parameter. While both Chiralpak AD, an amylose-based CSP, and the Lux series of polysaccharide-based CSPs are widely used for chiral separations, this guide will delve into their specific performance characteristics for Tadalafil.

Performance Comparison at a Glance

A summary of the key performance parameters for the separation of Tadalafil stereoisomers on Chiralpak AD and Lux Amylose-1 columns is presented below. This allows for a quick assessment of their suitability for specific analytical needs.

ParameterChiralpak ADLux Amylose-1
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gelAmylose tris(3,5-dimethylphenylcarbamate) on silica gel
Separation Type Enantiomeric and DiastereomericDiastereomeric
Resolution (Rs) > 2.0 for all four isomers[1][2][3]≥ 2.0 between (6R, 12aR)-Tadalafil and the (6R, 12aS) diastereomer
Analysis Time < 30 minutes[1][2][3]Not explicitly stated, but method is described as "quick and efficient"
Limit of Quantitation 0.60 - 1.80 ng for the four isomers[1][2]Not specified
Relative Standard Deviation (RSD) < 2%[1][2][3]Not specified

In-Depth Experimental Protocols

Detailed methodologies are crucial for replicating and adapting separation methods. The following sections outline the experimental conditions used for the separation of Tadalafil on both Chiralpak AD and Lux Amylose-1 columns.

Chiralpak AD Methodology

A high-performance liquid chromatographic (HPLC) method was developed for the chiral separation of Tadalafil and its three stereoisomers using a Chiralpak AD column.[1][2][3]

  • Column: Chiralpak AD (250 x 4.6 mm, 10 µm)

  • Mobile Phase: n-Hexane / Isopropyl Alcohol (1:1, v/v)

  • Flow Rate: 0.75 mL/min

  • Temperature: 30°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Tadalafil and its isomers were dissolved in the mobile phase.

Lux Amylose-1 Methodology

An HPLC method for the separation of Tadalafil and its (6R, 12aS) diastereomer was developed in accordance with the USP monograph for Tadalafil using a Lux 5 µm Amylose-1 column.

  • Column: Lux 5 µm Amylose-1

  • Mobile Phase: Hexanes / Isopropanol / Acetonitrile (40:40:20, v/v/v)

  • System Suitability Requirement: Resolution (Rs) of not less than 2.0 between the (6R, 12aS) diastereomer and Tadalafil.

  • Sample Preparation: To generate the (6R, 12aS) diastereomer for system suitability, Tadalafil was dissolved in the diluent and treated with tetrabutylammonium hydroxide, followed by trifluoroacetic acid.

Experimental Workflow Visualization

The logical flow of a comparative analysis is essential for understanding the decision-making process in method development. The following diagram illustrates a typical workflow for selecting a suitable chiral column.

G cluster_0 Problem Definition cluster_1 Column Selection cluster_2 Method Development & Evaluation cluster_3 Conclusion A Separate Tadalafil Stereoisomers B Chiralpak AD A->B C Lux Amylose-1 A->C D Run Separation on Chiralpak AD B->D E Run Separation on Lux Amylose-1 C->E F Analyze Performance Data (Resolution, Time, etc.) D->F E->F G Select Optimal Column F->G

Caption: Workflow for Chiral Column Selection

Concluding Remarks

Both Chiralpak AD and Lux Amylose-1 columns have demonstrated their capability in the chiral separation of Tadalafil stereoisomers. The Chiralpak AD method provides a comprehensive separation of all four isomers with well-documented quantitative performance data.[1][2][3] The Lux Amylose-1 column, as per the Phenomenex application note, meets the USP monograph requirements for the separation of the key diastereomer, offering a "quick and efficient" analysis.

The choice between the two columns will depend on the specific analytical requirements. For a complete chiral purity profile of all four stereoisomers, the method using Chiralpak AD is well-established. For routine quality control focusing on the separation of the primary diastereomeric impurity as per the USP monograph, the Lux Amylose-1 provides a suitable and efficient alternative. Researchers should consider factors such as the availability of the columns, cost, and the specific isomers of interest when making their selection.

References

A Comparative Guide to the Cross-Validation of HPLC and SFC Methods for Tadalafil Chiral Purity

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

High-Performance Liquid Chromatography (HPLC) is a well-established and robust technique for the chiral separation of Tadalafil, with validated methods demonstrating excellent resolution and sensitivity. Supercritical Fluid Chromatography (SFC) emerges as a powerful alternative, offering significant advantages in terms of analysis speed and reduced consumption of organic solvents, positioning it as a "greener" and more high-throughput option. The choice between these two techniques will depend on the specific needs of the laboratory, including considerations of sample throughput, operating costs, and available instrumentation.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance parameters for representative HPLC and a projected SFC method for the chiral analysis of Tadalafil. The SFC data is based on the general performance improvements observed when transferring methods from HPLC to SFC.

ParameterHPLC Method 1HPLC Method 2 (USP)Representative SFC Method
Chromatographic Mode Normal PhaseNormal PhaseSupercritical Fluid
Stationary Phase Chiralpak ADLux Amylose-1Chiralpak AD / Lux Amylose-1
Mobile Phase Hexane:Isopropanol (1:1, v/v)Hexane:Isopropanol (1:1, v/v)CO2 with Methanol or Ethanol modifier
Flow Rate 0.75 mL/min0.75 mL/min3.0 mL/min
Analysis Time < 30 minutes~20-25 minutes< 10 minutes
Resolution (Rs) > 2.0> 2.0Expected > 2.0
Solvent Consumption HighHighSignificantly Reduced
Throughput StandardStandardHigh

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method 1

This method was developed for the chiral separation of Tadalafil and its three isomers.[1][2]

  • Chromatographic System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: Chiralpak AD column.

  • Mobile Phase: A mixture of hexane and isopropyl alcohol in a 1:1 (v/v) ratio.

  • Flow Rate: 0.75 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Tadalafil tablets were ground and dissolved in the diluent to achieve the desired concentration.

High-Performance Liquid Chromatography (HPLC) Method 2 (USP Monograph)

This method is compliant with the USP monograph for Tadalafil purity testing.

  • Chromatographic System: A standard HPLC or UHPLC system.

  • Chiral Stationary Phase: Lux 5 µm Amylose-1 column (150 x 4.6 mm).

  • Mobile Phase: A mixture of LC Grade Hexanes and Isopropanol (50:50, v/v).

  • Flow Rate: 0.75 mL/min (isocratic).

  • Column Temperature: 30°C.

  • Detection: UV at 222 nm.

  • Injection Volume: 10 µL.

  • System Suitability: The resolution between the (6R, 12aS) Diastereomer and Tadalafil should be no less than 2.0.

Representative Supercritical Fluid Chromatography (SFC) Method

While a specific, published SFC method for Tadalafil was not found, a representative method can be proposed based on the principles of chiral SFC. SFC often utilizes the same chiral stationary phases as normal phase HPLC.

  • Chromatographic System: An analytical SFC system with a CO2 pump, a modifier pump, an automated back pressure regulator (BPR), a column oven, and a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column such as Chiralpak AD or Lux Amylose-1.

  • Mobile Phase: Supercritical CO2 with a modifier (e.g., 20-40% Methanol or Ethanol).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV detection (e.g., 220 nm or 222 nm).

  • Expected Performance: Based on general observations, SFC can achieve similar or better resolution than HPLC but with a 3 to 5 times shorter analysis time.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Tadalafil Sample dissolve Dissolve in Diluent sample->dissolve filter Filter dissolve->filter hplc HPLC System filter->hplc column Chiral Column (e.g., Chiralpak AD) hplc->column Mobile Phase: Hexane/Isopropanol detection UV Detector column->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration purity Calculate Chiral Purity integration->purity

Caption: A generalized workflow for the chiral purity analysis of Tadalafil by HPLC.

SFC_Workflow cluster_prep_sfc Sample Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Processing sample_sfc Tadalafil Sample dissolve_sfc Dissolve in Modifier sample_sfc->dissolve_sfc filter_sfc Filter dissolve_sfc->filter_sfc sfc SFC System filter_sfc->sfc column_sfc Chiral Column (e.g., Lux Amylose-1) sfc->column_sfc Mobile Phase: CO2 + Modifier detection_sfc UV Detector column_sfc->detection_sfc chromatogram_sfc Chromatogram detection_sfc->chromatogram_sfc integration_sfc Peak Integration chromatogram_sfc->integration_sfc purity_sfc Calculate Chiral Purity integration_sfc->purity_sfc

Caption: A representative workflow for the chiral purity analysis of Tadalafil by SFC.

Cross_Validation_Logic cluster_methods Analytical Methods cluster_validation Cross-Validation Parameters cluster_comparison Performance Comparison hplc Validated HPLC Method specificity Specificity/ Selectivity hplc->specificity linearity Linearity hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision lod_loq LOD / LOQ hplc->lod_loq sfc Developed SFC Method sfc->specificity sfc->linearity sfc->accuracy sfc->precision sfc->lod_loq resolution Resolution specificity->resolution analysis_time Analysis Time specificity->analysis_time solvent Solvent Consumption specificity->solvent linearity->resolution linearity->analysis_time linearity->solvent accuracy->resolution accuracy->analysis_time accuracy->solvent precision->resolution precision->analysis_time precision->solvent lod_loq->resolution lod_loq->analysis_time lod_loq->solvent

Caption: Logical workflow for the cross-validation of two chromatographic methods.

Concluding Remarks

For the chiral purity analysis of Tadalafil, both HPLC and SFC are highly effective techniques. HPLC methods are well-documented and validated, providing a reliable baseline for quality control. SFC presents a compelling case for method modernization, with its primary advantages being significantly faster analysis times and a drastic reduction in organic solvent usage, leading to lower operational costs and a smaller environmental footprint. The selection of the optimal technique will ultimately be guided by the specific priorities of the laboratory, balancing the established robustness of HPLC against the speed and sustainability of SFC. A direct cross-validation study would be beneficial to definitively quantify the transferability and comparative performance of these methods for Tadalafil analysis.

References

A Comparative Spectroscopic Analysis of Tadalafil and its (6S,12aS) Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for Tadalafil, the (6R,12aR)-enantiomer, and its corresponding (6S,12aS)-enantiomer. As enantiomers, these two molecules exhibit identical spectroscopic behavior in achiral environments for techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). However, they can be distinguished by their interaction with plane-polarized light, as observed in Circular Dichroism (CD) spectroscopy. This guide presents key spectroscopic data in a comparative format and outlines the experimental protocols for their acquisition.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for Tadalafil and its (6S,12aS) isomer.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Under achiral solvent conditions, the ¹H NMR spectra of Tadalafil and its (6S,12aS) enantiomer are identical. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Chemical Shift Data for Tadalafil and its (6S,12aS) Isomer

Proton Assignment Chemical Shift (δ) in ppm
H-125.91 (s, 2H)
Aromatic Protons8.72 (d, J=2.5 Hz, 1H)
8.45 (dd, J=8.5, 2.5 Hz, 1H)
7.82 (d, J=8.5 Hz, 1H)
Methyl Protons (CH₃)2.63 (s, 3H)
Note: Data presented is for Tadalafil in DMSO-d₆. The spectrum of the (6S,12aS) isomer is identical under these conditions.[1][2]
Infrared (IR) Spectroscopy

The solid-state FT-IR spectra of the two enantiomers are identical, displaying the same characteristic absorption bands corresponding to their functional groups.

Table 2: Key FT-IR Absorption Bands for Tadalafil and its (6S,12aS) Isomer

Wavenumber (cm⁻¹) Vibrational Assignment
1675C=O (Amide) stretch
1646C=C (Aromatic) stretch
1435C-N stretch
746Benzene ring out-of-plane bend
Note: The IR spectrum of the (6S,12aS) isomer is identical to that of Tadalafil.[3][4]
Mass Spectrometry (MS)

Mass spectrometry, being an achiral technique, does not differentiate between enantiomers. Both Tadalafil and its (6S,12aS) isomer will produce the same molecular ion and fragmentation pattern.

Table 3: ESI-MS Fragmentation Data for Tadalafil and its (6S,12aS) Isomer

m/z (mass-to-charge ratio) Ion Assignment
390.4[M+H]⁺ (Protonated Molecular Ion)
268.3Fragment Ion
262Common Fragment Ion (C2)
197Common Fragment Ion (C3)
169Common Fragment Ion (C4)
135Common Fragment Ion (C1)
Note: The mass spectrum of the (6S,12aS) isomer is identical to that of Tadalafil.[5][6][7][8]
Circular Dichroism (CD) Spectroscopy

Circular dichroism is the definitive technique for distinguishing between enantiomers. The CD spectrum of the (6S,12aS) isomer is a mirror image of the Tadalafil ((6R,12aR)-isomer) spectrum, exhibiting equal magnitude but opposite signs of ellipticity at each wavelength.

Table 4: Comparison of Circular Dichroism (CD) Spectra

Spectroscopic Parameter Tadalafil (6R,12aR) (6S,12aS) Isomer
CD Spectrum Positive and negative Cotton effects at specific wavelengths.Mirror image of the (6R,12aR) spectrum. Cotton effects have the same magnitude but opposite signs.
Note: This difference in the CD spectra allows for the confident assignment of the absolute configuration of each enantiomer.[9][10][11]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain high-resolution ¹H NMR spectra for structural elucidation.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the Tadalafil sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in a clean NMR tube.

    • Ensure the sample is fully dissolved; vortex if necessary.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals and analyze the chemical shifts, coupling constants, and multiplicities to assign the proton signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR method):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid Tadalafil sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.

    • Record the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The spectrometer software automatically subtracts the background spectrum from the sample spectrum.

    • Identify and label the major absorption bands in the spectrum and assign them to the corresponding molecular vibrations.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source, often coupled with a liquid chromatography system (LC-MS).

  • Sample Preparation:

    • Prepare a dilute solution of the Tadalafil sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a constant flow rate or inject it into the LC system.

    • Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable spray and optimal ionization.

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range.

    • For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

  • Data Processing:

    • Analyze the full scan mass spectrum to identify the protonated molecular ion.

    • Analyze the MS/MS spectrum to identify the major fragment ions and propose fragmentation pathways.

Circular Dichroism (CD) Spectroscopy
  • Objective: To determine the chiroptical properties and differentiate between the enantiomers.

  • Instrumentation: A CD spectropolarimeter.

  • Sample Preparation:

    • Prepare a solution of the Tadalafil sample in a suitable UV-transparent solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 0.1-1.0 mg/mL).

    • The solvent must not have significant absorption in the wavelength range of interest.

    • Use a quartz cuvette with a specific path length (e.g., 1 cm or 0.1 cm).

  • Data Acquisition:

    • Record a baseline spectrum of the solvent in the cuvette.

    • Record the CD spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

    • Key parameters to set include the scanning speed, bandwidth, and response time.

    • Repeat the measurement for the other enantiomer under identical conditions.

  • Data Processing:

    • Subtract the solvent baseline from the sample spectrum.

    • The resulting spectrum shows the differential absorption of left and right circularly polarized light as a function of wavelength.

    • Compare the spectra of the two enantiomers to confirm they are mirror images.

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of Tadalafil and its (6S,12aS) isomer.

G Spectroscopic Comparison of Tadalafil Enantiomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Results cluster_conclusion Conclusion Tadalafil Tadalafil (6R,12aR) NMR NMR Spectroscopy Tadalafil->NMR IR IR Spectroscopy Tadalafil->IR MS Mass Spectrometry Tadalafil->MS CD Circular Dichroism Tadalafil->CD Isomer (6S,12aS) Isomer Isomer->NMR Isomer->IR Isomer->MS Isomer->CD Identical Identical Spectra NMR->Identical IR->Identical MS->Identical Mirror Mirror-Image Spectra CD->Mirror Conclusion Confirmation of Enantiomeric Relationship Identical->Conclusion Mirror->Conclusion

Caption: Workflow for the comparative spectroscopic analysis of Tadalafil enantiomers.

References

A Comparative Guide to Determining the Relative Response Factor of (6S,12aS)-Tadalafil for Accurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of impurities is a cornerstone of pharmaceutical quality control. For active pharmaceutical ingredients (APIs) like Tadalafil, ensuring that all related substances, including stereoisomers, are controlled within strict limits is critical for safety and efficacy. This guide provides a detailed comparison and experimental protocol for determining the Relative Response Factor (RRF) of (6S,12aS)-Tadalafil, a critical impurity, to ensure its precise quantification in chromatographic analyses.

The Challenge of Inaccurate Quantification

In High-Performance Liquid Chromatography (HPLC), a common assumption is that the detector's response is the same for the API and its impurities. This leads to the use of area percentage normalization for calculating impurity levels. However, this assumption is often incorrect. Differences in molecular structure, even subtle ones like stereoisomerism, can alter a compound's chromophoric properties, leading to significant differences in detector response.[1][2]

Using the area percent method without correction can lead to either an overestimation or underestimation of the impurity, a risk that is unacceptable in drug development. The use of a Relative Response Factor (RRF) corrects for these differences, providing a more accurate and reliable quantification of impurities.[3][4] The RRF is a ratio that compares the detector response of an impurity to that of the main API under identical chromatographic conditions.[2]

Experimental Protocol: RRF Determination by the Slope Method

The most robust method for determining the RRF is the slope method, which involves generating calibration curves for both the API and the impurity over a range of concentrations.[5][6]

1. Materials and Instrumentation:

  • Reference Standards: Tadalafil (API, (6R,12aS)-Tadalafil) and (6S,12aS)-Tadalafil impurity standard.

  • Solvents: HPLC-grade acetonitrile and water.

  • Reagents: Phosphate buffer components.

  • Instrumentation: A validated HPLC system with a UV detector, an analytical balance, and calibrated volumetric glassware.

2. Chromatographic Conditions (Example):

  • Column: Inertsil C18 (150 x 4.6 mm, 5 µm) or equivalent.[7]

  • Mobile Phase: Phosphate buffer (10 mM, pH 3.2) and acetonitrile (50:50 v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 295 nm.[7]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

3. Preparation of Solutions:

  • Stock Solutions (1000 µg/mL):

    • Accurately weigh about 25 mg of Tadalafil Reference Standard (RS) into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Separately, prepare a stock solution of the (6S,12aS)-Tadalafil impurity standard in the same manner.

  • Calibration Curve Solutions:

    • From the stock solutions, prepare a series of at least five calibration solutions for both Tadalafil and (6S,12aS)-Tadalafil.[6] The concentration range should span from the limit of quantification (LOQ) to approximately 150% of the specification limit for the impurity. A typical range could be 0.5, 1.0, 2.0, 3.0, and 4.0 µg/mL.

4. Analysis and Data Processing:

  • Inject each calibration solution in triplicate onto the HPLC system.

  • Record the peak area for Tadalafil and (6S,12aS)-Tadalafil in each chromatogram.

  • Plot the mean peak area against the concentration for both compounds to generate two separate calibration curves.

  • Perform a linear regression analysis for each data set to determine the slope of the line.

5. RRF Calculation: The RRF is calculated using the slopes of the two calibration curves with the following formula:

RRF = (Slope of (6S,12aS)-Tadalafil) / (Slope of Tadalafil)[5][6]

Data Presentation and Comparison

To illustrate the importance of using the RRF, consider the following hypothetical experimental data.

Table 1: Hypothetical Linearity Data for Tadalafil and (6S,12aS)-Tadalafil

Concentration (µg/mL)Tadalafil Peak Area (mAUs)(6S,12aS)-Tadalafil Peak Area (mAUs)
0.555,10048,500
1.0110,50096,900
2.0220,800194,200
3.0331,000291,000
4.0442,000388,400

Table 2: RRF Calculation and Impact on Impurity Quantification

ParameterTadalafil(6S,12aS)-Tadalafil
Slope from Linear Regression 110,45097,150
Correlation Coefficient (r²) 0.99990.9999
Calculated RRF \multicolumn{2}{c}{97,150 / 110,450 = 0.88 }

Comparison of Quantification in a Hypothetical Sample:

  • Sample Data:

    • Tadalafil Peak Area: 10,500,000 mAU*s

    • (6S,12aS)-Tadalafil Peak Area: 45,000 mAU*s

  • Calculation without RRF (Area %):

    • % Impurity = (Area_Impurity / Area_API) * 100

    • % Impurity = (45,000 / 10,500,000) * 100 = 0.429%

  • Calculation with RRF:

    • % Impurity = (Area_Impurity / Area_API) * (1 / RRF) * 100

    • % Impurity = (45,000 / 10,500,000) * (1 / 0.88 ) * 100 = 0.487%

This comparison clearly demonstrates that failing to account for the RRF would result in under-reporting the (6S,12aS)-Tadalafil impurity by approximately 12%.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental process and the underlying logic for determining the Relative Response Factor.

RRF_Workflow cluster_prep Solution Preparation cluster_analysis Analysis & Calculation stock_api Prepare Tadalafil Stock Solution lin_api Create Tadalafil Linearity Series (5 Levels) stock_api->lin_api stock_imp Prepare (6S,12aS)-Tadalafil Stock Solution lin_imp Create Impurity Linearity Series (5 Levels) stock_imp->lin_imp hplc HPLC Analysis lin_api->hplc lin_imp->hplc curves Generate Calibration Curves (Peak Area vs. Concentration) hplc->curves slopes Calculate Slopes via Linear Regression curves->slopes rrf_calc Calculate RRF RRF = Slope_Impurity / Slope_API slopes->rrf_calc

Caption: Experimental workflow for RRF determination using the slope method.

RRF_Logic cluster_inputs Inputs rf Response Factor (RF) RF = Peak Area / Concentration rf_api RF of API rf->rf_api for API rf_imp RF of Impurity rf->rf_imp for Impurity rrf Relative Response Factor (RRF) out rrf->out RRF = RF_Impurity / RF_API rf_api->rrf rf_imp->rrf

Caption: Logical relationship between Response Factor and Relative Response Factor.

References

A Comparative Guide to the Pharmacokinetic Profiles of Tadalafil and Its Primary Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of tadalafil and its main metabolite, methylcatechol glucuronide. The information presented is collated from various clinical studies to offer an objective overview supported by experimental data.

Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is widely recognized for its long-lasting efficacy.[1][2] Its pharmacokinetic properties are central to its clinical utility. Following oral administration, tadalafil is readily absorbed, with peak plasma concentrations (Cmax) typically reached within 2 hours.[1][3] The drug exhibits linear pharmacokinetics with respect to dose and time, and its absorption is not significantly affected by food.[4][5]

Metabolic Pathway of Tadalafil

Tadalafil is predominantly metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2] The primary metabolic pathway involves the conversion of tadalafil to a catechol metabolite. This intermediate subsequently undergoes extensive methylation and glucuronidation to form methylcatechol and its major circulating metabolite, methylcatechol glucuronide, respectively.[1][2] In vitro data suggest that these metabolites are not pharmacologically active at observed concentrations.[2]

Tadalafil_Metabolism Tadalafil Metabolic Pathway Tadalafil Tadalafil Catechol Catechol Metabolite Tadalafil->Catechol CYP3A4 Methylcatechol Methylcatechol Catechol->Methylcatechol Methylation Metabolite Methylcatechol Glucuronide (Main Circulating Metabolite) Catechol->Metabolite Glucuronidation

Tadalafil Metabolic Pathway

Pharmacokinetic Parameter Comparison

ParameterTadalafilMethylcatechol Glucuronide
Cmax (Maximum Plasma Concentration) 378 µg/L[4]Data not available
Tmax (Time to Cmax) 2 hours (median)[1][4]Data not available
AUC (Area Under the Curve) 8066 µg·h/L[4]Data not available
t½ (Half-life) 17.5 hours[1][4]Data not available
Oral Clearance (CL/F) 2.48 L/h[4]Data not available
Volume of Distribution (Vz/F) 62.6 L[4]Data not available
Protein Binding 94%[2][4]Data not available

Experimental Protocols

The pharmacokinetic data for tadalafil have been established through numerous clinical pharmacology studies. A typical experimental design is outlined below.

Study Design

A common approach involves an open-label, randomized, single-dose, crossover study design in healthy male and female subjects.[4][6] Participants typically undergo a screening process to ensure they meet the inclusion criteria.

Dosing and Sample Collection

Following an overnight fast, subjects are administered a single oral dose of tadalafil (e.g., 20 mg).[4] Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 72 hours post-dose) to characterize the plasma concentration-time profile of tadalafil and its metabolites.[6]

Bioanalytical Method

Plasma concentrations of tadalafil and its metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][7][8] This highly sensitive and selective technique allows for the accurate determination of drug and metabolite levels in biological matrices. The method involves protein precipitation for sample clean-up, followed by chromatographic separation and mass spectrometric detection.[8]

Experimental_Workflow General Pharmacokinetic Study Workflow cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Subject Subject Recruitment (Healthy Volunteers) Dosing Drug Administration (e.g., Single Oral Dose) Subject->Dosing Sampling Serial Blood Sampling Dosing->Sampling Extraction Plasma Sample Preparation (Protein Precipitation) Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis PK_Calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, etc.) Analysis->PK_Calc Stats Statistical Analysis PK_Calc->Stats

General Pharmacokinetic Study Workflow

References

A Comparative Guide to Inter-laboratory Validation of Tadalafil Impurity Testing Methods

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of various validated analytical methods for the quantification of tadalafil and the identification of its impurities. The data presented is synthesized from several single-laboratory validation studies, offering insights into the performance and robustness of these methods for researchers, scientists, and drug development professionals. The primary analytical technique discussed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely adopted method for its sensitivity and reproducibility in pharmaceutical analysis.[1][2]

Comparative Analysis of Validated RP-HPLC Methods

The following tables summarize the key performance parameters from different validated RP-HPLC methods for tadalafil analysis. This comparative data is essential for selecting a suitable method for routine quality control and impurity profiling.

Table 1: Chromatographic Conditions of Validated RP-HPLC Methods

Parameter Method 1 Method 2 Method 3 Method 4 Method 5
Column Agilent Zorbax poroshell 120EC-C18 (100x4.6 mm, 2.7 µ)[1]Agilent Eclipse C18 (150x4.6 mm, 5 µm)[2]Agilent Eclips C18 (150 x 4.6mm, 5um)[3]X Bridge C18[4]Eclipse Plus C18 (250 x 4.6 mm; 5 µm)[5]
Mobile Phase Acetonitrile and water (40:60 % v/v)[1]Ammonium acetate (10 mM):methanol (35:65v/v)[2]Phosphate Buffer (pH 4.0):Acetonitrile[3]Phosphate buffer (pH 6.8) and acetonitrile (60:40 v/v)[4]0.1% v/v formic acid and methanol (gradient elution)[5]
Flow Rate Not Specified1.0 mL/min[2]1.0ml/min[3]1.0 mL/min[4]0.6 mL/min[5]
Detection Wavelength Not Specified280 nm[2]284 nm[3]284 nm[4]Not Specified
Retention Time (Tadalafil) Not Specified4.6 minutes[2]3.447 min[3]Not SpecifiedNot Specified

Table 2: Performance Characteristics of Validated RP-HPLC Methods

Parameter Method 1 Method 2 Method 3 Method 4 Method 5
Linearity Range Not Specified5-25 µg/mL[2]Not Specified100-300 µg/mL (Tadalafil)[5]12.5748µg/mL to 76.4548µg/mL[6]
Correlation Coefficient (r²) > 0.99[1]Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Precision (%RSD) < 2.0%[1]< 2%[2]< 3%[3]Not Specified< 2.0%[6]
Accuracy (% Recovery) 98% to 102%[1]99.26-100.97%[2]Not SpecifiedNot Specified101.0 to 102.1%[6]
Limit of Detection (LOD) Not SpecifiedNot SpecifiedNot Specified0.12 µg/mL (Tadalafil)[5]0.006µg/ml - 0.011µg/ml[6]
Limit of Quantitation (LOQ) Not SpecifiedNot SpecifiedNot Specified0.12 µg/mL (Tadalafil)[5]0.018µg/ml - 0.033µg/ml[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical tests. Below are the summarized experimental protocols from the cited studies.

Method 1: RP-HPLC for Tadalafil in Bulk and Pharmaceutical Dosage Forms[1]
  • Standard Preparation: A standard stock solution of 1000µg/ml is prepared by dissolving 10mg of pure tadalafil in a 10 ml volumetric flask with the mobile phase. A working standard of 20µg/ml is prepared by diluting 0.2ml of the stock solution to 10 ml with the mobile phase.[1]

  • Sample Preparation: Ten tablets are weighed and powdered. An amount of powder equivalent to 10 mg of Tadalafil is dissolved in 4ml of the mobile phase, sonicated for 5 minutes, and then the volume is made up to 10ml.[1]

  • Chromatographic System: An AGILENT 1120 COMPACT LC HPLC system is used with an Agilent Zorbax poroshell 120EC-C18 RP column (100×4.6 mm, 2.7 µ). The mobile phase consists of acetonitrile and water (40:60 % v/v).[1]

  • System Suitability: The system's suitability is evaluated by calculating the % RSD of retention times, tailing factor, theoretical plates, and peak areas from six replicate injections of the standard solution. The % RSD for peak areas should not be more than 2.0%.[1]

Method 2: RP-HPLC-PDA for Tadalafil in Bulk, Tablets, and In-Vitro Dissolution Samples[2]
  • Standard Preparation: A standard stock solution of 1mg/mL is prepared by dissolving 10 mg of tadalafil bulk drug in a 10 mL volumetric flask with methanol, followed by sonication.[2]

  • Sample Preparation (Tablets): Twenty tablets are weighed and powdered. A portion of the powder equivalent to 10 mg of tadalafil is transferred to a 10 mL volumetric flask with about 5mL of methanol, sonicated, and the volume is made up with methanol.[2]

  • Chromatographic System: A Shimadzu HPLC system with a PDA detector is used. The separation is achieved on an Agilent Eclipse C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 10 mM ammonium acetate and methanol (35:65 v/v) at a flow rate of 1.0 mL/min. UV detection is performed at 280 nm.[2]

  • Validation: The method is validated according to ICH guidelines for specificity, accuracy, precision, ruggedness, limit of quantification, and limit of detection.[2]

Visualizing the Workflow

The following diagrams illustrate the typical workflows for tadalafil impurity testing, from sample preparation to data analysis.

Tadalafil_Impurity_Testing_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Analysis start Start weigh_sample Weigh Tadalafil Sample/Standard start->weigh_sample dissolve Dissolve in Appropriate Solvent weigh_sample->dissolve sonicate Sonicate to Ensure Dissolution dissolve->sonicate dilute Dilute to Working Concentration sonicate->dilute filter_sample Filter Sample (0.45µm filter) dilute->filter_sample inject_sample Inject Sample into HPLC System filter_sample->inject_sample Prepared Sample hplc_system RP-HPLC System (Column, Pump, Detector) run_method Run Chromatographic Method inject_sample->run_method detect_peaks Detect Peaks (UV/PDA Detector) run_method->detect_peaks acquire_data Acquire Chromatogram Data detect_peaks->acquire_data Raw Data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate Calculate Impurity Levels & Tadalafil Assay integrate_peaks->calculate report Generate Report calculate->report

Caption: General workflow for tadalafil impurity testing using RP-HPLC.

Validation_Parameters_Relationship cluster_method Analytical Method Validation cluster_params Key Validation Parameters (ICH Guidelines) method Validated Analytical Method accuracy Accuracy method->accuracy precision Precision (Repeatability, Intermediate) method->precision specificity Specificity method->specificity linearity Linearity & Range method->linearity lod Limit of Detection (LOD) method->lod loq Limit of Quantitation (LOQ) method->loq robustness Robustness method->robustness precision->accuracy linearity->lod linearity->loq

Caption: Relationship of key validation parameters for an analytical method.

References

Evaluating the Selectivity of PDE Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of phosphodiesterase (PDE) inhibitors is critical for predicting therapeutic efficacy and potential side effects. This guide provides a comparative analysis of the selectivity of various inhibitors against PDE5 and PDE6, supported by experimental data and detailed methodologies.

Phosphodiesterase type 5 (PDE5) and type 6 (PDE6) are key enzymes in the regulation of cyclic guanosine monophosphate (cGMP) signaling pathways. While both enzymes hydrolyze cGMP, their tissue distribution and physiological roles are distinct. PDE5 is predominantly found in the corpus cavernosum, vascular smooth muscle, and platelets, making it a key target for the treatment of erectile dysfunction and pulmonary hypertension. In contrast, PDE6 is a crucial component of the phototransduction cascade in retinal rod and cone cells. Inhibition of PDE6 by non-selective PDE5 inhibitors can lead to visual disturbances, a known side effect of some first-generation PDE5 inhibitors. Therefore, a thorough evaluation of an inhibitor's selectivity for PDE5 over PDE6 is a critical step in the development of safer and more effective therapeutics.

Comparative Selectivity of PDE Inhibitors

The selectivity of a compound is typically expressed as a ratio of the half-maximal inhibitory concentration (IC50) for the off-target enzyme (PDE6) to the on-target enzyme (PDE5). A higher selectivity ratio indicates a greater preference for inhibiting PDE5 over PDE6. The following table summarizes the IC50 values and selectivity ratios for several well-characterized PDE inhibitors.

InhibitorPDE5 IC50 (nM)PDE6 IC50 (nM)Selectivity Ratio (PDE6 IC50 / PDE5 IC50)
Sildenafil3.5 - 5.256 - 83.2~16
Vardenafil0.14 - 0.72.94 - 14.7~21
Tadalafil2.0 - 6.71100 - 3618~550 - 640
Avanafil4.3 - 5.2520 - 630~121

Note: IC50 values can vary between studies depending on the specific experimental conditions.[1][2][3][4]

As the data indicates, while all four compounds are potent PDE5 inhibitors, they exhibit significant differences in their selectivity against PDE6. Tadalafil demonstrates the highest selectivity for PDE5, which is consistent with the lower incidence of visual side effects reported in clinical studies compared to sildenafil and vardenafil.[2][5] Avanafil also shows a favorable selectivity profile over sildenafil and vardenafil.[1][2]

Experimental Protocols

The determination of IC50 values is crucial for assessing inhibitor potency and selectivity. Below are detailed methodologies for common in vitro assays used to measure PDE5 and PDE6 inhibition.

In Vitro PDE Inhibition Assay (General Protocol)

A common method for determining the inhibitory activity of compounds against PDE enzymes is the in vitro enzyme assay. This can be performed using various detection methods, including radiometric assays and fluorescence polarization assays.

1. Radiometric Assay:

This traditional method measures the enzymatic hydrolysis of radiolabeled cGMP.

  • Materials:

    • Purified recombinant human PDE5 or PDE6 enzyme.

    • [³H]-cGMP (radiolabeled substrate).

    • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Test compounds (inhibitors) at various concentrations.

    • Snake venom nucleotidase (e.g., from Crotalus atrox) to convert the product [³H]-5'-GMP to [³H]-guanosine.

    • Ion-exchange resin (e.g., DEAE-Sephadex) to separate the charged substrate from the uncharged product.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a reaction tube, add the assay buffer, the test compound, and the purified PDE enzyme.

    • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a known concentration of [³H]-cGMP.

    • Incubate the reaction for a specific time during which the enzyme activity is linear.

    • Terminate the reaction by heat inactivation (e.g., boiling for 1-2 minutes).

    • Add snake venom nucleotidase and incubate to convert [³H]-5'-GMP to [³H]-guanosine.

    • Apply the reaction mixture to an ion-exchange column to separate the unreacted [³H]-cGMP from the [³H]-guanosine.

    • Elute the [³H]-guanosine and quantify the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6][7][8]

2. Fluorescence Polarization (FP) Assay:

This high-throughput method measures the change in polarization of a fluorescently labeled cGMP substrate upon enzymatic cleavage.

  • Materials:

    • Purified recombinant human PDE5 or PDE6 enzyme.

    • Fluorescently labeled cGMP substrate (e.g., FAM-cGMP).

    • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.1% BSA).

    • Test compounds (inhibitors) at various concentrations.

    • A binding agent that specifically binds to the fluorescently labeled monophosphate product.

    • A microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a microplate well, add the assay buffer, the test compound, and the purified PDE enzyme.

    • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature.

    • Initiate the reaction by adding the FAM-cGMP substrate.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

    • Stop the reaction and add the binding agent. The binding of the fluorescent product to the larger binding agent results in a high fluorescence polarization signal.

    • Measure the fluorescence polarization of each well using a microplate reader.

    • Calculate the percentage of inhibition based on the change in fluorescence polarization.

    • Determine the IC50 value as described for the radiometric assay.[9][10][11][12]

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language.

cGMP Signaling Pathway and Points of Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Space sGC Soluble Guanylyl Cyclase (sGC) GTP GTP cGMP cGMP sGC->cGMP Catalyzes GTP->cGMP PDE5 PDE5 cGMP->PDE5 Substrate PDE6 PDE6 cGMP->PDE6 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Phototransduction Phototransduction cGMP->Phototransduction Regulates GMP 5'-GMP PDE5->GMP Hydrolyzes to PDE6->GMP Hydrolyzes to Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to Inhibitor PDE5/PDE6 Inhibitor Inhibitor->PDE5 Inhibits Inhibitor->PDE6 Inhibits (Off-target) NO Nitric Oxide (NO) NO->sGC Activates

A simplified diagram of the cGMP signaling pathway, highlighting the roles of PDE5 and PDE6 and the mechanism of their inhibitors.

General Workflow for In Vitro PDE Inhibition Assay start Start prep_inhibitor Prepare Serial Dilutions of Test Inhibitor start->prep_inhibitor prep_reagents Prepare Assay Buffer and Enzyme Solution start->prep_reagents pre_incubation Pre-incubate Inhibitor with PDE Enzyme prep_inhibitor->pre_incubation prep_reagents->pre_incubation add_substrate Add cGMP Substrate (Radiolabeled or Fluorescent) pre_incubation->add_substrate reaction Enzymatic Reaction add_substrate->reaction terminate Terminate Reaction reaction->terminate detection Detection of Product (e.g., Scintillation Counting or Fluorescence Polarization) terminate->detection analysis Data Analysis: Calculate % Inhibition and Determine IC50 detection->analysis end End analysis->end

A flowchart illustrating the key steps in a typical in vitro phosphodiesterase inhibition assay.

References

Safety Operating Guide

Proper Disposal Procedures for Tadalafil, (6R,12aS)-

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of Tadalafil, a potent phosphodiesterase 5 (PDE5) inhibitor. Adherence to these procedures will mitigate risks and ensure that waste is managed in a safe and responsible manner.

Essential Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle Tadalafil with appropriate safety measures. The compound is considered harmful if swallowed, inhaled, or comes into contact with skin.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3]

  • Ventilation: Handle solid Tadalafil in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[3]

  • Spill Management: In case of a spill, avoid generating dust. For minor spills, use dry clean-up procedures. For major spills, dampen the material with water before sweeping it into a suitable container for disposal.[4]

Chemical and Physical Properties of Tadalafil

A thorough understanding of the chemical and physical properties of Tadalafil is essential for its safe handling and disposal.

PropertyValue
Molecular Formula C₂₂H₁₉N₃O₄[1][5][6]
Molecular Weight 389.4 g/mol [1][5]
Appearance White to off-white crystalline powder[6]
Melting Point 298-302 °C[1][5][6]
Solubility Practically insoluble in water; soluble in ethanol, methanol, and DMSO[1][6]
LogP (Partition Coefficient) ~2.1 - 2.32[6][7]

Step-by-Step Disposal Protocol

The recommended primary method for the disposal of Tadalafil and Tadalafil-contaminated waste is through an institutional hazardous waste program.

1. Waste Classification and Segregation:

  • Classify Tadalafil waste as non-hazardous chemical waste, or treat it as hazardous in the absence of a specific Safety Data Sheet (SDS) from your institution.[3]

  • Designate a specific, clearly labeled waste container for Tadalafil and any contaminated materials (e.g., weighing paper, gloves, pipette tips).

  • The container should be made of a compatible material, such as high-density polyethylene (HDPE).[3]

  • Do not mix Tadalafil waste with other waste streams, such as halogenated solvents or acidic/basic waste, unless approved by your Environmental Health & Safety (EHS) department.[3]

2. Waste Collection and Storage:

  • Collect all Tadalafil waste in the designated container.

  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[3]

  • Keep the container closed at all times, except when adding waste.[3]

  • Ensure the storage area is cool, dry, and away from incompatible materials like strong oxidizing agents.[8][9]

3. Decontamination of Empty Containers:

  • An "empty" container that held Tadalafil should be managed as hazardous waste unless it has been triple-rinsed.[3]

  • To triple-rinse, use a suitable solvent such as ethanol or methanol that can dissolve the compound.[3]

  • Collect the rinsate and dispose of it as hazardous waste along with the other Tadalafil waste.[3]

  • After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[3]

4. Arranging for Disposal:

  • Once the waste container is full or has reached the institutional time limit for storage, contact your EHS office to schedule a waste pickup.[3]

  • Provide the EHS office with all necessary information about the waste stream as indicated on the hazardous waste tag.[3]

Experimental Protocols for Tadalafil Degradation

For research purposes or in situations where chemical degradation prior to disposal is permissible and part of an approved protocol, the following methods, adapted from forced degradation studies, can be utilized. These procedures should be performed in a chemical fume hood with appropriate PPE.

Acid-Induced Degradation

This protocol describes the degradation of Tadalafil using a strong acid.

  • Preparation: Prepare a 1 N solution of hydrochloric acid (HCl).

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve a known quantity of Tadalafil in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Degradation: Add 1 N HCl to the Tadalafil solution. Heat the mixture at 65-80°C for a specified period (e.g., 15 minutes to 4 hours), monitoring the degradation by an appropriate analytical method such as HPLC or TLC.[10][11]

  • Neutralization: After the reaction is complete, cool the solution to room temperature and neutralize it with an equivalent amount of a suitable base (e.g., 1 N sodium hydroxide).

  • Disposal: Dispose of the neutralized solution as hazardous chemical waste through your institution's EHS program.

Base-Induced Degradation

This protocol outlines the degradation of Tadalafil using a strong base.

  • Preparation: Prepare a 1 N solution of sodium hydroxide (NaOH).

  • Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve a known amount of Tadalafil in a suitable solvent.

  • Degradation: Add 1 N NaOH to the Tadalafil solution. Heat the mixture at 65-80°C for a specified duration (e.g., 15 minutes to 2 hours), tracking the degradation process.[10][11]

  • Neutralization: Once the degradation is complete, cool the solution and neutralize it with an equivalent amount of a suitable acid (e.g., 1 N HCl).

  • Disposal: Dispose of the resulting solution as hazardous chemical waste.

Mandatory Visualizations

Tadalafil Disposal Workflow

Tadalafil_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal_path Disposal Path cluster_decon Container Decontamination start Start: Tadalafil Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in a Fume Hood ppe->fume_hood classify Classify as Chemical Waste fume_hood->classify segregate Segregate in a Labeled, Compatible Container (HDPE) classify->segregate no_mixing Do Not Mix with Other Waste Streams segregate->no_mixing empty_container Empty Container? segregate->empty_container saa Store in a Designated Satellite Accumulation Area (SAA) no_mixing->saa closed_container Keep Container Closed saa->closed_container decision Container Full or Time Limit Reached? closed_container->decision decision->saa No contact_ehs Contact Environmental Health & Safety (EHS) decision->contact_ehs Yes pickup Schedule Waste Pickup contact_ehs->pickup end End: Proper Disposal pickup->end triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Container as Non-Hazardous Lab Waste collect_rinsate->dispose_container

Caption: Logical workflow for the safe disposal of Tadalafil in a laboratory setting.

Tadalafil Signaling Pathway

Tadalafil_Signaling_Pathway cluster_pathway Mechanism of Action NO Nitric Oxide (NO) (from sexual stimulation) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP Relaxation Smooth Muscle Relaxation cGMP->Relaxation leads to GMP 5'-GMP (inactive) cGMP->GMP degraded by PDE5 Phosphodiesterase 5 (PDE5) Tadalafil Tadalafil Tadalafil->PDE5 inhibits

Caption: Tadalafil's mechanism of action as a PDE5 inhibitor.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in pharmaceutical research and development, ensuring personal safety and proper handling of active pharmaceutical ingredients is paramount. This guide provides essential, immediate safety and logistical information for handling Tadalafil, ((6R,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione), fostering a culture of safety and building trust in laboratory operations.

Occupational Exposure Limits and Personal Protective Equipment

Tadalafil is a potent compound, and minimizing exposure is critical. The following table summarizes the occupational exposure limits (OELs) and recommended personal protective equipment (PPE) to be used when handling this substance. Adherence to these guidelines is crucial for personnel safety.

ParameterValueUnitSource
Occupational Exposure Limit (TWA 8-hour) 20µg/m³[1]
Occupational Exposure Limit (TWA 12-hour) 13µg/m³[1]
Eye/Face Protection Safety glasses with side shields-[1][2]
Goggles or face shield (for splash potential or dusty operations)-[1]
Hand Protection Chemical resistant gloves (e.g., nitrile, butyl rubber, neoprene)-[1][2][3]
Skin and Body Protection Impermeable body covering or laboratory coat-[1][2][4]
Protective shoe covers-[3]
Respiratory Protection NIOSH-approved respirator (if dust formation is likely or OEL is exceeded)-[2][4]
Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Engineering Controls : All handling of solid Tadalafil should be conducted in a well-ventilated area, preferably within a chemical fume hood, ventilated enclosure, or glove box to minimize inhalation exposure.[1][2][5]

  • Personal Protective Equipment (PPE) Donning : Before handling Tadalafil, don the appropriate PPE as outlined in the table above. Ensure gloves are inspected for any signs of degradation or punctures.[3]

  • Weighing and Transfer : When weighing or transferring Tadalafil powder, use caution to avoid generating dust. Use tools and techniques that minimize aerosolization.

  • Avoiding Contact : Avoid direct contact with the skin, eyes, and clothing.[1][2]

  • Hygiene Practices : Wash hands thoroughly with soap and water after handling Tadalafil, even if gloves were worn.[1][2] Do not eat, drink, or smoke in areas where Tadalafil is handled.[6]

Disposal Plan:

The primary method for Tadalafil disposal is through an institution's hazardous waste management program. It should be treated as chemical waste.[5]

  • Waste Segregation : Designate a specific, clearly labeled, and sealed container for Tadalafil waste and any contaminated materials (e.g., weighing papers, contaminated gloves).[5] A high-density polyethylene (HDPE) container is generally suitable.[5]

  • Container Management : Keep the waste container closed except when adding waste.[5]

  • Decontamination of "Empty" Containers : Containers that held Tadalafil should be managed as hazardous waste unless triple-rinsed with a suitable solvent (e.g., ethanol or methanol).[5] The collected rinsate must also be disposed of as hazardous waste.[5] After triple-rinsing, deface the original label and dispose of the container according to institutional guidelines.[5]

  • Non-Flushable Waste : Do not dispose of Tadalafil down the drain or in the regular trash unless specifically instructed by your institution's environmental health and safety (EHS) office.[5][7] For non-flush list medicines, the FDA recommends mixing them with an unappealing substance like dirt or cat litter, placing the mixture in a sealed plastic bag, and then disposing of it in the household trash.[8] However, for a laboratory setting, institutional hazardous waste procedures should be followed.

  • Arranging Disposal : Once the waste container is full or reaches the institutional time limit for storage, contact your EHS office to schedule a waste pickup.[5]

Visual Workflow Guides

To further clarify the procedural steps for handling Tadalafil safely, the following diagrams illustrate the workflows for donning and doffing PPE and the disposal of Tadalafil waste.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Don Gown/Lab Coat Don1->Don2 Don3 Don Respirator (if required) Don2->Don3 Don4 Don Eye/Face Protection Don3->Don4 Don5 Don Gloves Don4->Don5 Doff1 Remove Gloves Doff2 Remove Gown/Lab Coat Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Eye/Face Protection Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Wash Hands Doff5->Doff6 Tadalafil_Disposal_Workflow Tadalafil Waste Disposal Plan cluster_collection Waste Collection cluster_decontamination Container Decontamination cluster_disposal Final Disposal Collect Designate Labeled Waste Container Segregate Segregate Tadalafil Waste & Contaminated Materials Collect->Segregate Close Keep Container Closed Segregate->Close ContactEHS Contact EHS for Waste Pickup Close->ContactEHS TripleRinse Triple-Rinse 'Empty' Containers CollectRinse Collect Rinsate as Hazardous Waste TripleRinse->CollectRinse Deface Deface Original Label CollectRinse->Deface DisposeContainer Dispose of Clean Container Deface->DisposeContainer Documentation Provide Waste Stream Information ContactEHS->Documentation

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-ent-Tadalafil-d3
Reactant of Route 2
Reactant of Route 2
cis-ent-Tadalafil-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.